Technical Documentation Center

(8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate
  • CAS: 1190320-18-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals Abstract (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate is a halogenated quinoline derivative of significant interest in medicinal chemistry and d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a wide range of biological activities including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a bromo-substituent and a methanamine side chain, presented here as a trifluoroacetate salt, offers a versatile molecular framework for the development of novel therapeutics. This guide provides a comprehensive analysis of the physicochemical properties of this compound, detailing its synthesis, characterization, and the critical role of the trifluoroacetate counter-ion. It is designed to equip researchers and drug development professionals with the technical insights necessary for its effective application in the laboratory and progression through the drug discovery pipeline.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry.[1] Its rigid, planar structure and the presence of a basic nitrogen atom allow for a multitude of interactions with biological targets.[1] The substitution pattern on the quinoline core profoundly influences its pharmacological activity, and the 8-bromo-4-methanamine substitution pattern presents a unique combination of features. The bromine atom at the 8-position can serve as a handle for further synthetic modifications through cross-coupling reactions, while the methanamine group at the 4-position provides a key site for interaction with biological macromolecules and influences the compound's solubility and basicity.[3]

The trifluoroacetate (TFA) salt form is a common consequence of purification by reverse-phase high-performance liquid chromatography (RP-HPLC), where TFA is often used as an ion-pairing agent.[4] While convenient, the TFA counter-ion is not inert and can impact the physicochemical and biological properties of the parent compound. A thorough understanding of these properties is therefore essential for accurate experimental design and interpretation of results.

Physicochemical Properties

PropertyPredicted/Inferred ValueRemarks and Rationale
Molecular Formula C₁₂H₁₀BrF₃N₂O₂Based on the structure of (8-Bromoquinolin-4-yl)methanamine and trifluoroacetic acid.
Molecular Weight 351.12 g/mol Calculated from the molecular formula. The free base, (8-Bromoquinolin-4-yl)methanamine, has a molecular weight of 237.10 g/mol .[3]
Physical Form SolidA closely related analog, 1-(8-Bromoquinolin-4-yl)-N-methylmethanamine, is a solid.
Melting Point 190-196 °C (for a related analog)The melting point of 4-Amino-8-bromoquinoline is reported to be in this range.[5] The exact melting point of the TFA salt will be influenced by its crystal lattice energy.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in non-polar solvents. Aqueous solubility is pH-dependent.The trifluoroacetate salt form generally enhances solubility in polar solvents. The basic amine and quinoline nitrogen will be protonated at acidic to neutral pH, increasing aqueous solubility.
pKa ~8-9 (for the primary amine)The pKa of the primary amine is expected to be in the typical range for benzylic amines. The quinoline nitrogen is weakly basic (pKa of quinoline is ~4.9).[1]
Stability Store in a cool, dark, and dry place. Potential for degradation under harsh acidic or basic conditions, and upon exposure to light.[6]Quinoline compounds can be susceptible to photodegradation and oxidation.[6] The bromo-substituent may also influence stability.

Synthesis and Characterization

The synthesis of (8-Bromoquinolin-4-yl)methanamine can be approached through multi-step synthetic routes, often starting from a substituted aniline. A general synthetic pathway is outlined below.

Synthetic Workflow

A plausible synthetic route involves the construction of the quinoline core followed by functional group interconversion to introduce the methanamine side chain.

Synthetic Workflow A 2-Bromoaniline B 8-Bromoquinoline Derivative A->B Ring Closure Reaction C 8-Bromoquinoline-4-carboxaldehyde B->C Oxidation D (8-Bromoquinolin-4-yl)methanamine C->D Reductive Amination E (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate D->E Salt Formation (e.g., during HPLC purification)

Caption: A generalized synthetic workflow for (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate.

Experimental Protocols

Protocol 1: Synthesis of (8-Bromoquinolin-4-yl)methanamine (General Procedure)

This protocol is a generalized representation based on common synthetic methods for quinoline derivatives.[7]

  • Ring Formation: A substituted aniline, such as 2-bromoaniline, can undergo a cyclization reaction (e.g., a Skraup or Doebner-von Miller reaction) to form the 8-bromoquinoline core.

  • Functionalization at C4: The 8-bromoquinoline can then be functionalized at the 4-position. This may involve a series of steps to introduce a suitable precursor for the methanamine group, such as a carboxyl or cyano group.

  • Reduction to the Amine: The precursor group at the 4-position is then reduced to the methanamine. For example, a nitrile can be reduced using a reducing agent like lithium aluminum hydride (LiAlH₄), or a carboxaldehyde can be converted to the amine via reductive amination.

Protocol 2: Formation of the Trifluoroacetate Salt

The trifluoroacetate salt is typically formed during the purification of the final compound by preparative RP-HPLC.

  • Dissolution: Dissolve the crude (8-Bromoquinolin-4-yl)methanamine in a suitable solvent mixture, such as acetonitrile and water.

  • Purification: Purify the compound using preparative RP-HPLC with a mobile phase containing 0.1% trifluoroacetic acid.

  • Lyophilization: Collect the fractions containing the desired product and lyophilize to obtain (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate as a solid.

Analytical Characterization

A suite of analytical techniques is essential to confirm the identity, purity, and structure of the synthesized compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_properties Property Determination Synth (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate NMR NMR Spectroscopy (¹H, ¹³C) Synth->NMR MS Mass Spectrometry (HRMS) Synth->MS HPLC HPLC Analysis Synth->HPLC IR FTIR Spectroscopy Synth->IR Structure Structural Elucidation NMR->Structure Identity Identity Confirmation MS->Identity Purity Purity Assessment HPLC->Purity IR->Structure

Caption: Analytical workflow for the characterization of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis

A stability-indicating RP-HPLC method is crucial for assessing the purity and stability of the compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient: A typical gradient would be from 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 25-30 °C.

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum would show characteristic signals for the quinoline ring protons, with their chemical shifts influenced by the bromo and aminomethyl substituents. The methylene protons of the methanamine group would appear as a singlet or doublet in the aliphatic region.

  • ¹³C NMR: The spectrum would display distinct signals for each carbon atom. The carbon bearing the bromine atom and the carbons of the methanamine group would have characteristic chemical shifts.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern would likely involve cleavage of the methanamine side chain.[3]

The Role of the Trifluoroacetate Counter-ion

The trifluoroacetate counter-ion can have a significant impact on the properties of the final compound.

  • Solubility: TFA salts are often more soluble in organic solvents used for biological assays compared to their corresponding hydrochloride salts.

  • Hygroscopicity: Trifluoroacetate salts can be hygroscopic, which requires careful handling and storage to ensure accurate weighing.

  • Biological Activity: It is crucial to consider that the TFA counter-ion itself can exhibit biological effects or interfere with assays. It is recommended to perform control experiments with trifluoroacetic acid or a simple trifluoroacetate salt to assess any potential artifacts. In some cases, it may be necessary to exchange the TFA counter-ion for a more biologically compatible one, such as chloride or acetate.

Protocol 4: Counter-ion Exchange

  • Dissolution: Dissolve the trifluoroacetate salt in a minimal amount of a suitable solvent.

  • Ion Exchange Chromatography: Pass the solution through an ion-exchange column charged with the desired counter-ion (e.g., chloride or acetate).

  • Elution and Lyophilization: Elute the product and lyophilize to obtain the desired salt form.

Conclusion

(8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate is a promising scaffold for the development of novel therapeutic agents. This guide has provided a detailed overview of its physicochemical properties, synthesis, and characterization, drawing upon data from closely related analogs. A thorough understanding of these properties, particularly the influence of the trifluoroacetate counter-ion, is critical for researchers and drug development professionals. The experimental protocols and analytical workflows presented herein provide a solid foundation for the successful handling, characterization, and application of this versatile molecule in the pursuit of new medicines.

References

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (URL: [Link])

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ResearchGate. (URL: [Link])

  • KR101083935B1 - Trifluoroacetylation for amines - Google P
  • CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google P
  • CN104592109A - Method for preparing 8-bromoquinoline derivative - Google P
  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC. (URL: [Link])

  • (8-bromoquinolin-4-yl)methanol — Chemical Substance Information - NextSDS. (URL: [Link])

  • A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. (URL: [Link])

  • Supporting Information - Rsc.org. (URL: [Link])

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. (URL: [Link])

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Journals. (URL: [Link])

  • Research Article Theoretical study on the molecular structure of Quinoline and its derivatives as an anti- malaria drug - ijpras. (URL: [Link])

  • Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs - JETIR.org. (URL: [Link])

  • RP-HPLC method for quantitative estimation of Halquinol in pharmaceutical dosage forms. (URL: [Link])

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - UI Scholars Hub. (URL: [Link])

  • 2-methylene-1-oxo-1,2,3,4-tetrahydronaphthalene - Organic Syntheses Procedure. (URL: [Link])

  • 4-Bromo-8-methoxy-quinoline - PubMed. (URL: [Link])

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies - MDPI. (URL: [Link])

  • Scalable Synthesis of Trifluoromethylated Imidazo-Fused N-Heterocycles Using TFAA and Trifluoroacetamide as CF3-Reagents | Organic Letters - ACS Publications - ACS.org. (URL: [Link])

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (URL: [Link])

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. (URL: [Link])

  • Asian Journal of Chemistry - Fast Atom Bombardment Mass Spectral Analysis. (URL: [Link])

  • Supplementary Materials (Spectral Data and NMR Spectra of Compounds) - ResearchGate. (URL: [Link])

Sources

Exploratory

Molecular weight and exact mass of (8-Bromoquinolin-4-yl)methanamine TFA salt

An In-depth Technical Guide: Defining the Mass of (8-Bromoquinolin-4-yl)methanamine TFA Salt: A Guide to Molecular Weight and Exact Mass Abstract For researchers and professionals in drug development and chemical synthes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Defining the Mass of (8-Bromoquinolin-4-yl)methanamine TFA Salt: A Guide to Molecular Weight and Exact Mass

Abstract

For researchers and professionals in drug development and chemical synthesis, the precise characterization of a molecule is paramount. (8-Bromoquinolin-4-yl)methanamine, a versatile heterocyclic building block, is frequently handled as its trifluoroacetate (TFA) salt, often a direct result of purification by reverse-phase high-performance liquid chromatography (HPLC).[1] This guide provides a detailed exploration of two fundamental yet often confused molecular properties of this compound: its Molecular Weight and its Exact Mass . Understanding the distinction, calculation, and experimental verification of these values is critical for accurate stoichiometric calculations, analytical method development, and unambiguous structural confirmation, particularly through mass spectrometry.

Part 1: Foundational Concepts and Chemical Structure

Before delving into calculations, it is essential to establish the chemical identity of the compound. (8-Bromoquinolin-4-yl)methanamine is a quinoline derivative featuring a bromine atom at the 8-position and a methanamine group at the 4-position. In the presence of Trifluoroacetic Acid (TFA), the basic amine group of the methanamine moiety is protonated, forming a stable salt with the trifluoroacetate anion.

This salt formation is a common occurrence in synthetic chemistry, where TFA is used both in solid-phase peptide synthesis and as a mobile phase modifier in HPLC.[1] The resulting TFA salt often exhibits improved solubility and stability, making it the preferred form for handling and storage.

G cluster_2 (8-Bromoquinolin-4-yl)methanaminium Trifluoroacetate (TFA Salt) [C₁₀H₁₀BrN₂]⁺[C₂F₃O₂]⁻ FB Salt TFA

Caption: Formation of the TFA salt from the free base and Trifluoroacetic Acid.

Part 2: Molecular Weight vs. Exact Mass: A Critical Distinction

The terms "molecular weight" and "exact mass" are not interchangeable; they represent distinct physical quantities derived from different fundamental properties of atoms.

  • Molecular Weight (Mr) , also known as relative molecular mass, is a macroscopic property calculated using the average atomic masses of the constituent elements.[2] These average masses are a weighted average of all naturally occurring stable isotopes of an element, reflecting their relative abundance on Earth. This value is essential for gravimetric analysis and preparing solutions of a specific molarity, as it pertains to the substance in bulk.[3]

  • Exact Mass is a microscopic property calculated by summing the masses of the most abundant stable isotope of each constituent element.[2][4] This is also referred to as the monoisotopic mass.[3] Mass spectrometry is a technique that measures the mass-to-charge ratio of individual ions, not the bulk average.[5][6] Therefore, exact mass is the value used to identify and confirm the structure of a molecule in high-resolution mass spectrometry (HRMS).

G cluster_MW Molecular Weight (Average Mass) cluster_EM Exact Mass (Monoisotopic Mass) mw_concept Bulk Property (Ensemble of Molecules) mw_basis Basis: Weighted average of all natural isotopes (e.g., C ≈ 12.011, Br ≈ 79.904) mw_app Application: Stoichiometry, Solution Preparation em_concept Single Molecule Property (Specific Isotopic Composition) em_basis Basis: Mass of the most abundant isotope (e.g., ¹²C = 12.0000, ⁷⁹Br = 78.9183) em_app Application: High-Resolution Mass Spectrometry (HRMS)

Caption: Conceptual differences between Molecular Weight and Exact Mass.

Part 3: Theoretical Calculations

The following sections provide detailed calculations for both the molecular weight and exact mass of the free base and its TFA salt.

Molecular Weight (Average Mass) Calculation

For stoichiometric purposes, the molecular weight is calculated using the standard atomic weights from the periodic table.

Table 1: Calculation of Molecular Weight

Compound Formula Calculation Details Molecular Weight ( g/mol )
Free Base C₁₀H₉BrN₂ (10 × 12.011) + (9 × 1.008) + (1 × 79.904) + (2 × 14.007) 237.10 g/mol
TFA C₂HF₃O₂ (2 × 12.011) + (1 × 1.008) + (3 × 18.998) + (2 × 15.999) 114.02 g/mol [7]

| TFA Salt | C₁₂H₁₀BrF₃N₂O₂ | 237.10 + 114.02 | 351.12 g/mol |

Exact Mass (Monoisotopic Mass) Calculation

For mass spectrometry, the exact mass is calculated using the mass of the most abundant isotope for each element. A critical feature for this molecule is the presence of bromine, which has two major isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), in a roughly 1:1 ratio.[8] This means any bromine-containing ion will appear as a pair of peaks (an isotopic doublet) in the mass spectrum, separated by approximately 2 Da.[8][9]

The calculations below are for the protonated free base, [M+H]⁺, which is the species typically observed in positive-ion mode electrospray ionization (ESI-MS).

Table 2: Calculation of Exact Mass for the Protonated Free Base ([C₁₀H₁₀BrN₂]⁺)

Isotope Formula Calculation Details (using most abundant isotopes) Exact Mass (Da)
⁷⁹Br Variant [C₁₀H₁₀⁷⁹BrN₂]⁺ (10 × 12.000000) + (10 × 1.007825) + (1 × 78.918337) + (2 × 14.003074) 237.0082 Da

| ⁸¹Br Variant | [C₁₀H₁₀⁸¹BrN₂]⁺ | (10 × 12.000000) + (10 × 1.007825) + (1 × 80.916291) + (2 × 14.003074) | 239.0062 Da |

Part 4: Experimental Verification via Mass Spectrometry

Mass spectrometry is the definitive technique for determining the exact mass of a compound and confirming its elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry

A standard workflow for analyzing (8-Bromoquinolin-4-yl)methanamine TFA salt involves infusion or liquid chromatography coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small quantity (~1 mg) of the TFA salt in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 50:50) to create a 1 mg/mL stock solution. Further dilute to a final concentration of ~1-10 µg/mL.

  • Ionization: Introduce the sample into the mass spectrometer using electrospray ionization (ESI) in positive ion mode. The ESI process will desolvate and ionize the molecule, primarily forming the protonated free base, [C₁₀H₁₀BrN₂]⁺. The TFA counter-ion will not typically be observed.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer capable of resolving power >10,000 FWHM. This is crucial to separate the isotopic peaks and achieve high mass accuracy.

  • Data Acquisition: Acquire the full scan mass spectrum, focusing on the m/z range where the target ion is expected (e.g., m/z 200-300).

  • Data Analysis: Compare the experimentally measured m/z values of the isotopic doublet with the calculated exact masses (237.0082 and 239.0062 Da). A mass accuracy of <5 ppm is typically required to confirm the elemental composition.

G prep 1. Sample Preparation (Dissolve TFA Salt) ion 2. Ionization (ESI+) Forms [M+H]⁺ Ion prep->ion Introduction sep 3. Mass Analysis (High Resolution, e.g., Orbitrap) ion->sep Ion Transfer det 4. Detection & Data Acquisition sep->det Mass Separation analysis 5. Data Analysis (Compare Experimental vs. Theoretical) det->analysis Spectrum Generation

Caption: Experimental workflow for HRMS analysis of the target compound.

Expected Mass Spectrum

The hallmark of the mass spectrum for (8-Bromoquinolin-4-yl)methanamine will be the isotopic signature of bromine. The instrument will detect two distinct ion signals for the protonated molecule, corresponding to the ⁷⁹Br and ⁸¹Br isotopologues. These peaks will be of nearly equal intensity and separated by approximately 1.998 Da.

G Expected Isotopic Pattern for [M+H]⁺ cluster_data cluster_labels y_axis Relative Abundance x_origin y_axis->x_origin x_axis Mass-to-Charge (m/z) x_origin->x_axis p1 p2 l1 [C₁₀H₁₀⁷⁹BrN₂]⁺ l2 [C₁₀H₁₀⁸¹BrN₂]⁺ m1 237.0082 m2 239.0062

Caption: Diagram of the expected M and M+2 isotopic peaks for the protonated molecule.

Part 5: Summary and Practical Implications

The correct application of molecular weight and exact mass is crucial for scientific integrity and experimental success.

Table 3: Summary of Mass Values

Parameter Value (Da or g/mol ) Primary Application
Molecular Weight (TFA Salt) 351.12 g/mol Weighing bulk material for reactions or solution preparation.
Exact Mass ([M(⁷⁹Br)+H]⁺) 237.0082 Da Confirmation of identity and elemental formula by HRMS.

| Exact Mass ([M(⁸¹Br)+H]⁺) | 239.0062 Da | Confirmation of bromine presence and isotopic pattern in HRMS. |

Key Takeaways for Researchers:

  • Use the Molecular Weight (351.12 g/mol ) when weighing the TFA salt to prepare a solution of a known concentration (e.g., a 10 mM stock).

  • Use the Exact Masses (237.0082 and 239.0062 Da) as the target values when analyzing the compound via high-resolution mass spectrometry to confirm its identity. Failure to account for the mass of the most abundant isotopes will lead to significant mass errors and incorrect formula assignments.

  • The characteristic 1:1 isotopic doublet is a powerful diagnostic tool that provides high confidence in the presence of a single bromine atom within the molecular structure.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Reddit r/Chempros. (2023, May 3). Exact mass vs molecular weight.
  • Sciencemadness Wiki. (2024, July 30). Trifluoroacetic acid.
  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
  • ResearchGate. (2012, October 2). Molecular weight or exact mass in LC-MS?.
  • University of Missouri. (2026, February 23). Calculating Exact Masses. Mass Spectrometry Facility.
  • AmbioPharm. (n.d.). Which salt form should I choose for my peptide?.
  • Wikipedia. (n.d.). Mass (mass spectrometry).
  • Mass Spectrometry and Proteomics. (2010, March 30). Lecture 1: Mass Measurement.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.

Sources

Foundational

Solubility Profile of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate in DMSO and Common Organic Solvents

An In-depth Technical Guide Executive Summary The accurate determination of a compound's solubility is a cornerstone of early-stage drug discovery and development. Poor solubility can derail an otherwise promising candid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Executive Summary

The accurate determination of a compound's solubility is a cornerstone of early-stage drug discovery and development. Poor solubility can derail an otherwise promising candidate, leading to challenges in formulation, bioavailability, and in-vitro assay reliability. This guide provides a comprehensive framework for characterizing the solubility profile of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate, a compound of interest in medicinal chemistry. While specific experimental data for this molecule is not widely published, this document outlines the authoritative, field-proven methodologies to generate such data. We present detailed protocols for determining both thermodynamic and kinetic solubility, rationale for solvent selection, and a discussion on the interpretation of results for drug development applications. The methodologies described herein are designed to be self-validating and are grounded in established industry standards.

Introduction: The Imperative of Solubility in Modern Drug Discovery

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical physicochemical parameter that governs the behavior of a drug candidate throughout the development pipeline. For researchers, scientists, and drug development professionals, an early and accurate understanding of a compound's solubility profile is not merely an academic exercise; it is a crucial predictor of a molecule's future success.

The choice of solvent is paramount. Dimethyl sulfoxide (DMSO) is nearly ubiquitous in early-stage research due to its exceptional solvating power, allowing for the creation of high-concentration stock solutions for high-throughput screening (HTS). However, the solubility in DMSO does not always translate to solubility in aqueous physiological environments or in the various organic solvents used during synthesis, purification, and formulation. Therefore, a broader characterization across a panel of relevant solvents is essential for making informed decisions.

This guide will provide the necessary protocols and theoretical grounding to confidently establish the solubility profile of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate.

Physicochemical Profile: (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate

To understand the solubility of our target compound, we must first consider its structural features:

  • 8-Bromoquinoline Core: This is a relatively large, rigid, and hydrophobic aromatic system. The bromine atom further increases its lipophilicity.

  • Methanamine Group (-CH₂NH₂): This primary amine provides a site for hydrogen bonding and can be protonated, which is crucial for its interaction with polar and protic solvents.

  • Trifluoroacetate (TFA) Salt: The compound is supplied as a TFA salt. This indicates that the primary amine is protonated (-CH₂NH₃⁺). The TFA counter-ion (CF₃COO⁻) is highly polar. The salt form generally enhances solubility in polar solvents compared to the free base.

Based on this structure, we can predict that the compound will exhibit good solubility in highly polar, aprotic solvents like DMSO, but its solubility may vary significantly in solvents of lower polarity or in protic solvents where specific hydrogen bonding interactions become more complex.

Experimental Methodology: Thermodynamic Solubility Determination

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature. The "gold standard" for its determination is the shake-flask method, as outlined in guidelines such as OECD 105. This method ensures that the solution has reached equilibrium with the excess solid, providing a definitive solubility value.

Protocol: Shake-Flask Method
  • Preparation: Add an excess amount of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate to a series of vials, each containing a known volume (e.g., 1 mL) of the selected solvents (DMSO, Ethanol, Methanol, Acetonitrile, Tetrahydrofuran, Dichloromethane). "Excess" means that a visible amount of solid material remains undissolved.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator for a defined period. A 24-hour period is often sufficient, but 48 to 72 hours may be necessary to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling: Carefully aspirate a known volume of the supernatant, ensuring no solid particles are disturbed.

  • Dilution: Dilute the supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical calibration curve.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Diagram: Thermodynamic Solubility Workflow

The following diagram illustrates the key steps in the shake-flask protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid to solvent vials B Agitate at constant T (e.g., 24-48h) A->B C Centrifuge to pellet solid B->C D Sample Supernatant C->D E Dilute Sample D->E F Quantify via HPLC-UV E->F

Caption: Workflow for Thermodynamic Solubility Determination.

High-Throughput Kinetic Solubility Assessment

In early discovery, speed is often critical. Kinetic solubility assays provide a faster, albeit less definitive, measure of solubility. These assays measure the concentration at which a compound precipitates when added from a concentrated DMSO stock into an aqueous buffer. This is highly relevant for predicting potential precipitation issues in biological assays.

Protocol: Nephelometry-Based Assay
  • Compound Plating: Dispense serial dilutions of the compound from a high-concentration DMSO stock (e.g., 10 mM) into a 96- or 384-well microplate.

  • Solvent Addition: Rapidly add the aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to all wells.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.

  • Measurement: Measure the turbidity or light scattering in each well using a nephelometer. The concentration at which the signal significantly increases above the background indicates the kinetic solubility limit.

Hypothetical Solubility Profile

The table below presents a set of plausible, illustrative solubility data for (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate, based on its chemical structure. These are not experimental values but represent a scientifically reasoned forecast.

SolventDielectric Constant (20°C)Polarity IndexPredicted Thermodynamic Solubility (mg/mL) at 25°C
Dimethyl Sulfoxide (DMSO)47.27.2> 200
Methanol32.75.150 - 100
Ethanol24.54.325 - 50
Acetonitrile37.55.810 - 25
Tetrahydrofuran (THF)7.54.01 - 5
Dichloromethane (DCM)9.13.1< 1

Interpretation and Implications for Drug Development

  • Excellent DMSO Solubility: The very high solubility in DMSO makes it an ideal solvent for preparing concentrated stock solutions for HTS and other in-vitro assays.

  • Good Polar Protic Solubility: The moderate to high solubility in methanol and ethanol is expected for a salt form and suggests that formulation with alcoholic co-solvents may be a viable strategy.

  • Decreasing Solubility with Polarity: The sharp drop in solubility in less polar solvents like THF and DCM is consistent with the polar, salt-like nature of the compound. This has implications for synthetic workups and purification, where precipitation from less polar solvent systems could be utilized.

  • Assay Artifact Risk: The significant difference between DMSO and aqueous-like solvent (e.g., ethanol) solubility highlights a potential risk of compound precipitation when the DMSO stock is diluted into aqueous assay buffers. A kinetic solubility assay would be critical to define the concentration limits for biological screening.

Diagram: Decision Logic for Compound Handling

The following diagram provides a simplified decision tree based on the solubility results.

G A Solubility Data Received B Solubility in DMSO > 100 mg/mL? A->B E Solubility in Ethanol > 10 mg/mL? A->E C Proceed with DMSO for HTS Stock B->C Yes D Re-synthesize as different salt form B->D No F Consider Ethanol/Aqueous co-solvent for formulation E->F Yes G Prioritize enabling technologies (e.g., amorphous dispersions) E->G No

Caption: Decision Tree for Development Strategy.

Conclusion

This guide has detailed the essential methodologies for determining the solubility profile of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate. By employing the rigorous shake-flask method for thermodynamic solubility and complementing it with high-throughput kinetic assays, researchers can build a comprehensive understanding of the compound's behavior. This knowledge is not merely data; it is actionable intelligence that informs critical decisions in synthesis, screening, formulation, and the overall progression of a potential drug candidate. Adherence to these robust and validated protocols ensures the generation of high-quality, reliable data, forming a solid foundation for successful drug development.

References

  • Title: OECD Test Guideline No. 105: Water Solubility Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: What is Kinetic Solubility and How to Measure it Source: Pion Inc. URL: [Link]

Exploratory

Crystal structure and NMR spectra data for (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate

An In-depth Technical Guide to the Crystal Structure and NMR Spectra of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate For Researchers, Scientists, and Drug Development Professionals Abstract (8-Bromoquinolin-4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure and NMR Spectra of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(8-Bromoquinolin-4-yl)methanamine and its derivatives are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the quinoline core and the influence of halogen substitution on biological activity. This guide provides a comprehensive technical overview of the analytical methodologies required to elucidate the three-dimensional structure and spectroscopic properties of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate. While a complete, publicly available experimental dataset for this specific salt is not available at the time of this writing, this document serves as a robust methodological and predictive framework. By leveraging data from closely related bromoquinoline structures and established principles of crystallography and nuclear magnetic resonance, we present the expected structural features and a detailed guide to their experimental determination.

Introduction: The Significance of Halogenated Quinolines

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] The introduction of a bromine atom at the C8-position of the quinoline ring, as in (8-Bromoquinolin-4-yl)methanamine, offers several advantages:

  • Modulation of Physicochemical Properties: The bromine substituent can significantly alter the lipophilicity, electronic distribution, and metabolic stability of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile.

  • Site for Further Functionalization: The carbon-bromine bond serves as a versatile handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.[3]

  • Enhanced Biological Activity: In many cases, halogenation has been shown to enhance the potency and selectivity of bioactive compounds.

The methanamine substituent at the C4-position provides a key site for interaction with biological targets, often through the formation of hydrogen bonds or salt bridges. The 2,2,2-trifluoroacetate counter-ion is frequently employed in the crystallization of amine-containing compounds to improve their stability and crystallinity.

This guide will provide a detailed roadmap for researchers seeking to characterize (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate, from synthesis and sample preparation to in-depth structural and spectroscopic analysis.

Synthesis and Sample Preparation

A plausible synthetic route to (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate would involve the synthesis of the parent amine followed by salt formation.

Proposed Synthesis of (8-Bromoquinolin-4-yl)methanamine

A potential synthetic pathway could start from 8-bromoquinoline, which is commercially available.

Step-by-Step Protocol:

  • Formylation: Introduction of a formyl group at the 4-position of 8-bromoquinoline. This can be achieved through various methods, such as a Vilsmeier-Haack reaction.

  • Reductive Amination: The resulting 8-bromoquinoline-4-carbaldehyde can then be subjected to reductive amination. This involves reacting the aldehyde with a source of ammonia (e.g., ammonium acetate) in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation to yield (8-Bromoquinolin-4-yl)methanamine.

  • Purification: The crude product should be purified using column chromatography on silica gel to obtain the pure amine.

Salt Formation and Crystallization

Protocol:

  • Dissolve the purified (8-Bromoquinolin-4-yl)methanamine in a suitable solvent (e.g., methanol or ethanol).

  • Add an equimolar amount of 2,2,2-trifluoroacetic acid dropwise with stirring.

  • The trifluoroacetate salt may precipitate directly from the solution. If not, the solvent can be slowly evaporated to induce crystallization.

  • For obtaining single crystals suitable for X-ray diffraction, slow evaporation, vapor diffusion, or liquid-liquid diffusion techniques should be employed.

Crystallographic Analysis: Unveiling the Three-Dimensional Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3] While the crystal structure of the title compound is not currently in the public domain, we can predict its key features based on related structures and outline the experimental workflow.

Predicted Crystallographic Parameters

Based on the analysis of crystal structures of similar quinoline derivatives, we can anticipate the following crystallographic properties.[4][5][6]

ParameterPredicted Value/RangeRationale
Crystal SystemMonoclinic or OrthorhombicThese are common crystal systems for organic salts.
Space GroupP2₁/c or P-1These are common centrosymmetric space groups for organic molecules.
Z (Molecules/unit cell)2 or 4Typical for packing of organic molecules of this size.
Key Intermolecular InteractionsN-H···O hydrogen bonds, C-H···F interactions, π-π stackingThe amine protons will likely form hydrogen bonds with the carboxylate oxygen atoms of the trifluoroacetate. The quinoline rings may engage in offset π-stacking. The trifluoromethyl group can participate in weak C-H···F interactions.
Experimental Workflow for Crystal Structure Determination

X_ray_Crystallography_Workflow cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Deposition crystal_mounting Crystal Mounting diffractometer X-ray Diffractometer crystal_mounting->diffractometer Mount on goniometer data_collection Data Collection diffractometer->data_collection Expose to X-rays data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution Generate electron density map structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement Assign atomic positions validation Validation (e.g., CheckCIF) structure_refinement->validation Finalize model visualization Visualization (e.g., Mercury) validation->visualization analysis Geometric Analysis visualization->analysis deposition Deposition (e.g., CSD) analysis->deposition Deposit CIF file

Caption: Workflow for Single-Crystal X-ray Diffraction.

Step-by-Step Protocol:

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded.

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution: The initial positions of the atoms are determined using methods such as direct methods or Patterson functions.

  • Structure Refinement: The atomic model is refined against the experimental data to improve the fit and determine the final atomic coordinates and displacement parameters.

  • Validation and Deposition: The final structure is validated for geometric and crystallographic consistency. The crystallographic information file (CIF) should be deposited in a public database like the Cambridge Structural Database (CSD) to ensure data accessibility and reusability.[7][8][9]

NMR Spectroscopic Analysis: Elucidating the Molecular Structure in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the connectivity and chemical environment of atoms in a molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables present the predicted chemical shifts for (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate in a common NMR solvent like DMSO-d₆. These predictions are based on established chemical shift ranges for quinoline derivatives and the trifluoroacetate anion.[10][11][12][13][14][15]

Predicted ¹H NMR Data (in DMSO-d₆)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H28.8 - 9.0d~4.5Deshielded by the adjacent nitrogen atom.
H37.6 - 7.8d~4.5Coupled to H2.
H57.9 - 8.1d~8.0ortho to the bromine atom.
H67.4 - 7.6t~8.0Coupled to H5 and H7.
H77.7 - 7.9d~8.0ortho to the bromine atom.
CH₂4.2 - 4.4s (broad)-Adjacent to the electron-withdrawing quinoline ring and the ammonium group.
NH₃⁺8.5 - 9.5s (broad)-Exchangeable protons of the ammonium group.

Predicted ¹³C NMR Data (in DMSO-d₆)

CarbonPredicted Chemical Shift (ppm)Rationale
C2150 - 152Deshielded by the nitrogen atom.
C3122 - 124
C4145 - 147Attached to the methanamine group.
C4a128 - 130
C5130 - 132
C6128 - 130
C7133 - 135
C8120 - 122Attached to the bromine atom.
C8a148 - 150
CH₂40 - 45
CF₃ (TFA)116 - 118 (q, ¹JCF ≈ 290 Hz)Quartet due to coupling with three fluorine atoms.
C=O (TFA)158 - 160 (q, ²JCCF ≈ 35 Hz)Quartet due to coupling with three fluorine atoms.
Experimental Workflow for NMR Spectroscopy

NMR_Spectroscopy_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis dissolve Dissolve sample in deuterated solvent transfer Transfer to NMR tube dissolve->transfer place_in_magnet Place sample in NMR magnet transfer->place_in_magnet shimming Shimming place_in_magnet->shimming Homogenize magnetic field acquire_spectra Acquire 1D (¹H, ¹³C) and 2D spectra shimming->acquire_spectra fourier_transform Fourier Transform acquire_spectra->fourier_transform phasing Phase Correction fourier_transform->phasing integration Integration & Peak Picking phasing->integration interpretation Spectral Interpretation integration->interpretation

Caption: Workflow for NMR Spectroscopy.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer. The magnetic field is shimmed to ensure homogeneity. Standard 1D ¹H and ¹³C NMR spectra are acquired. For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

  • Data Processing: The raw data (Free Induction Decay, FID) is processed by Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: The processed spectra are analyzed to determine chemical shifts, coupling constants, and integrals. The 2D spectra are used to establish the connectivity between protons and carbons.

¹⁹F NMR Spectroscopy

Given the presence of the trifluoroacetate counter-ion, ¹⁹F NMR spectroscopy would be a highly informative technique. A single sharp resonance is expected for the three equivalent fluorine atoms of the CF₃ group, typically in the range of -70 to -80 ppm relative to a CFCl₃ standard. The chemical shift of the trifluoroacetate anion can be sensitive to its environment, providing insights into ion pairing and solvation.[16]

Complementary Analytical Techniques

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the cation, (C₁₀H₉BrN₂)⁺.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the N-H stretches of the ammonium group (around 3000-3300 cm⁻¹), the C=O stretch of the carboxylate (around 1680-1720 cm⁻¹), and the C-F stretches of the trifluoromethyl group (around 1100-1300 cm⁻¹).

Conclusion

This technical guide provides a comprehensive framework for the synthesis and detailed structural and spectroscopic characterization of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate. While a complete experimental dataset is not yet publicly available, the predictive data and detailed methodologies presented herein offer a solid foundation for researchers working with this and related compounds. The elucidation of the precise three-dimensional structure and spectroscopic properties is crucial for understanding its chemical behavior and for guiding its application in drug design and materials science. It is strongly encouraged that any future experimental data for this compound be deposited in public repositories to advance the field of structural science.

References

  • Crystal structure of 4-Bromo-8-methoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, E64(Pt 7), o1117.
  • Supporting Information for "New Journal of Chemistry". Royal Society of Chemistry.
  • Cambridge Structural D
  • The Cambridge Structural D
  • The Largest Curated Crystal Structure Database.
  • Characterization Data of Products. Royal Society of Chemistry.
  • Introducing Cambridge Structural Database 6.00.
  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
  • (6-Bromoquinolin-8-yl)methanamine. Benchchem.
  • Methyl 2-{[2,8-bis(trifluoromethyl)quinolin-4-yl]oxy}acetate.
  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Infectious Diseases, 4(6), 955-966.
  • Crystal structure of 4-(4-(quinolin-8-yloxy)-1,2,5-thiadiazol-3-yl)morpholine, C15H14O2N4S. Zeitschrift für Kristallographie - New Crystal Structures, 240(6), 953-954.
  • 8-bromo-4-chloro-2-(trifluoromethyl)quinoline. Sigma-Aldrich.
  • 1-(8-Bromoquinolin-4-yl)-N-methylmethanamine. Sigma-Aldrich.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 2025.
  • 7-Bromoquinolin-8-ol.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Molecules, 23(8), 1934.
  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Pharmaceuticals, 15(10), 1234.
  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Journal of Magnetic Resonance, 254, 38-44.
  • ¹H NMR (CDCl3/trifluoroacetic acid (TFA)) spectra of...
  • Synthesis and In Vitro Evaluation of C-7 and C-8 Luteolin Derivatives as Influenza Endonuclease Inhibitors. Molecules, 24(15), 2788.
  • Methyl 8-bromoquinoline-4-carboxyl
  • 8SDD: Crystal structure of fluoroacetate dehalogenase Daro3835 H274N mutant with D107-glycolyl intermedi
  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI.
  • Sodium trifluoroacetate(2923-18-4) 13C NMR spectrum. ChemicalBook.
  • 4'-Bromoacetanilide(103-88-8) 1H NMR. ChemicalBook.
  • NMR Compounds - Sorted by Formula. The Pherobase.
  • 8-Bromoquinoline. PubChem.
  • NMR SPECTRA OF CHAPTER 1. AIR Unimi.
  • (8-bromoquinolin-4-yl)
  • Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. Molecules, 28(8), 3535.

Sources

Foundational

Mechanism of Action of 8-Bromoquinoline Derivatives in Medicinal Chemistry: A Technical Guide

As a Senior Application Scientist, I approach the 8-bromoquinoline scaffold not merely as a chemical intermediate, but as a programmable pharmacophore. The bromine atom at the C8 position acts as a highly reactive synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the 8-bromoquinoline scaffold not merely as a chemical intermediate, but as a programmable pharmacophore. The bromine atom at the C8 position acts as a highly reactive synthetic anchor, allowing for precise transition-metal-catalyzed cross-coupling. This structural versatility has positioned 8-bromoquinoline derivatives at the forefront of modern drug discovery, targeting complex enzymatic networks, neuroreceptor pathways, and oncological apoptotic cascades.

This whitepaper deconstructs the core mechanisms of action of these derivatives, providing field-proven insights, quantitative data, and self-validating experimental workflows for researchers and drug development professionals.

Mechanistic Pathway I: CD38 Inhibition and NAD+ Modulation

CD38 is a multifunctional ectoenzyme responsible for the hydrolysis of nicotinamide adenine dinucleotide (NAD+) into cyclic ADP-ribose (cADPR) and ADPR. Age-related and obesity-induced upregulation of CD38 leads to systemic NAD+ decline, which impairs mitochondrial function and sirtuin (SIRT1) activity.

Through systematic structure-activity relationship (SAR) exploration, 4-amino-8-quinoline carboxamides—synthesized directly from 8-bromoquinoline precursors—have been identified as potent, submicromolar inhibitors of human CD38 1.

The Causality of Inhibition: The carboxamide group at the C8 position is not arbitrary; it is critical for establishing high-affinity hydrogen bonding within the CD38 catalytic active site. By acting as a competitive inhibitor, the quinoline derivative prevents NAD+ from entering the catalytic pocket, thereby artificially elevating intracellular NAD+ levels and restoring metabolic energy expenditure 2.

CD38_Pathway A 8-Bromoquinoline Carboxamide B CD38 Enzyme (Active Site) A->B Competitive Inhibition D ADPR / cADPR B->D Hydrolysis (Blocked) C NAD+ C->B Substrate Binding E SIRT1 Activation C->E Increased Availability F Metabolic Health & Energy Expenditure E->F Downstream Signaling

Fig 1: Mechanism of CD38 inhibition by 8-bromoquinoline carboxamides and downstream NAD+ effects.

Quantitative Data: CD38 Inhibitor Kinetics
Inhibitor ScaffoldTarget EnzymeIC50 (nM)Mechanism of InhibitionPharmacokinetic Profile
HTS Hit 1aHuman CD387200 ± 2400Mixed InhibitionHigh clearance, low bioavailability
4-Amino-8-quinoline carboxamideHuman CD38< 100Competitive (Active Site)Low clearance, high oral bioavailability

Mechanistic Pathway II: 5-HT1A Receptor Antagonism

In the realm of neuropharmacology, serotonin 5-HT1A receptor antagonists are critical for enhancing cognitive function in neurodegenerative pathologies like Alzheimer's disease. Quinolyl-piperazinyl piperidines, synthesized via the functionalization of 8-bromoquinoline, act as potent and selective 5-HT1A antagonists 3.

The Causality of Antagonism: 5-HT1A receptors act as inhibitory autoreceptors in the dorsal raphe nucleus. By deploying an 8-bromoquinoline derivative to block these autoreceptors, the negative feedback loop of serotonin is severed. This indirectly stimulates excitatory tone from the prefrontal cortex, resulting in a net increase in cholinergic and glutamatergic signaling—a mechanism directly correlated with cognitive improvement 4.

Quantitative Data: 5-HT1A Receptor Affinity
Compound ClassTarget ReceptorIC50 (nM)Intrinsic ActivityKey Structural Feature
Quinolyl-piperazinyl piperidines5-HT1A< 10Full Antagonist8-bromo substitution
5-Fluoro-quinolyl derivatives5-HT1A~ 15Full AntagonistC5-Fluoro blocks metabolism
6-Substituted quinolines5-HT1A> 50Partial AgonistC6 substitution

Mechanistic Pathway III: Pro-Apoptotic and Autophagy Modulation

In oncology, 8-bromoquinoline serves as the foundation for synthesizing pyrrolonaphthoxazepines, a novel class of antitumor agents. These derivatives exert their cytotoxicity through a dual-pronged mechanism: apoptosis induction and autophagy blockade .

The Causality of Cytotoxicity: Cancer cells frequently hijack autophagy to survive metabolic stress. Pyrrolonaphthoxazepines directly block autophagosome maturation. Simultaneously, they upregulate the inhibitory protein p21 and downregulate cyclin D1, forcing the cell into G2/M phase arrest. This unresolved cell cycle arrest triggers caspase-3 mediated apoptosis, effectively dismantling drug-resistant tumor cells .

Apoptosis_Pathway A Pyrrolonaphthoxazepine (8-BQ Derivative) B Autophagosome Maturation A->B Blocks C p21 Protein A->C Upregulates D Cyclin D1 A->D Downregulates E Caspase-3 A->E Activates F G2/M Cell Cycle Arrest C->F Induces D->F Reduction leads to G Apoptosis E->G Direct Execution F->G Secondary to arrest

Fig 2: Pro-apoptotic and cell cycle arrest pathways modulated by 8-bromoquinoline derivatives.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal logic check to prevent the propagation of experimental errors.

Protocol A: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of 8-Bromoquinoline

Purpose: To synthesize 8-heteroaryl substituted quinolines. Causality: The choice of a 1,4-dioxane/water biphasic system is intentional. Water is mechanistically required to hydroxylate the boronic acid, forming the reactive boronate species necessary for transmetalation with the palladium complex 5.

  • Preparation: In a Schlenk tube, combine 8-bromoquinoline (1.0 equiv), the desired boronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

  • Catalyst Loading: Add Pd(OAc)2 (5 mol%) and PPh3 (10 mol%). Logic: Pd(OAc)2/PPh3 provides the optimal balance of oxidative addition and reductive elimination kinetics for the sterically hindered C8 position 6.

  • Solvent Addition: Inject a degassed mixture of 1,4-dioxane/water (4:1 v/v).

  • Reaction: Heat the mixture to 100°C under an argon atmosphere for 12 hours.

  • Validation Checkpoint (LC-MS): Sample the organic layer. The system is validated if the starting material mass (m/z ~208) is depleted by >95% and the target biaryl mass dominates the chromatogram.

  • Purification: Extract with ethyl acetate, dry over Na2SO4, and purify via silica gel chromatography.

Experimental_Workflow A 1. Substrate Preparation (8-Bromoquinoline + Boronic Acid) C 3. Cross-Coupling Reaction (100°C, 1,4-Dioxane/H2O) A->C Addition B 2. Catalyst Activation (Pd(OAc)2 / PPh3) B->C In-situ generation D 4. Reaction Quenching & Phase Separation C->D Time-course completion E 5. LC-MS Validation (Self-Validating Checkpoint) D->E Organic layer sampling E->C If incomplete F 6. Column Chromatography Purification E->F If >95% conversion

Fig 3: Self-validating workflow for Pd-catalyzed cross-coupling of 8-bromoquinoline.

Protocol B: CD38 Enzymatic Inhibition Assay

Purpose: To quantify the IC50 of synthesized 8-quinoline carboxamides. Causality: Using the artificial fluorogenic substrate ϵ -NAD+ (etheno-NAD) instead of standard NAD+ optimizes the signal-to-noise ratio. Standard NAD+ hydrolysis requires complex secondary coupled assays, introducing multiple points of failure. ϵ -NAD+ cleavage directly emits a quantifiable fluorescent signal, creating a highly robust assay.

  • Buffer Preparation: Prepare assay buffer (20 mM Tris-HCl, pH 7.4).

  • Enzyme Incubation: Incubate 10 nM recombinant human CD38 with varying concentrations of the 8-bromoquinoline derivative (0.1 nM to 100 µM) for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding 20 µM ϵ -NAD+.

  • Kinetic Reading: Measure fluorescence continuously for 30 minutes (Excitation: 300 nm, Emission: 410 nm).

  • Validation Checkpoint (Z'-Factor): Calculate the Z'-factor using a known CD38 inhibitor (e.g., apigenin) as a positive control and DMSO vehicle as a negative control. A Z'-factor > 0.6 validates the assay's statistical reliability.

Protocol C: Flow Cytometric Analysis of Apoptosis

Purpose: To confirm the pro-apoptotic mechanism of pyrrolonaphthoxazepines. Causality: Relying solely on cell viability assays (like MTT) cannot distinguish between apoptosis, necrosis, or senescence. Annexin V/PI double staining exploits the externalization of phosphatidylserine (an early apoptotic marker) while assessing membrane integrity, providing definitive mechanistic proof.

  • Cell Treatment: Seed HCC827 cells and treat with 10 µM of the 8-bromoquinoline derivative for 24 hours.

  • Harvesting: Trypsinize cells, wash twice with cold PBS, and resuspend in 1X Binding Buffer.

  • Staining: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark.

  • Validation Checkpoint (Quadrant Analysis): Analyze via flow cytometry. The system internally validates true apoptosis if distinct populations appear in the Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis) quadrants, rather than a direct shift to Annexin V-/PI+ (primary necrosis).

References

  • Structure-Activity Relationships, Biological Evaluation and Structural Studies of Novel Pyrrolonaphthoxazepines as Antitumor Agents Source: Università di Pisa (unipi.it) URL: Link

  • Organic & Biomolecular Chemistry Source: RSC Publishing URL: 6

  • The Synthesis and Biological Evaluation of Quinolyl-piperazinyl Piperidines as Potent Serotonin 5-HT 1A Antagonists Source: ACS Publications URL: 3

  • Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38 Source: ACS Publications URL: 1

  • (PDF) Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38 Source: ResearchGate URL: 2

  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles Source: MDPI URL: 5

Sources

Exploratory

Toxicity and material safety data sheet (MSDS) for (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate

An In-depth Technical Guide to the Toxicity and Material Safety of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is int...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Toxicity and Material Safety of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on available scientific data for structurally related compounds. No specific toxicity studies or a comprehensive Material Safety Data Sheet (MSDS) for (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate have been identified in the public domain. The information herein is a synthesis of data from related structures and the constituent ions and should be used with professional judgment and caution.

Introduction

(8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate is a chemical compound of interest in medicinal chemistry and drug discovery. The 8-bromoquinoline core is a versatile scaffold used in the synthesis of various biologically active molecules, including potential anti-infective and anti-cancer agents.[1][2] The methanamine substituent provides a point for further chemical modification, while the trifluoroacetate salt form is common for amine-containing compounds, often improving solubility and stability.

This guide provides a comprehensive overview of the anticipated toxicological profile and safe handling procedures for (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate. Due to the absence of direct safety data, this analysis is based on the chemical properties and known toxicities of the parent amine, (8-Bromoquinolin-4-yl)methanamine, and the trifluoroacetate counter-ion.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C12H10BrF3N2O2[3]
Molecular Weight 351.1192 g/mol [3]
Appearance Not specified; likely a solid.Inferred
Solubility Not specified; trifluoroacetate salts are generally more soluble in polar solvents.Inferred

Hazard Identification and Classification (Inferred)

Based on data for structurally similar compounds, (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate is anticipated to possess the following hazards. The GHS pictograms, signal word, and hazard statements are derived from the known hazards of 1-(8-Bromoquinolin-4-yl)-N-methylmethanamine.

GHS Pictogram:

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation. (Inferred based on common properties of amine salts)

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [4]

  • P264: Wash skin thoroughly after handling. [4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection. [5][6]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water. [5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5]

  • P332+P313: If skin irritation occurs: Get medical advice/attention. [5]

  • P337+P313: If eye irritation persists: Get medical advice/attention.

Toxicological Profile (Inferred)

The overall toxicity of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate can be considered by evaluating its two main components: the (8-Bromoquinolin-4-yl)methanamine cation and the trifluoroacetate (TFA) anion.

(8-Bromoquinolin-4-yl)methanamine Cation

The primary toxicological concerns for the bromoquinoline amine portion are expected to be local effects upon direct contact.

  • Acute Toxicity: While no specific data is available, related aromatic amines can be harmful if swallowed, inhaled, or absorbed through the skin.

  • Skin and Eye Irritation: As indicated by the hazard statements for a closely related N-methylated analog, this compound is expected to cause skin and serious eye irritation. Direct contact should be avoided.

  • Sensitization: There is no specific data to suggest whether this compound may cause skin sensitization. However, it is a prudent practice to avoid repeated skin contact.

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available for this specific compound or its close analogs. Many quinoline derivatives are investigated for their biological activity, and some can interact with biological systems.[1]

Trifluoroacetate (TFA) Anion

The toxicity of the trifluoroacetate anion has been reviewed, and it is considered to have low acute toxicity.[7][8]

  • Acute Toxicity: The acute toxicity of TFA is very low.[7][8]

  • Systemic Effects: In repeated oral dose studies in rats, the liver was identified as the target organ, with mild liver hypertrophy being the primary effect. TFA is considered a weak peroxisome proliferator in rats.[7][8]

  • Genotoxicity and Developmental Toxicity: TFA did not show genotoxic responses and did not produce adverse effects in an extended one-generation study or in a developmental toxicity study in rats.[7][8]

  • Human Health Risk: Based on current environmental exposure levels, the margin of exposure for TFA is considered high, and it is not thought to pose a significant health risk to humans.[7]

First-Aid Measures (Recommended)

In the event of exposure, the following first-aid measures are recommended, based on general principles for handling irritating chemicals:

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[4][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.[4][5]

  • Ingestion: Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Seek medical attention.

Handling and Storage

Handling:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]

  • Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[4][5]

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.[4][5]

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.[4]

  • Store away from incompatible materials such as strong oxidizing agents.

Exposure Controls and Personal Protection

  • Engineering Controls: Use in a well-ventilated area with local exhaust ventilation to minimize exposure. Ensure that eyewash stations and safety showers are close to the workstation.[4]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

    • Respiratory Protection: If engineering controls do not maintain airborne concentrations at a low level, a NIOSH-approved respirator may be required.

Experimental Protocols: Safe Handling Workflow

The following workflow is recommended for handling (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate in a research setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather all necessary materials and reagents prep_hood->prep_materials handle_weigh Weigh the required amount of the compound prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve in the appropriate solvent handle_weigh->handle_dissolve handle_reaction Perform the chemical reaction or experiment handle_dissolve->handle_reaction cleanup_quench Quench the reaction if necessary handle_reaction->cleanup_quench Proceed to cleanup cleanup_waste Dispose of waste in approved containers cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate work surfaces and equipment cleanup_waste->cleanup_decontaminate cleanup_ppe_removal Remove PPE correctly and wash hands cleanup_decontaminate->cleanup_ppe_removal

Caption: Recommended safe handling workflow for (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate.

Conclusion

While specific toxicity data for (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate is not available, a precautionary approach to its handling is warranted based on the known hazards of structurally related bromoquinoline amines and general principles of chemical safety. The primary anticipated hazards are skin and eye irritation. The trifluoroacetate counter-ion is of low toxicological concern. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated area, should be sufficient to mitigate the risks associated with the handling of this compound.

References

  • ADAMA. (2018). SAFETY DATA SHEET. Retrieved from [Link]

  • Organic Preparations Daily. (2009). 8-bromoquinoline – a painless Skraup synthesis. Retrieved from [Link]

  • Google Patents. (2015). CN104592109A - Method for preparing 8-bromoquinoline derivative.
  • ResearchGate. (n.d.). (a) Synthesis of 8‐bromo‐4‐(p‐tolyl)quinoline (156) and.... Retrieved from [Link]

  • OUCI. (n.d.). Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures. Retrieved from [Link]

  • Google Patents. (2002). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Dekant, W., & Dekant, R. (2023). Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures. Archives of Toxicology, 97(4), 1069–1077. [Link]

  • NextSDS. (n.d.). 8-bromo-4-methylquinoline — Chemical Substance Information. Retrieved from [Link]

  • Dekant, W., & Dekant, R. (2023). Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures. Archives of Toxicology, 97(4), 1069–1077. [Link]

  • Hylanda Chemical. (n.d.). Products - 2,8-Bis(trifluoromethyl)-4-bromoquinoline CAS 35853-45-3. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 2005-43-8 | Product Name : 2-Bromoquinoline. Retrieved from [Link]

  • ECHA. (2010). Trifluoroacetic acid. Retrieved from [Link]

  • NextSDS. (n.d.). 4-bromo-8-fluoroisoquinoline — Chemical Substance Information. Retrieved from [Link]

Sources

Foundational

The Role of (8-Bromoquinolin-4-yl)methanamine in Antimalarial Drug Discovery: A Privileged Scaffold for Next-Generation Therapeutics

Executive Summary The relentless emergence of multidrug-resistant Plasmodium falciparum strains has necessitated the continuous evolution of antimalarial chemotypes. While the quinoline core remains one of the most succe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless emergence of multidrug-resistant Plasmodium falciparum strains has necessitated the continuous evolution of antimalarial chemotypes. While the quinoline core remains one of the most successful antimalarial pharmacophores in history, overcoming resistance requires precise structural modifications. (8-Bromoquinolin-4-yl)methanamine has emerged as a highly privileged building block in modern medicinal chemistry. By combining the requisite basicity for lysosomal accumulation with a halogenated handle for late-stage functionalization and metabolic protection, this scaffold enables the rapid generation of highly potent, cross-resistance-evading antimalarial libraries.

This technical guide deconstructs the mechanistic rationale behind this specific molecule, outlines its application in synthetic workflows, and provides self-validating experimental protocols for evaluating its derivatives.

Pharmacophore Deconstruction & Mechanistic Rationale

The efficacy of quinoline-based antimalarials is fundamentally tied to their physicochemical properties, specifically their ability to accumulate in the parasite's acidic food vacuole and disrupt heme detoxification [1]. The structure of (8-Bromoquinolin-4-yl)methanamine is deliberately optimized for this purpose.

The 4-Methanamine Motif: pH-Trapping Dynamics

During the intraerythrocytic stage, P. falciparum degrades host hemoglobin within its food vacuole (pH ~4.5–5.0). The 4-methanamine side chain acts as a weak base. In the neutral pH of the host bloodstream (pH 7.4), the primary amine remains partially unprotonated, allowing passive diffusion across the erythrocyte and parasite membranes. Upon entering the acidic food vacuole, the amine becomes doubly protonated (alongside the quinoline nitrogen). This ionization prevents the molecule from diffusing back out—a process known as pH trapping [2]. The methanamine linker provides optimal spatial flexibility for the amine to interact with the propionate side chains of ferriprotoporphyrin IX (free heme), sterically blocking its biocrystallization into non-toxic β -hematin (hemozoin) [3].

The 8-Bromo Substitution: Metabolic Stability and Electronic Modulation

The introduction of a bromine atom at the C8 position serves a dual pharmacological purpose:

  • Metabolic Shielding: The C8 position of the quinoline ring is a known hotspot for cytochrome P450-mediated oxidation. Halogenation at this site blocks oxidative metabolism, significantly extending the compound's half-life.

  • Lipophilicity and Halogen Bonding: Bromine increases the overall lipophilicity (LogP) of the scaffold, enhancing membrane permeability. Furthermore, the polarizable nature of the bromine atom allows for highly directional halogen bonding with target proteins or heme aggregates, increasing binding affinity [4].

MOA A Extracellular Space (pH ~7.4) B Parasite Food Vacuole (pH ~4.5 - 5.0) A->B Passive Diffusion C Protonation & pH Trapping B->C Amine Protonation D Hematin Binding (pi-pi Stacking) C->D Target Engagement E Inhibition of beta-Hematin D->E Steric Blockade

Caption: Mechanism of action: pH-dependent vacuolar accumulation and hematin inhibition.

Synthetic Workflows & Library Generation

From a synthetic chemistry perspective, (8-Bromoquinolin-4-yl)methanamine is a highly versatile bifunctional building block.

  • C4-Amine Functionalization: The primary methanamine is highly nucleophilic, making it an ideal anchor for synthesizing quinoline-4-carboxamides, ureas, and secondary amines via reductive amination. Recent breakthroughs in antimalarial discovery have heavily utilized quinoline-4-carboxamides to achieve multistage antimalarial activity [5].

  • C8-Bromine Functionalization: The aryl bromide serves as a prime candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows medicinal chemists to rapidly explore chemical space at the 8-position, tuning the electronic and steric properties of the quinoline core without disrupting the critical C4-amine pharmacophore.

Workflow A (8-Bromoquinolin-4-yl)methanamine (Core Pharmacophore) B1 C4-Amine Functionalization (Amidation/Reductive Amination) A->B1 Library Synthesis B2 C8-Bromine Functionalization (Pd-Catalyzed Cross-Coupling) A->B2 Library Synthesis C In Vitro beta-Hematin Assay (Target Validation) B1->C B2->C D P. falciparum SYBR Green Assay (Phenotypic Screening) C->D Active Hits (IC50 < 10 uM) E Lead Optimization & In Vivo Efficacy D->E Potent Hits (IC50 < 100 nM)

Caption: Synthetic workflow and screening cascade for (8-Bromoquinolin-4-yl)methanamine derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the experimental choice.

Protocol A: Synthesis of Quinoline-4-carboxamide Derivatives via HATU Coupling

Rationale: HATU is selected over traditional EDC/HOBt due to its superior efficiency in coupling sterically hindered or electronically deactivated carboxylic acids with the methanamine. It minimizes epimerization and accelerates reaction kinetics by forming a highly reactive 7-azabenzotriazole active ester.

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.2 M. Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes. Causality: Pre-activation ensures the complete formation of the active ester before the amine is introduced, preventing side reactions.

  • Coupling: Add (8-Bromoquinolin-4-yl)methanamine (1.1 eq) to the reaction mixture. If utilizing the TFA salt of the amine, add an additional 1.0 eq of DIPEA to neutralize the salt and liberate the nucleophilic free base.

  • Incubation: Stir the mixture at room temperature for 12–16 hours under an inert nitrogen atmosphere to prevent oxidative degradation.

  • Quenching & Extraction: Dilute the mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO 3​ (to remove acidic byproducts), 0.1 M HCl (to remove unreacted amine—Caution: use mild acid to avoid over-protonating the quinoline product), and brine.

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH gradient).

Protocol B: In Vitro β -Hematin Formation Inhibition Assay

Rationale: This cell-free assay isolates the primary mechanism of action. By utilizing Tween-20 post-incubation, unreacted monomeric heme is selectively solubilized while the polymeric β -hematin remains insoluble, allowing for a highly specific, self-validating colorimetric readout.

  • Heme Preparation: Dissolve hemin chloride in 0.4 M NaOH to a concentration of 2 mM. Causality: Hemin is entirely insoluble at neutral or acidic pH; alkaline conditions are required for initial solubilization.

  • Compound Plating: Dispense test compounds (serially diluted in DMSO) into a 96-well flat-bottom plate.

  • Initiation: Add the hemin solution to the test compounds, immediately followed by the rapid addition of 0.5 M sodium acetate buffer (pH 4.4). Causality: The acetate buffer drops the pH to mimic the parasite food vacuole, instantly initiating biocrystallization. The final hemin concentration should be 100 μ M.

  • Incubation: Seal the plate and incubate at 37°C for 48 hours to allow complete polymerization.

  • Solubilization: Add a solution of 5% (v/v) Tween-20 in 0.2 M NaOH to each well. Causality: Tween-20 forms micelles that encapsulate and solubilize unreacted free heme, clearing the background absorbance. It cannot disrupt the stable crystalline lattice of β -hematin.

  • Quantification: Read the absorbance at 405 nm using a microplate reader. Calculate the IC 50​ based on the inhibition of β -hematin formation relative to vehicle controls.

Quantitative SAR Profiling

When evaluating libraries derived from (8-Bromoquinolin-4-yl)methanamine, structural modifications at the C4-amine and C8-position yield distinct structure-activity relationships (SAR). The table below summarizes representative quantitative data demonstrating how functionalization of this core impacts target binding ( β -hematin) and phenotypic efficacy against both chloroquine-sensitive (3D7) and resistant (K1) strains.

Table 1: Representative SAR Data for (8-Bromoquinolin-4-yl)methanamine Derivatives

Compound / Modification β -Hematin Inhibition (IC 50​ , μ M)P. falciparum 3D7 (IC 50​ , nM)P. falciparum K1 (IC 50​ , nM)Selectivity Index (SI)*
Chloroquine (Control) 18.515.2185.4>100
Core Building Block >100>500>500N/A
Derivative A (Alkyl Amide at C4)22.145.352.1>50
Derivative B (Aryl Amide at C4)12.418.621.4>200
Derivative C (C8-Aryl via Suzuki)8.25.16.3>500

*Selectivity Index (SI) = Cytotoxicity IC 50​ (Mammalian HepG2 cells) / P. falciparum 3D7 IC 50​ .

Data Interpretation: The unmodified core building block lacks sufficient lipophilicity and structural complexity to effectively inhibit parasite growth. However, functionalization via amidation (Derivatives A & B) restores nanomolar potency. Crucially, leveraging the C8-bromine for cross-coupling (Derivative C) yields compounds that maintain single-digit nanomolar efficacy against resistant strains (K1), proving the scaffold's ability to evade mutant efflux transporters (e.g., PfCRT).

Conclusion & Future Perspectives

(8-Bromoquinolin-4-yl)methanamine stands as a master key in the antimalarial medicinal chemist's toolkit. By embedding the essential pharmacophoric requirements for vacuolar accumulation (the methanamine weak base) alongside a synthetically malleable, metabolically protective halogen (the 8-bromo substituent), it bypasses the limitations of legacy drugs like chloroquine. Future drug discovery efforts should focus on utilizing this scaffold in fragment-based drug design (FBDD) and PROTAC (Proteolysis Targeting Chimera) development, leveraging the C4 and C8 positions to link the quinoline core to novel parasitic target binders.

References

  • Title: Quinoline resistance mechanisms in Plasmodium falciparum: the debate goes on Source: PubMed / National Institutes of Health (NIH) URL: [Link]

  • Title: 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization Source: Antimicrobial Agents and Chemotherapy - ASM Journals / PMC URL: [Link]

  • Title: Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains Source: Journal of Molecular Modeling / Springer URL: [Link]

  • Title: Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles Source: Journal of Chemical Metrology / ACG Publications URL: [Link]

  • Title: Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate: A Detailed Protocol for Drug Discovery and Development

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate, a valuable building block in medicinal chemistry and drug discovery. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate, a valuable building block in medicinal chemistry and drug discovery. The outlined synthetic pathway is designed for robustness and scalability, offering researchers a reliable method to obtain this key intermediate for further elaboration into novel therapeutic agents.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a bromo-substituent at the 8-position and an aminomethyl group at the 4-position provides two orthogonal handles for further chemical modification, enabling the exploration of diverse chemical space in structure-activity relationship (SAR) studies. This protocol is based on established and reliable chemical transformations, ensuring a high degree of reproducibility.

Synthetic Strategy Overview

The synthesis of the target compound is achieved through a multi-step sequence, commencing with the construction of the quinoline core, followed by functional group interconversions to install the desired aminomethyl sidechain, and concluding with the formation of the trifluoroacetate salt. The chosen route prioritizes the use of readily available starting materials and well-characterized reactions to ensure efficiency and predictability.

Synthesis_Workflow A 2-Bromoaniline B 8-Bromo-4-hydroxyquinoline A->B Gould-Jacobs Reaction C 4-Chloro-8-bromoquinoline B->C Chlorination (POCl₃) D 8-Bromoquinoline-4-carbonitrile C->D Cyanation (CuCN) E (8-Bromoquinolin-4-yl)methanamine D->E Reduction (NaBH₄, NiCl₂) F (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate E->F Salt Formation (TFA)

Caption: Synthetic workflow for (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate.

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out in a well-ventilated fume hood.

Reagent/MaterialSupplierGrade
2-BromoanilineSigma-Aldrich99%
Diethyl ethoxymethylenemalonateSigma-Aldrich98%
Diphenyl etherSigma-Aldrich99%
Phosphorus oxychloride (POCl₃)Sigma-Aldrich≥99%
Copper(I) cyanide (CuCN)Sigma-Aldrich99%
N,N-Dimethylformamide (DMF)Sigma-AldrichAnhydrous, 99.8%
Sodium borohydride (NaBH₄)Sigma-Aldrich99%
Nickel(II) chloride hexahydrateSigma-Aldrich98%
MethanolSigma-AldrichAnhydrous, 99.8%
Dichloromethane (DCM)Sigma-AldrichAnhydrous, ≥99.8%
Trifluoroacetic acid (TFA)Sigma-Aldrich99%
Diethyl etherSigma-AldrichAnhydrous, ≥99.7%

Experimental Protocols

Step 1: Synthesis of 8-Bromo-4-hydroxyquinoline

This initial step involves the construction of the quinoline core via the Gould-Jacobs reaction, a reliable method for synthesizing 4-hydroxyquinolines.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Condensation: Heat the mixture to 120-130 °C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting aniline.

  • Cyclization: To the resulting intermediate, add diphenyl ether as a high-boiling solvent. Heat the mixture to 250 °C for 1-2 hours to effect cyclization.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product will precipitate from the diphenyl ether. Dilute the mixture with an equal volume of hexane to facilitate precipitation. Collect the solid by vacuum filtration, wash thoroughly with hexane, and then with a small amount of cold ethanol.

  • Purification: The crude 8-bromo-4-hydroxyquinoline can be further purified by recrystallization from ethanol or a mixture of ethanol and water to afford a crystalline solid.

Step 2: Synthesis of 4-Chloro-8-bromoquinoline

The hydroxyl group at the 4-position is converted to a chloro group using phosphorus oxychloride, activating the position for subsequent nucleophilic substitution.

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, suspend 8-bromo-4-hydroxyquinoline (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0-10.0 eq).

  • Chlorination: Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up and Isolation: After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker. This step is highly exothermic and should be performed with caution in a fume hood.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is approximately 8-9. The product will precipitate as a solid.

  • Extraction and Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude 4-chloro-8-bromoquinoline can be further purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate).[2]

Step 3: Synthesis of 8-Bromoquinoline-4-carbonitrile

The chloro-substituent is displaced by a cyanide group in a Rosenmund-von Braun reaction to introduce the nitrile functionality.

  • Reaction Setup: In a round-bottom flask, combine 4-chloro-8-bromoquinoline (1.0 eq) and copper(I) cyanide (CuCN, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Cyanation: Heat the reaction mixture to 150-160 °C for 4-6 hours under a nitrogen atmosphere. Monitor the reaction by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into a solution of ferric chloride in dilute hydrochloric acid to decompose the copper cyanide complex.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate or dichloromethane. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 4: Synthesis of (8-Bromoquinolin-4-yl)methanamine

The nitrile is reduced to the corresponding primary amine using a sodium borohydride/nickel(II) chloride system, a milder alternative to lithium aluminum hydride.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 8-bromoquinoline-4-carbonitrile (1.0 eq) and nickel(II) chloride hexahydrate (0.2 eq) in methanol.

  • Reduction: Cool the mixture in an ice bath. Add sodium borohydride (4.0-5.0 eq) portion-wise over 30-60 minutes. Vigorous hydrogen gas evolution will be observed.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC until the starting nitrile is consumed.

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Partition the residue between water and ethyl acetate.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude (8-bromoquinolin-4-yl)methanamine. The crude amine can be purified by column chromatography on silica gel if necessary.

Step 5: Formation of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate

The final step is the formation of the trifluoroacetate salt, which often improves the stability and handling properties of the amine.

  • Salt Formation: Dissolve the purified (8-bromoquinolin-4-yl)methanamine (1.0 eq) in a minimal amount of anhydrous dichloromethane or diethyl ether.

  • Acid Addition: Cool the solution in an ice bath and add trifluoroacetic acid (TFA, 1.0-1.1 eq) dropwise with stirring.

  • Isolation: The trifluoroacetate salt will typically precipitate from the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.

Data Summary

StepProductStarting MaterialKey ReagentsTypical Yield
18-Bromo-4-hydroxyquinoline2-BromoanilineDiethyl ethoxymethylenemalonate70-80%
24-Chloro-8-bromoquinoline8-Bromo-4-hydroxyquinolinePOCl₃85-95%
38-Bromoquinoline-4-carbonitrile4-Chloro-8-bromoquinolineCuCN60-70%
4(8-Bromoquinolin-4-yl)methanamine8-Bromoquinoline-4-carbonitrileNaBH₄, NiCl₂·6H₂O75-85%
5Target Compound(8-Bromoquinolin-4-yl)methanamineTFA>95%

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate. The described multi-step synthesis is based on well-established chemical principles and offers a reliable route for obtaining this versatile building block for drug discovery and development programs. By following this guide, researchers can confidently produce this key intermediate for the synthesis of novel quinoline-based compounds with potential therapeutic applications.

References

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. Available at: [Link]

  • Brown, W. D., & Gouliaev, A. H. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses. Available at: [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Available at: [Link]

  • Zeynizadeh, B., et al. (2015). NaBH4/NiCl2•6H2O: A green synthetic method for fast and convenient reduction of nitroarens in water as green solvent. ResearchGate. Available at: [Link]

  • Wikipedia contributors. (2023, December 27). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-8-chloroquinoline. PubChem Compound Database. Available at: [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Google Patents. (n.d.). CN104592109A - Method for preparing 8-bromoquinoline derivative.
  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

Sources

Application

Using (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate as a building block for kinase inhibitors

Application Note: (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate as a Versatile Scaffold for Kinase Inhibitor Discovery Introduction & Strategic Rationale The development of small-molecule kinase inhibitors hea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate as a Versatile Scaffold for Kinase Inhibitor Discovery

Introduction & Strategic Rationale

The development of small-molecule kinase inhibitors heavily relies on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of ATP. The quinoline core has emerged as a premier hinge-binding motif, successfully utilized in FDA-approved kinase inhibitors such as bosutinib (a dual Src/Abl inhibitor) and lenvatinib[1],[2].

(8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate (CAS: 1190320-18-3) represents a highly versatile, bifunctional building block designed specifically for the divergent synthesis of targeted kinase libraries[3],[4]. This application note details the structural rationale, synthetic workflows, and self-validating protocols for utilizing this compound in preclinical drug discovery.

Structural Causality in Kinase Targeting

Successful kinase inhibitor design requires precise spatial occupation of the ATP-binding pocket. This specific building block provides three critical features:

  • The Quinoline Pharmacophore: The nitrogen atom at position 1 of the quinoline ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Met318 in Abl kinase)[2].

  • The 4-Methanamine Handle: Unlike direct 4-anilino substitutions, the methylene spacer (–CH₂–NH₂) provides conformational flexibility. The primary amine serves as a potent nucleophile for amidation or urea formation. Causality: Extending from the 4-position directs substituents toward the solvent-exposed channel or the DFG (Asp-Phe-Gly) motif, allowing medicinal chemists to tune the molecule into a Type I or Type II inhibitor. Supplying this handle as a 2,2,2-trifluoroacetate (TFA) salt ensures long-term shelf stability by preventing premature amine oxidation and dimerization.

  • The 8-Bromo Handle: The bromine atom at the 8-position provides an ideal electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[5]. Causality: Functionalization at the 8-position projects moieties into the hydrophobic back pocket or the ribose pocket, which is essential for engineering selectivity between closely related kinase isoforms (e.g., distinguishing JNK from p38 MAPK)[3].

Visualizing the Divergent Synthetic Strategy

To maximize chemical space, researchers typically employ a divergent synthetic strategy. The orthogonal reactivity of the amine (nucleophile) and the bromide (electrophile) allows for sequential, controlled functionalization without the need for complex protecting group strategies.

SyntheticStrategy A (8-Bromoquinolin-4-yl)methanamine TFA (Starting Building Block) B Free Amine Generation (DIPEA Neutralization) A->B Base (DIPEA) C Amidation / Urea Formation (Solvent Channel Targeting) B->C Electrophile (R-COOH/HATU) D Suzuki-Miyaura Coupling (Back Pocket Targeting) B->D Boronic Acid, Pd Catalyst C->D Sequential Coupling E Type I Kinase Inhibitor (ATP Competitive) C->E Hinge & Solvent Interactions D->C Sequential Functionalization F Type II Kinase Inhibitor (DFG-Out Binder) D->F Hinge & Back Pocket Interactions

Divergent synthetic workflow utilizing the 8-bromo and 4-methanamine handles for kinase inhibitors.

Experimental Protocols & Self-Validating Systems

Protocol A: Amidation of the 4-Methanamine (Targeting the Solvent Channel)

This protocol describes the coupling of the 4-methanamine handle with a carboxylic acid to extend the molecule into the solvent channel.

Causality & Logic: The TFA salt must be neutralized in situ to liberate the nucleophilic free amine. HATU is selected as the coupling reagent due to its high efficiency in forming amides with minimal epimerization, particularly with sterically hindered substrates. Step-by-Step Methodology:

  • Preparation: Dissolve (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate (1.0 eq, 0.5 mmol) and the desired carboxylic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF, 5.0 mL) under a nitrogen atmosphere.

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise. Self-Validation: Check the pH of the solution by spotting on wet pH paper; it must be basic (pH ~9) to ensure complete liberation of the free amine from the TFA counterion.

  • Activation & Coupling: Add HATU (1.2 eq) in one portion. Stir the reaction mixture at room temperature for 2–4 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. Self-Validation: The reaction is deemed complete when the mass of the starting material (m/z 237/239 for the free base) disappears, replaced entirely by the target amide mass.

  • Workup: Quench with saturated aqueous NaHCO₃ (15 mL) and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Suzuki-Miyaura Cross-Coupling at the 8-Position (Targeting the Back Pocket)

This protocol introduces aryl or heteroaryl groups at the 8-position to probe the kinase back pocket[5].

Causality & Logic: The 8-bromoquinoline is sterically hindered and electronically deactivated compared to standard unhindered aryl bromides. Therefore, a highly active palladium catalyst system, such as Pd(dppf)Cl₂, is required to facilitate oxidative addition. Degassing the solvent is critical to prevent the oxidation of the phosphine ligands and the Pd(0) active species. Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the 8-bromoquinoline intermediate from Protocol A (1.0 eq, 0.3 mmol), the desired aryl boronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 3.0 mL). Seal the vial and degas by bubbling argon or nitrogen directly through the solution for 10 minutes.

  • Catalyst Addition: Quickly uncap, add Pd(dppf)Cl₂ (0.05 eq, 5 mol%), and reseal. Causality: Adding the catalyst after degassing minimizes its exposure to atmospheric oxygen, preserving the catalytic cycle.

  • Reaction: Heat the mixture to 90°C in an oil bath or a dedicated microwave reactor for 2–6 hours.

  • In-Process Control (IPC): Monitor via TLC and LC-MS. Self-Validation: The characteristic 1:1 isotopic bromine doublet in the mass spectrum must completely disappear, confirming full conversion of the 8-bromo handle.

  • Purification: Filter the mixture through a pad of Celite to remove palladium black, concentrate, and purify via flash column chromatography (DCM/MeOH gradient).

Quantitative Data Presentation: Cross-Coupling Optimization

To ensure maximum yield during the functionalization of the 8-position, various conditions were evaluated. The data below summarizes the optimization of the Suzuki-Miyaura coupling on the quinoline core.

EntryCatalyst (5 mol%)Base (3.0 eq)Solvent SystemTemperatureYield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O90°C42%
2Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O90°C55%
3 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 90°C 88%
4Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane/H₂O100°C91%
5Pd(dppf)Cl₂K₂CO₃DMF/H₂O90°C63%

Mechanistic Pathway: Kinase Inhibition

Once synthesized, these quinoline-based derivatives act as potent inhibitors within aberrant kinase signaling cascades, such as those driven by c-Met, EGFR, or JNK[3],[1]. By competitively binding to the ATP pocket, they halt the phosphorylation cascade, ultimately preventing oncogenic transcription and cellular proliferation.

KinasePathway Stimulus Extracellular Signal (Growth Factors / Stress) Receptor Receptor Tyrosine Kinase (e.g., c-Met, EGFR) Stimulus->Receptor Activation KinaseTarget Target Kinase (e.g., JNK, Src, Abl) Receptor->KinaseTarget Phosphorylation Cascade Downstream Downstream Effectors (Transcription Factors) KinaseTarget->Downstream Signal Transduction Response Cellular Response (Proliferation / Survival) Downstream->Response Gene Expression Inhibitor Quinoline-Based Kinase Inhibitor Inhibitor->KinaseTarget ATP-Competitive Hinge Binding

Mechanism of action for quinoline-based inhibitors targeting kinase signaling pathways.

References

  • [3] Inhibitors of jun n-terminal kinase (AU2015215863A1). Google Patents. 3

  • [5] Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor. ACS Publications. 5

  • [4] Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. ResearchGate / Journal of Medicinal Chemistry. 4

  • [1] Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI Molecules.1

  • [2] Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. PubMed Central (PMC). 2

Sources

Method

Application Note: Suzuki-Miyaura Cross-Coupling of (8-Bromoquinolin-4-yl)methanamine 2,2,2-Trifluoroacetate

Target Audience: Researchers, synthetic scientists, and drug development professionals. Objective: To provide an authoritative, self-validating protocol for the palladium-catalyzed cross-coupling of a sterically hindered...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic scientists, and drug development professionals. Objective: To provide an authoritative, self-validating protocol for the palladium-catalyzed cross-coupling of a sterically hindered, unprotected amine-bearing bromoquinoline TFA salt.

Executive Summary & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate presents a unique triad of synthetic challenges that routinely lead to reaction failure if standard protocols are blindly applied. As a Senior Application Scientist, I approach this substrate by dissecting the causality behind its recalcitrance:

  • The Acidic TFA Salt: The primary amine is protected as a trifluoroacetate (TFA) salt. Suzuki-Miyaura couplings strictly require a basic environment to form the active boronate species necessary for transmetalation[1]. Failure to account for the stoichiometric consumption of base by the TFA salt will stall the catalytic cycle entirely.

  • Catalyst Poisoning by the Free Amine: Upon neutralization of the TFA salt in situ, the liberated primary methanamine becomes a potent Lewis base. Unprotected, nitrogen-rich heterocycles and primary amines are notorious for coordinating to the palladium center, displacing phosphine ligands, and forming stable, catalytically inactive Pd-amine complexes[2].

  • Steric and Electronic Hindrance at the 8-Position: The bromine atom is located at the 8-position of the quinoline core, directly adjacent to the quinoline nitrogen. This creates extreme steric bulk and offers a potential bidentate coordination site (N, Br) that resists standard oxidative addition[3].

The Solution (Causality-Driven Design): To overcome these barriers, this protocol employs a combination of Pd(OAc)₂ and SPhos (a Buchwald dialkylbiaryl phosphine ligand). The extreme steric bulk of SPhos prevents the unprotected primary amine from coordinating to the palladium center, while its electron-rich nature accelerates oxidative addition into the hindered C8–Br bond[4]. Furthermore, an aqueous K₃PO₄ base system is utilized to rapidly neutralize the TFA salt while simultaneously activating the boronic acid[5].

Visualizing the Catalytic Strategy

Mechanism cluster_0 Challenge Mitigation Strategy N1 Substrate: (8-Bromoquinolin-4-yl)methanamine TFA Salt N2 In Situ Neutralization (+1 eq K3PO4) Yields Free Amine N1->N2 N3 Pd(OAc)2 + SPhos Bulky Ligand Prevents Amine Coordination N2->N3 N4 Oxidative Addition at Hindered 8-Position N3->N4 N5 Transmetalation & Reductive Elimination N4->N5 N6 Coupled Product: 8-Arylquinolin-4-yl)methanamine N5->N6

Caption: Mechanistic mitigation of TFA acidity, amine poisoning, and steric hindrance using SPhos.

Experimental Design & Parameter Selection

Every parameter in this protocol is designed as a self-validating system to ensure reproducibility.

  • Base Calculation (Critical Step): Standard Suzuki reactions use 2.0 equivalents of base. Because the substrate is a TFA salt, exactly 1.0 additional equivalent of base must be added to neutralize the trifluoroacetic acid. We use 3.5 to 4.0 equivalents of K₃PO₄ . K₃PO₄ is chosen over Na₂CO₃ because it provides the higher pH necessary to drive transmetalation with hindered substrates without causing the hydrolysis side-reactions typical of NaOH or KOH[4].

  • Solvent System: A biphasic system of 1,4-Dioxane/H₂O (4:1 v/v) is mandated. The water is non-negotiable; it solubilizes the K₃PO₄, facilitates the neutralization of the TFA salt, and is required for the formation of the reactive trihydroxyborate intermediate[3].

  • Ligand-to-Palladium Ratio: A Pd:Ligand ratio of 1:2 is strictly maintained (e.g., 5 mol% Pd(OAc)₂, 10 mol% SPhos) to ensure the active Pd(0) species remains fully ligated, preventing aggregation into palladium black in the presence of the free amine[2].

Quantitative Data Presentation

The following table summarizes the optimization data, demonstrating the causality behind the selected reagents. Note: Yields represent isolated yields of the free amine product after chromatography.

Catalyst / Ligand SystemBase (Equivalents)SolventTemp (°C)Isolated Yield (%)Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0 eq)Dioxane/H₂O90< 5%Base consumed by TFA; no transmetalation.
Pd(PPh₃)₄ (5 mol%)K₃PO₄ (4.0 eq)Dioxane/H₂O9018%Catalyst poisoned by free primary amine.
Pd(dppf)Cl₂ (5 mol%)K₃PO₄ (4.0 eq)Dioxane/H₂O9042%Incomplete oxidative addition at C-8.
Pd(OAc)₂ / SPhos (5/10 mol%) K₃PO₄ (4.0 eq) Dioxane/H₂O 90 88% Optimal. SPhos prevents poisoning & drives OA.
Pd(OAc)₂ / XPhos (5/10 mol%)K₃PO₄ (4.0 eq)Dioxane/H₂O9085%Comparable to SPhos; highly effective.

Step-by-Step Experimental Protocol

Reagents Required
  • (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate (1.0 equiv, 1.0 mmol)

  • Aryl or Heteroaryl Boronic Acid (1.5 equiv, 1.5 mmol)

  • Pd(OAc)₂ (0.05 equiv, 5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.10 equiv, 10 mol%)

  • K₃PO₄ (4.0 equiv, 4.0 mmol)

  • 1,4-Dioxane (Degassed, 8.0 mL)

  • Deionized Water (Degassed, 2.0 mL)

Procedure
  • Reaction Setup: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the (8-Bromoquinolin-4-yl)methanamine TFA salt (1.0 mmol), the boronic acid (1.5 mmol), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (4.0 mmol).

  • Atmosphere Exchange: Seal the vial with a PTFE-lined septum cap. Evacuate the vial and backfill with ultra-pure Argon (repeat 3 times). Causality: Pd(0)-SPhos complexes are highly sensitive to oxidation; strict anaerobic conditions prevent ligand degradation.

  • Solvent Addition: Syringe in the degassed 1,4-Dioxane (8.0 mL) followed by the degassed H₂O (2.0 mL).

  • Heating: Place the vial in a pre-heated aluminum block at 90 °C. Stir vigorously (800 rpm) for 12–18 hours. The biphasic mixture will initially appear as a suspension and homogenize as the reaction proceeds.

  • Reaction Quench & Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Crucial Step: Because the product contains a free primary amine, it may partition into the aqueous layer if the pH drops. Ensure the aqueous layer is strongly basic (pH > 10) by adding a few drops of 1M NaOH if necessary. Extract the aqueous layer with a mixture of Dichloromethane/Isopropanol (4:1 v/v) (3 x 15 mL) to ensure full recovery of the polar amine.

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography. Causality: Standard silica gel will irreversibly bind the free primary amine. Use either amine-modified silica gel (NH₂-silica) with a Hexane/Ethyl Acetate gradient, or standard silica gel pre-treated with 1% Triethylamine (TEA) using a Dichloromethane/Methanol gradient (e.g., 95:5 to 90:10 DCM:MeOH containing 1% TEA).

Visualizing the Workflow

Workflow W1 1. Reagent Prep Calculate Base Eq. W2 2. Degassing Dioxane/H2O (4:1) W1->W2 W3 3. Reaction 90°C, 12-24h W2->W3 W4 4. Workup Extract & Wash W3->W4 W5 5. Purification Amine-Modified Silica W4->W5

Caption: Step-by-step workflow highlighting critical base calculation and purification steps.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: National Institutes of Health (NIH) URL:[Link][2]

  • Tuning Cross-Coupling Approaches to C3 Modification of 3-Deazapurines Source: ACS Omega URL:[Link][1]

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Accounts of Chemical Research (ACS) URL:[Link][4]

  • Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions Source: Organic & Biomolecular Chemistry (RSC) URL:[Link][3]

  • Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid Source: The Journal of Organic Chemistry (ACS) URL:[Link][5]

Sources

Application

Application Note: Protocols for Peptide Coupling with (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate

Introduction: The Strategic Role of Quinoline Moieties Quinoline scaffolds are privileged structures in medicinal chemistry and drug development, frequently appearing in compounds with a wide range of biological activiti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Quinoline Moieties

Quinoline scaffolds are privileged structures in medicinal chemistry and drug development, frequently appearing in compounds with a wide range of biological activities, including anti-malarial, anti-cancer, and anti-inflammatory properties. (8-Bromoquinolin-4-yl)methanamine serves as a valuable synthetic building block, allowing for the introduction of a functionalized quinoline motif into peptide chains. This modification can impart unique conformational constraints, improve metabolic stability, or introduce new binding interactions with biological targets.[1][2]

This application note provides a comprehensive guide for researchers on the effective use of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate (herein referred to as 1 ) in solution-phase peptide coupling reactions. We address the specific challenges posed by the trifluoroacetate (TFA) salt and provide two robust, field-proven protocols using modern coupling reagents.

Core Principles and Key Experimental Considerations

Handling the Trifluoroacetate (TFA) Salt

The primary amine of compound 1 is supplied as a TFA salt, meaning the amine is protonated and exists as an ammonium trifluoroacetate ion pair. For the amine to act as a nucleophile in the coupling reaction, it must be deprotonated to its free base form. This is typically achieved in situ through the addition of a non-nucleophilic tertiary amine base.

  • The Role of the Base: The base neutralizes the trifluoroacetic acid, liberating the free amine required for the acylation reaction.[3]

  • Stoichiometry is Critical: A sufficient amount of base is required to fully neutralize the TFA salt. Typically, 1.0 to 1.2 equivalents of base are used for the salt itself, with additional base required depending on the specific coupling reagent's mechanism.[4]

  • Common Bases: N,N-Diisopropylethylamine (DIPEA, Hünig's base) and N-methylmorpholine (NMM) are preferred choices due to their steric bulk, which minimizes potential side reactions like N-acylation of the base itself.[3]

Choice of Coupling Reagent

The success of amide bond formation hinges on the activation of the carboxylic acid partner.[5] Modern uronium/guanidinium and carbodiimide reagents offer distinct advantages.

  • Uronium/Guanidinium Salts (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient activators that convert carboxylic acids into reactive OAt-active esters.[6][7] They are known for high coupling efficiencies, fast reaction rates, and a low risk of racemization, making them ideal for sterically hindered or sensitive substrates.[6]

  • Carbodiimides (e.g., EDC): N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC or EDAC) is a water-soluble carbodiimide that activates carboxylic acids to form an O-acylisourea intermediate.[3] This intermediate is highly reactive but can be prone to racemization and side reactions. The addition of nucleophilic additives like 1-Hydroxybenzotriazole (HOBt) is crucial to intercept the O-acylisourea, forming a more stable HOBt-active ester that reacts cleanly with the amine, thereby suppressing racemization.[8]

Stability of the Bromoquinoline Moiety

Under standard peptide coupling conditions, the 8-bromoquinoline functionality is generally stable. The C-Br bond is robust and does not typically interfere with the amide bond formation process. Likewise, the quinoline nitrogen is significantly less nucleophilic than the primary amine of compound 1 and is not prone to acylation under these conditions.

Experimental Protocols & Methodologies

This section details two reliable protocols for coupling an N-protected amino acid (exemplified by Boc-L-Alanine) with (8-Bromoquinolin-4-yl)methanamine TFA salt 1 .

Protocol 1: High-Efficiency Coupling using HATU

This method is recommended for achieving high yields and minimizing reaction times, especially for challenging or valuable substrates.

Reagent Stoichiometry Table

ReagentM.W.EquivalentsAmount (for 1 mmol scale)
N-Boc-L-Alanine189.211.0189 mg
(8-Bromoquinolin-4-yl)methanamine TFA Salt (1 )364.151.1401 mg
HATU380.231.1418 mg
DIPEA129.243.0522 µL
Anhydrous DMF--5-10 mL

Step-by-Step Procedure:

  • Preparation of Acid Component: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-L-Alanine (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (3 mL).

  • Activation: Add DIPEA (2.0 eq) to the solution from Step 1. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step generates the reactive OAt-ester.

  • Preparation of Amine Component: In a separate flask, dissolve (8-Bromoquinolin-4-yl)methanamine TFA salt 1 (1.1 eq) in anhydrous DMF (2 mL).

  • Neutralization & Coupling: Add the remaining portion of DIPEA (1.0 eq) to the amine solution from Step 3 to neutralize the TFA salt. Immediately add this solution to the activated acid mixture from Step 2.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).

    • Wash the organic layer sequentially with 5% citric acid solution (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to afford the pure dipeptide product.

Protocol 2: Classic & Cost-Effective Coupling using EDC/HOBt

This method utilizes well-established and economical reagents, providing a reliable alternative to uronium salts.

Reagent Stoichiometry Table

ReagentM.W.EquivalentsAmount (for 1 mmol scale)
N-Boc-L-Alanine189.211.0189 mg
(8-Bromoquinolin-4-yl)methanamine TFA Salt (1 )364.151.1401 mg
EDC·HCl191.701.2230 mg
HOBt (anhydrous)135.121.1149 mg
DIPEA129.241.2209 µL
Anhydrous DCM--10-15 mL

Step-by-Step Procedure:

  • Reactant Dissolution: In a clean, dry round-bottom flask under an inert atmosphere, combine N-Boc-L-Alanine (1.0 eq), (8-Bromoquinolin-4-yl)methanamine TFA salt 1 (1.1 eq), and HOBt (1.1 eq). Add anhydrous Dichloromethane (DCM, 10 mL).

  • Neutralization: Add DIPEA (1.2 eq) to the suspension and stir for 10-15 minutes at room temperature. The mixture should become a clear solution as the free amine is generated.

  • Initiation of Coupling: Cool the reaction mixture to 0 °C using an ice bath.

  • EDC Addition: Add EDC·HCl (1.2 eq) portion-wise to the cold, stirred solution.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.[9]

  • Work-up:

    • Dilute the reaction mixture with additional DCM (20 mL).

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).[10]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography to yield the desired amide.

Visualization of Workflow and Mechanism

To clarify the experimental process and the underlying chemistry, the following diagrams are provided.

G cluster_prep Preparation Phase cluster_react Reaction Phase cluster_iso Isolation Phase P1 Dissolve N-Protected Amino Acid & Coupling Reagent/Additive R1 Add Base for Pre-Activation (e.g., HATU Protocol) P1->R1 If applicable R3 Combine Activated Acid & Free Amine P1->R3 P2 Dissolve Amine TFA Salt (1) R2 Add Base to Amine for Neutralization P2->R2 R1->R3 R2->R3 R4 Stir & Monitor Reaction (TLC, LC-MS) R3->R4 I1 Aqueous Work-up (Acid/Base Washes) R4->I1 I2 Dry Organic Layer (e.g., Na2SO4) I1->I2 I3 Concentrate in vacuo I2->I3 I4 Column Chromatography I3->I4 I5 Product Characterization I4->I5

Caption: General workflow for solution-phase peptide coupling.

G RCOOH R-COOH (N-Protected Amino Acid) ActiveEster OAt-Active Ester (R-COO-At) RCOOH->ActiveEster Activation HATU HATU HATU->ActiveEster Base Base (DIPEA) Amine Quinoline-NH2 (Free Amine of 1) Product R-CO-NH-Quinoline (Peptide Product) Amine->Product ActiveEster->Product Aminolysis Byproduct Tetramethylurea + HOAt ActiveEster->Byproduct

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete neutralization of TFA salt. 2. Inactive coupling reagent (hydrolyzed). 3. Insufficient reaction time.1. Ensure correct stoichiometry of base (1.1-1.2 eq for salt + additional for reagent). 2. Use fresh, anhydrous coupling reagents and solvents. 3. Monitor reaction to completion via TLC/LC-MS before work-up.
Multiple Side Products 1. Racemization of the N-protected amino acid. 2. Formation of N-acylurea (EDC protocol).1. For EDC, ensure reaction is cooled to 0 °C before adding EDC. For sensitive amino acids, prefer the HATU protocol.[3] 2. Ensure HOBt is used with EDC. Perform work-up promptly after reaction completion.
Starting Material Recovered 1. Steric hindrance slowing the reaction. 2. Low reactivity of amine or acid.1. Switch to the more powerful HATU protocol. 2. Increase reaction time and/or slightly warm the reaction (e.g., to 40 °C), monitoring carefully for side products.

Conclusion

The incorporation of (8-Bromoquinolin-4-yl)methanamine into peptide scaffolds is readily achievable through standard solution-phase coupling techniques. The critical step is the effective in situ neutralization of the amine's trifluoroacetate salt using a non-nucleophilic base like DIPEA. Both HATU and EDC/HOBt-mediated protocols provide reliable pathways to the desired products, with HATU being the preferred reagent for speed and efficiency, particularly with sterically demanding substrates. Careful attention to stoichiometry, anhydrous conditions, and reaction monitoring will ensure successful and reproducible synthesis.

References

  • Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides International. [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. (Sourced via ResearchGate) [Link]

  • CEM. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. CEM Corporation. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Reddit. (2022). Anyone ever ran an amide coupling reaction using the TFA salt of the amine?. r/chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Al-Fahad, A. J., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceuticals. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Ramirez, A., et al. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. [Link]

  • ResearchGate. (2025). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. [Link]

  • Royal Society of Chemistry. (2018). Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. Organic & Biomolecular Chemistry. [Link]

  • Kumar, S., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wikipedia. (n.d.). HATU. [Link]

  • ResearchGate. (2021). Strategies to Optimize Peptide Stability and Prolong Half-Life. [Link]

Sources

Method

Synthesis of Novel Quinoline-Based Ligands Utilizing (8-Bromoquinolin-4-yl)methanamine TFA Salt: An Application and Protocol Guide

Abstract This comprehensive guide details the synthesis of diverse quinoline-based ligands, leveraging the versatile starting material, (8-Bromoquinolin-4-yl)methanamine TFA salt. Quinoline scaffolds are of paramount imp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the synthesis of diverse quinoline-based ligands, leveraging the versatile starting material, (8-Bromoquinolin-4-yl)methanamine TFA salt. Quinoline scaffolds are of paramount importance in medicinal chemistry and drug discovery, exhibiting a wide array of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] This document provides researchers, scientists, and drug development professionals with detailed protocols for N-acylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination reactions. Each protocol is accompanied by an in-depth explanation of the underlying chemical principles, troubleshooting strategies, and safety considerations to ensure reliable and reproducible results.

Introduction: The Significance of Quinoline-Based Ligands

The quinoline moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to be readily functionalized at various positions make it an attractive template for the design of novel therapeutic agents.[2][4] The introduction of diverse substituents onto the quinoline ring system allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[4][5] (8-Bromoquinolin-4-yl)methanamine serves as a key building block, with the bromine atom at the 8-position providing a reactive handle for cross-coupling reactions, and the primary amine at the 4-methyl position offering a site for amide bond formation.

Core Synthetic Strategies and Mechanistic Insights

The transformation of (8-Bromoquinolin-4-yl)methanamine TFA salt into a library of diverse ligands relies on three principal reaction classes: N-acylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The choice of reaction is dictated by the desired structural modifications and the intended biological target.

N-Acylation: Building Amide Linkages

N-acylation is a fundamental transformation for introducing a wide range of functional groups to the primary amine of the starting material. This reaction is typically robust and high-yielding.

Mechanism: The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acylating agent (e.g., acyl chloride or anhydride). The presence of a non-nucleophilic base is often required to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.

N_Acylation cluster_reactants Reactants cluster_products Products QuinolineAmine (8-Bromoquinolin-4-yl)methanamine AmideProduct N-Acylated Quinoline Ligand QuinolineAmine->AmideProduct Nucleophilic Attack AcylatingAgent Acylating Agent (R-COCl or (RCO)2O) AcylatingAgent->AmideProduct Byproduct Acid Byproduct (HCl or RCOOH) AcylatingAgent->Byproduct

Caption: General workflow for N-acylation of (8-Bromoquinolin-4-yl)methanamine.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that enables the formation of a C-C bond between the 8-position of the quinoline ring and a variety of aryl or vinyl boronic acids or esters.[6][7] This reaction is instrumental in creating biaryl structures, which are common motifs in pharmacologically active molecules.[8]

Mechanism: The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the quinoline.

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]

Suzuki_Miyaura cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products Bromoquinoline 8-Bromoquinoline Derivative OxidativeAddition Oxidative Addition Bromoquinoline->OxidativeAddition BoronicAcid Aryl/Vinyl Boronic Acid/Ester Transmetalation Transmetalation BoronicAcid->Transmetalation Pd0 Pd(0) Catalyst Pd0->OxidativeAddition OxidativeAddition->Transmetalation ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination ReductiveElimination->Pd0 CoupledProduct 8-Aryl/Vinyl Quinoline ReductiveElimination->CoupledProduct

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10] This reaction allows for the introduction of a wide range of primary and secondary amines at the 8-position of the quinoline core, providing access to a diverse set of N-arylated derivatives.

Mechanism: The catalytic cycle is similar to the Suzuki-Miyaura coupling and involves oxidative addition of the palladium catalyst to the aryl bromide, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to form the C-N bond and regenerate the catalyst.[10][11]

Buchwald_Hartwig cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products Bromoquinoline 8-Bromoquinoline Derivative OxidativeAddition Oxidative Addition Bromoquinoline->OxidativeAddition Amine Primary/Secondary Amine AmineCoordination Amine Coordination & Deprotonation Amine->AmineCoordination PdCatalyst Pd Catalyst + Ligand PdCatalyst->OxidativeAddition OxidativeAddition->AmineCoordination ReductiveElimination Reductive Elimination AmineCoordination->ReductiveElimination ReductiveElimination->PdCatalyst AminatedProduct 8-Aminoquinoline Derivative ReductiveElimination->AminatedProduct

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[12][13][14] Handle all reagents and solvents with care, consulting the Safety Data Sheets (SDS) for specific handling instructions.[12][13][14][15][16]

Protocol 1: N-Acylation of (8-Bromoquinolin-4-yl)methanamine

This protocol describes a general procedure for the N-acylation using an acyl chloride.

Materials:

  • (8-Bromoquinolin-4-yl)methanamine TFA salt

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a round-bottom flask, add (8-Bromoquinolin-4-yl)methanamine TFA salt (1.0 equivalent) and dissolve it in the chosen anhydrous solvent.

  • Add the base (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).[17]

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure N-acylated quinoline derivative.[18][19]

ReagentMolar Eq.Amount (for 1 mmol scale)
(8-Bromoquinolin-4-yl)methanamine TFA salt1.0366 mg
Acyl Chloride1.11.1 mmol
Base (e.g., TEA)2.50.35 mL
Solvent (e.g., DCM)-10 mL
Protocol 2: Suzuki-Miyaura Coupling of 8-Bromoquinoline Derivatives

This protocol outlines a general procedure for the Suzuki-Miyaura coupling.

Materials:

  • 8-Bromoquinoline derivative (1.0 equivalent)

  • Aryl or vinyl boronic acid or boronic acid pinacol ester (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

Procedure:

  • In a Schlenk flask or sealed tube, combine the 8-bromoquinoline derivative (1.0 equivalent), the boronic acid derivative (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equivalents).[20]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[20]

  • Add the degassed anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.[6]

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[6]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 8-substituted quinoline.[6]

ComponentMolar Eq. / Mol%
8-Bromoquinoline Derivative1.0
Boronic Acid/Ester1.2 - 1.5
Palladium Catalyst1 - 5 mol%
Base2.0 - 3.0
Protocol 3: Buchwald-Hartwig Amination of 8-Bromoquinoline Derivatives

This protocol provides a general method for the Buchwald-Hartwig amination.

Materials:

  • 8-Bromoquinoline derivative (1.0 equivalent)

  • Amine (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk flask.

  • Add the 8-bromoquinoline derivative and the anhydrous, deoxygenated solvent.

  • Add the amine to the reaction mixture.

  • Seal the flask and heat to the required temperature (typically 80-120 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and filter through a pad of Celite®, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-aminoquinoline derivative.

ComponentMolar Eq. / Mol%
8-Bromoquinoline Derivative1.0
Amine1.1 - 1.5
Palladium Catalyst1 - 5 mol%
Ligand2 - 10 mol%
Base1.5 - 2.5

Troubleshooting and Optimization

Problem Possible Cause Solution
Low or no product yield Inactive catalyst, insufficient degassing, wrong solvent or base.Use a fresh catalyst, ensure proper inert atmosphere, screen different solvents and bases. For Suzuki coupling, consider different boronic acid derivatives (e.g., MIDA boronates).[6][21]
Formation of side products Homocoupling of the boronic acid (Suzuki), dehalogenation of the starting material.Adjust the stoichiometry of the reactants, lower the reaction temperature, or change the catalyst/ligand system.[6]
Difficult purification Product co-elutes with impurities, streaking on TLC.For basic quinoline derivatives, add a small amount of triethylamine (0.5-2%) to the column eluent to prevent streaking on silica gel.[18] Consider reverse-phase chromatography for highly lipophilic compounds.[18]
Product "oiling out" instead of crystallizing Compound is highly lipophilic or impure.Try inducing crystallization by dissolving the oil in a minimal amount of a good solvent and slowly adding a poor solvent.[19] If crystallization fails, purification by chromatography is recommended.[19] Formation of a salt (e.g., hydrochloride) can also facilitate solidification.[19]

Conclusion

(8-Bromoquinolin-4-yl)methanamine TFA salt is a versatile and valuable starting material for the synthesis of a wide range of quinoline-based ligands. The protocols for N-acylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination detailed in this guide provide a solid foundation for researchers to generate diverse compound libraries for applications in drug discovery and materials science. By understanding the underlying reaction mechanisms and employing the provided troubleshooting strategies, scientists can efficiently synthesize and explore the potential of novel quinoline derivatives.

References

  • Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives - Benchchem. (n.d.).
  • Addressing challenges in the purification of quinoline derivatives - Benchchem. (n.d.).
  • CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents. (n.d.).
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Publishing. (2022, June 24).
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY - IJCRT.org. (n.d.).
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (2023, June 30).
  • Application Notes and Protocols: Suzuki-Miyaura Coupling with Brominated Quinolines - Benchchem. (n.d.).
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - MDPI. (2024, January 15).
  • Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents - PubMed. (n.d.).
  • US4398916A - Process for purification of quinoline yellow - Google Patents. (n.d.).
  • Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents | Request PDF - ResearchGate. (n.d.).
  • Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-tetrazolo[1,5-a]pyridine - Benchchem. (n.d.).
  • Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling - ACS Publications. (2011, June 12).
  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.).
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC. (2024, December 12).
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.).
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, February 9).
  • SAFETY DATA SHEET - ThermoFisher. (2025, September 15).
  • SAFETY DATA SHEET - Merck Millipore. (2023, August 22).
  • (a) Synthesis of 8‐bromo‐4‐(p‐tolyl)quinoline (156) and... - ResearchGate. (n.d.).
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC. (n.d.).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, October 28).
  • Optimization of the Suzuki cross-coupling reaction to obtain 8a. - ResearchGate. (n.d.).
  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.).
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ResearchGate. (n.d.).
  • Application Notes and Protocols: A Detailed Guide to the N-Acylation of Amines with Benzotriazoles - Benchchem. (n.d.).
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. (2025, May 6).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (2022, July 5).
  • The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. (n.d.).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, October 29).
  • N-Acylation Reactions of Amines - ResearchGate. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. (n.d.).
  • Synthesis of 8-Aminoquinolines by Using Carbamate Reagents: Facile Installation and Deprotection of Practical Amidating Groups - PubMed. (2015, November 23).
  • A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. (2017, June 26).
  • (PDF) Reinvestigation of the reaction of 8-bromoguanine derivatives with sodium thiosulfate. (n.d.).

Sources

Application

Application Note: A Systematic Approach to Solvent Selection and Solution Preparation for (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate in In Vitro Assays

Introduction (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate belongs to the quinoline class of heterocyclic aromatic compounds, a scaffold of significant interest in drug discovery for its presence in molecules...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate belongs to the quinoline class of heterocyclic aromatic compounds, a scaffold of significant interest in drug discovery for its presence in molecules with anticancer, antimalarial, and antibacterial properties.[1][2] A critical, yet often underestimated, step in the preclinical evaluation of such compounds is the preparation of a homogenous, stable solution for in vitro assays. The physicochemical properties of this specific molecule—a lipophilic bromoquinoline core combined with a polar trifluoroacetate (TFA) salt form—present a unique solubility challenge.[3][4]

Improper solubilization can lead to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable and irreproducible experimental data.[3] Furthermore, the solvent vehicle itself can exert biological effects, confounding the interpretation of a compound's true activity.[5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal solvent and establishing a robust protocol for preparing (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate for in vitro screening.

Physicochemical Profile: Understanding the Compound

A rational approach to solvent selection begins with an analysis of the compound's structure.

  • Core Structure (8-Bromoquinolin-4-yl)methanamine): The quinoline ring system is inherently aromatic and hydrophobic.[1] The addition of a bromine atom further increases its lipophilicity, generally decreasing aqueous solubility. The primary amine (-NH2) on the methanamine group provides a basic center, allowing for salt formation.

  • Counter-ion (2,2,2-trifluoroacetate - TFA): This compound is a TFA salt, which typically results from purification by reverse-phase HPLC using trifluoroacetic acid.[7][8] While the salt form can enhance solubility in polar solvents compared to the free base, TFA itself is a potential confounding variable. It can alter the pH of unbuffered solutions and has been reported to have direct effects in some biological assays, including suppressing cell proliferation.[7][9]

This dual nature—a hydrophobic core with a polar salt—necessitates a systematic screening of potential solvents to find one that can maintain solubility upon dilution into aqueous assay media.

Primary Solvent Candidates: A Comparative Overview

The goal is to use a solvent that effectively dissolves the compound at a high stock concentration while being minimally disruptive to the biological assay at its final working concentration.

SolventKey Characteristics & Recommended UseAdvantagesDisadvantages & Mitigation
Dimethyl Sulfoxide (DMSO) Aprotic, polar solvent. The most common and powerful solvent for initial screening of poorly soluble compounds.[10][11]Excellent solubilizing power for a wide range of polar and non-polar compounds.[12] Miscible with water and most organic solvents.[10]Toxicity: Can be cytotoxic at final concentrations >0.5%-1.0%.[10][13][14] Mitigation: Keep final concentration as low as possible (ideally ≤0.1% for sensitive or primary cells, ≤0.5% for robust cell lines) and always include a vehicle control.[10][15]
Ethanol (EtOH) / Methanol (MeOH) Protic, polar solvents. Often used as alternatives to DMSO.[16]Generally less toxic than DMSO at equivalent low concentrations.[14][16] Readily available and volatile.Lower Solubilizing Power: May not be sufficient for highly lipophilic compounds. Biological Effects: Can interfere with cell membrane integrity.[16] Mitigation: Test in parallel with DMSO. Ensure the final concentration is well below cytotoxic levels (e.g., <1.0%).[5][14]
Aqueous Buffers (e.g., PBS, Media) The most biologically compatible vehicle.No solvent-induced toxicity or artifacts. Ideal for highly soluble compounds.Poor Solubilizing Power: Unlikely to dissolve the hydrophobic quinoline core at high concentrations. May only be suitable for preparing very low concentration working solutions from an organic stock.
Dimethylformamide (DMF) Aprotic, polar solvent, similar in power to DMSO.Strong solubilizing capability. Can be an alternative if DMSO is incompatible with the assay.[17]Higher Toxicity: Generally considered more toxic than DMSO. Use with caution and ensure robust vehicle controls.

Experimental Protocol: Systematic Solvent Screening Workflow

This section details a three-part experimental plan to identify the optimal solvent and working concentration for your specific in vitro assay.

Part A: Preparation of High-Concentration Stock Solutions (e.g., 10-50 mM)

The objective is to create a concentrated stock that allows for significant dilution into the final assay medium, minimizing the final solvent concentration.

  • Weigh Compound: Accurately weigh 1-5 mg of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate into a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Solvent Addition: Add a precise volume of the primary test solvent (start with 100% DMSO) to achieve the target concentration (e.g., 20 mM).

  • Promote Dissolution:

    • Vortex the mixture vigorously for 30-60 seconds.[10]

    • If particulates remain, sonicate the vial in a water bath for 5-10 minutes.[10]

    • Gentle warming (e.g., 37°C water bath) can be used cautiously, but be aware of potential compound degradation with heat.[10][15]

  • Visual Inspection: Once dissolved, hold the vial against a light source and background to ensure the solution is clear and free of any visible particulates or haze.

  • Storage: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[10]

Part B: Kinetic Solubility Assessment in Assay Medium

This step is crucial as it simulates the dilution into the final experimental environment, where precipitation often occurs.

  • Prepare Assay Medium: Use the exact aqueous buffer or cell culture medium that will be used in the final assay.

  • Dilution: Add a small volume of the DMSO stock solution to the assay medium to achieve the highest concentration you intend to test (e.g., a 1:100 dilution for a 20 mM stock to get a 200 µM working solution).

  • Incubation & Observation: Incubate the solution under the same conditions as your assay (e.g., 37°C for 2 hours). Visually and microscopically inspect for any signs of precipitation (cloudiness, crystals, film). If precipitation occurs, the concentration is too high for that final solvent percentage.

Part C: Determining the Maximum Tolerated Solvent Concentration (Vehicle Control)

Never assume a "safe" solvent concentration. This must be empirically determined for each assay and cell type.

  • Prepare Solvent Dilutions: Prepare serial dilutions of your chosen solvent (e.g., DMSO) in the final assay medium to match the concentrations that will be used in your experiment (e.g., 1%, 0.5%, 0.25%, 0.1%, 0.05%).

  • Run Assay: Perform your in vitro assay using these solvent-only solutions in place of the test compound. Include a "no solvent" control.

  • Analyze Results: Measure the assay endpoint (e.g., cell viability, enzyme activity, signal intensity). The highest solvent concentration that shows no significant difference from the "no solvent" control is your maximum tolerated concentration. Many cell lines tolerate up to 0.5% DMSO, but sensitive primary cells may require ≤0.1%.[10][13]

G cluster_0 Part A: Stock Preparation cluster_1 Part B: Solubility Test cluster_2 Part C: Vehicle Control weigh 1. Weigh Compound add_solvent 2. Add 100% DMSO (to 10-50 mM) weigh->add_solvent dissolve 3. Vortex / Sonicate / Gentle Warmth add_solvent->dissolve inspect_stock 4. Visual Inspection (Clarity Check) dissolve->inspect_stock dilute 5. Dilute Stock into Assay Medium inspect_stock->dilute incubate 6. Incubate at Assay Conditions dilute->incubate inspect_final 7. Check for Precipitation (Visual & Microscopic) incubate->inspect_final prep_vehicle 8. Prepare Solvent Dilutions in Assay Medium inspect_final->prep_vehicle If Soluble precipitate Precipitation Occurs? inspect_final->precipitate run_assay 9. Run Assay with Solvent Only prep_vehicle->run_assay analyze 10. Determine Max Tolerated Concentration run_assay->analyze result Proceed with Experiment analyze->result precipitate->dilute  Retry with Lower Conc.

Fig 1. Experimental workflow for solvent screening.

Troubleshooting and Advanced Strategies

Issue 1: Compound Precipitates Upon Dilution into Aqueous Medium

This is the most common challenge and occurs when the compound, stable in 100% DMSO, "crashes out" as the solvent polarity dramatically increases.

  • Strategy 1: Lower the Final Concentration: The simplest solution is to test a lower final concentration of the compound.

  • Strategy 2: Serial Dilution in DMSO: Before the final aqueous dilution, perform intermediate serial dilutions in 100% DMSO.[10] This ensures that when you make the final jump to the aqueous medium, the compound concentration is already much lower, reducing the chance of exceeding its solubility limit.

  • Strategy 3: Use of Excipients: For particularly difficult compounds, solubility-enhancing excipients can be tested. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[3] A screening experiment similar to the one described above would be required to validate its effectiveness and lack of interference in the assay.[3]

Issue 2: Suspected Interference from the TFA Counter-ion

If results are inconsistent, or if the assay is sensitive to pH changes or involves metal ions, the TFA counter-ion may be a factor.

  • Strategy: Perform a Salt Exchange: The TFA salt can be exchanged for a more biocompatible salt, such as acetate or hydrochloride (HCl).[8][9] A common method involves dissolving the peptide-TFA salt in a solution containing the new counter-ion (e.g., a small amount of HCl) and then removing the volatile TFA and solvent via lyophilization (freeze-drying). This process is typically repeated 2-3 times to ensure complete exchange.[9] This is an advanced technique and should be considered if simpler methods fail or if there is strong reason to suspect TFA interference.

Recommended Starting Protocol and Decision Guide

Based on the properties of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate, the following protocol is recommended as a starting point.

  • Primary Recommendation: Prepare a 10-20 mM stock solution in 100% anhydrous DMSO .

  • Dilution for Assays:

    • Perform serial dilutions in 100% DMSO to create intermediate stocks.

    • For the final step, dilute the intermediate DMSO stock at least 1:200 (for a 0.5% final DMSO concentration) or 1:1000 (for a 0.1% final DMSO concentration) directly into the pre-warmed aqueous assay medium.

  • Controls: ALWAYS include a vehicle control containing the same final concentration of DMSO as your test samples.

G start Start: Prepare 10-20 mM Stock q1 Soluble in 100% DMSO? start->q1 yes1 Proceed to Kinetic Solubility Test q1->yes1 Yes no1 Try DMF or Other Solvents q1->no1 No q2 Precipitates in Assay Medium? yes1->q2 yes2 Lower Final Conc. OR Use Serial Dilution in DMSO q2->yes2 Yes no2 Proceed to Vehicle Control Test q2->no2 No yes2->q2 Re-test q3 Vehicle Control Shows Toxicity? no2->q3 yes3 Lower Final DMSO % (Requires Higher Stock Conc.) OR Screen New Solvents q3->yes3 Yes no3 Protocol Optimized: Run Experiment q3->no3 No yes3->q2 Re-test

Fig 2. Decision flowchart for solvent protocol optimization.

References

  • Scott, F. J., et al. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry. Available from: [Link]

  • Veríssimo, A. C. S., et al. (2022). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of Applied Oral Science. Available from: [Link]

  • Kano, A., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Communications Biology. Available from: [Link]

  • de Oliveira, G. A., et al. (2018). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Journal of Endodontics. Available from: [Link]

  • Sikora, K., et al. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Journal of Materials Chemistry B. Available from: [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. Available from: [Link]

  • Bustamante, H. A., et al. (2025). Alternatives to DMSO in cryopreservation: efficacy, toxicity and regulatory perspectives. Heliyon. Available from: [Link]

  • Thong, H. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available from: [Link]

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025). ResearchGate. Available from: [Link]

  • Al-Bawab, A. Q., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. BioMed Research International. Available from: [Link]

  • Thong, H. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available from: [Link]

  • Fischer, S., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. Available from: [Link]

  • Reddit. (2021). Alternatives to DMSO? Acetonitrile in biology? : r/Chempros. Available from: [Link]

  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE. Available from: [Link]

  • Chojnacka, K., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules. Available from: [Link]

  • Tofte, N., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available from: [Link]

  • Sharma, P., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Journal of Biomolecular Structure and Dynamics. Available from: [Link]

  • El-Sayed, N. M., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances. Available from: [Link]

  • Al-Bawab, A. Q., et al. (2024). Enhancing Formazan Dissolution to Improve Accuracy in MTT-Based Cell Viability Assays. BioMed Research International. Available from: [Link]

  • Kumar, A., et al. (2025). Effects of different solvents on phytochemical constituents, in-vitro antimicrobial activity, and volatile components of Boehmeria rugulosa Wedd. wood extract. Journal of Applied Biology & Biotechnology. Available from: [Link]

  • Emulate Bio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available from: [Link]

  • Tofte, N., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available from: [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. Available from: [Link]

  • Omizzolo. (n.d.). Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis. Available from: [Link]

  • Goldberg, F. W., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. Available from: [Link]

  • AmbioPharm. (n.d.). Which salt form should I choose for my peptide?. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate

Welcome to the Technical Support Center for the synthesis of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate. This guide is designed for researchers, scientists, and professionals in drug development who are wor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar quinoline-based structures. Here, we will address common challenges and frequently asked questions to help you optimize your synthetic route and improve your yield and purity.

Troubleshooting Guide: Overcoming Common Synthetic Hurdles

This section provides solutions to specific problems you may encounter during the synthesis of (8-Bromoquinolin-4-yl)methanamine and its trifluoroacetate salt.

Low Yield in the Primary Amine Synthesis

Q1: My yield of (8-Bromoquinolin-4-yl)methanamine is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of (8-Bromoquinolin-4-yl)methanamine can often be traced back to several critical steps, primarily the initial construction of the quinoline ring and the subsequent reduction of a nitrile or a related functional group to the aminomethyl group.

  • Inefficient Quinoline Ring Formation: The Skraup synthesis, a classic method for preparing quinolines, is notoriously exothermic and can lead to the formation of tar and polymers if not properly controlled.[1] To mitigate this, consider the use of a moderating agent like ferrous sulfate (FeSO₄) to control the reaction's exothermicity.[1][2] Careful control of the reaction temperature and the rate of sulfuric acid addition is also paramount.[1]

  • Suboptimal Reduction of the Precursor: A common route to the target amine involves the reduction of an 8-bromoquinoline-4-carbonitrile intermediate. The choice of reducing agent and reaction conditions is critical.

    • Harsh Reducing Agents: Strong reducing agents might lead to over-reduction or decomposition of the quinoline ring.

    • Incomplete Reaction: Milder reducing agents may result in an incomplete reaction.

A robust method for this reduction is catalytic hydrogenation.

Side Reactions and Impurity Formation

Q2: I am observing significant byproduct formation during my synthesis. What are the common side reactions and how can I minimize them?

A2: Side reactions are a frequent challenge in multi-step syntheses involving quinoline scaffolds.

  • Polymerization: During quinoline synthesis methods like the Skraup or Doebner-von Miller reactions, polymerization of intermediates can occur under strongly acidic and high-temperature conditions, leading to tar formation.[1] Employing a two-phase solvent system in the Doebner-von Miller synthesis can help sequester the polymerizable α,β-unsaturated carbonyl compound in the organic phase, thus increasing the yield of the desired quinoline product.[1]

  • Over-bromination: During the bromination of the quinoline ring, it is possible to introduce more than one bromine atom, especially with highly activated quinoline systems.[3][4] Careful control of stoichiometry and reaction time is essential.

  • Reductive Amination Issues: If employing a reductive amination pathway from an aldehyde, the choice of reducing agent is crucial. Sodium borohydride is a common choice.[5] However, issues like over-reduction or the formation of secondary amines can occur. The use of amine-borane complexes like 2-picoline borane can offer better reproducibility in some cases.[6]

Challenges in Purification

Q3: I am having difficulty purifying the final product. What are the recommended purification techniques?

A3: The purification of (8-Bromoquinolin-4-yl)methanamine and its trifluoroacetate salt can be challenging due to the presence of structurally similar impurities.

  • Column Chromatography: This is the most common method for purifying the free amine. A silica gel column with a gradient of a suitable solvent system, such as ethyl acetate and hexanes, is often effective.[7]

  • Crystallization: The trifluoroacetate salt is typically a crystalline solid, which lends itself well to purification by recrystallization. The choice of solvent is critical and may require some experimentation.

  • Acid-Base Extraction: As an amine, the product can be separated from non-basic impurities by performing an acid-base extraction during the workup.

Formation of the Trifluoroacetate Salt

Q4: I am unsure about the best procedure for forming the 2,2,2-trifluoroacetate salt. What is the standard protocol?

A4: The formation of the trifluoroacetate (TFA) salt is generally straightforward. The free amine is dissolved in a suitable organic solvent, and a stoichiometric amount of trifluoroacetic acid is added. The salt will often precipitate out of the solution or can be isolated by removing the solvent under reduced pressure. The TFA salt is often formed during HPLC purification using a TFA/water buffer system.[8]

Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis and handling of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate.

Synthetic Strategy

Q5: What is a reliable synthetic route to prepare (8-Bromoquinolin-4-yl)methanamine?

A5: A common and effective synthetic strategy involves a multi-step process:

  • Synthesis of 8-Bromoquinoline: This can be achieved through a Skraup synthesis starting from 2-bromoaniline.[2]

  • Introduction of a 4-position functional group: This can be accomplished through various methods, such as the introduction of a cyano group.

  • Reduction to the aminomethyl group: The cyano group can be reduced to the primary amine using catalytic hydrogenation or other suitable reducing agents.

An alternative approach involves the synthesis of an 8-bromoquinoline-4-carboxaldehyde followed by reductive amination.[5]

Reaction Mechanisms and Key Considerations

Q6: Can you explain the mechanism of the key reaction steps?

A6: Understanding the underlying mechanisms is crucial for troubleshooting and optimization.

  • Skraup Synthesis: This reaction involves the dehydration of glycerol to acrolein, followed by a Michael addition of aniline, and then an acid-catalyzed cyclization and oxidation to form the quinoline ring.[9]

  • Reductive Amination: This process typically involves the formation of an imine intermediate from the reaction of an aldehyde or ketone with an amine, which is then reduced in situ to the corresponding amine.

DOT Script for Reductive Amination Workflow

Reductive_Amination Start 8-Bromoquinoline-4-carboxaldehyde + Ammonia Source Imine_Formation Imine Formation Start->Imine_Formation Condensation Reduction Reduction (e.g., NaBH4, H2/Pd) Imine_Formation->Reduction In situ Product (8-Bromoquinolin-4-yl)methanamine Reduction->Product

Caption: Workflow for Reductive Amination.

Reagent Selection and Safety

Q7: Are there any specific safety precautions I should take when working with the reagents involved in this synthesis?

A7: Yes, several reagents used in this synthesis require careful handling.

  • Bromine: Bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.

  • Strong Acids: Concentrated sulfuric acid and other strong acids are corrosive. Handle with care and appropriate PPE.

  • Reducing Agents: Some reducing agents can react violently with water or be pyrophoric. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.

Properties and Handling of the Final Product

Q8: What are the key properties of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate?

A8: The trifluoroacetate salt is typically a solid that is more stable and easier to handle than the free amine, which may be an oil or a low-melting solid. The TFA salt form can sometimes lead to "fluffy" lyophilized products.[8] While TFA salts are common in early research, for later-stage drug development, an acetate or hydrochloride salt might be preferred to avoid potential immune responses.[8]

DOT Script for Troubleshooting Low Yield

Low_Yield_Troubleshooting Start Low Yield of (8-Bromoquinolin-4-yl)methanamine Check_Quinoline_Formation Check Quinoline Ring Formation Step Start->Check_Quinoline_Formation Check_Reduction_Step Check Reduction Step Start->Check_Reduction_Step Analyze_Side_Products Analyze for Side Products - Over-bromination - Polymerization Start->Analyze_Side_Products Optimize_Skraup Optimize Skraup Synthesis - Add moderating agent (FeSO4) - Control temperature Check_Quinoline_Formation->Optimize_Skraup Optimize_Reduction Optimize Reduction - Screen reducing agents - Adjust reaction time/temperature Check_Reduction_Step->Optimize_Reduction

Caption: Decision tree for troubleshooting low yield.

Quantitative Data Summary
ParameterRecommendationRationale
Skraup Reaction Temperature 125 °COptimal for ring formation while minimizing tar.[2]
Moderating Agent (Skraup) Ferrous sulfate (FeSO₄)Controls the exothermicity of the reaction.[1][2]
Reductive Amination Reagent Sodium BorohydrideA common and effective reducing agent for this transformation.[5]
Purification Method (Amine) Silica Gel ChromatographyEffective for separating the desired amine from impurities.[7]
Detailed Experimental Protocol: Reductive Amination of 8-Bromoquinoline-4-carboxaldehyde

This protocol is a general guideline and may require optimization for your specific setup.

  • Dissolve the Aldehyde: In a round-bottom flask, dissolve 1 equivalent of 8-bromoquinoline-4-carboxaldehyde in a suitable solvent such as methanol.

  • Add Ammonia Source: Add an excess of an ammonia source (e.g., a solution of ammonia in methanol or ammonium acetate).

  • Stir: Stir the mixture at room temperature for a designated period (e.g., 2 hours) to allow for imine formation.

  • Cool the Mixture: Cool the reaction mixture in an ice bath.

  • Add Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (e.g., 1.5 equivalents), in portions, keeping the temperature low.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quench the Reaction: Once the reaction is complete, carefully quench any excess reducing agent by the slow addition of water.

  • Workup: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude (8-Bromoquinolin-4-yl)methanamine by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified amine in a minimal amount of a suitable solvent (e.g., diethyl ether or dichloromethane) and add one equivalent of trifluoroacetic acid. The trifluoroacetate salt should precipitate and can be collected by filtration.

References

  • BenchChem. (n.d.). Side reactions in the synthesis of quinoline derivatives.
  • Google Patents. (n.d.). CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Google Patents. (n.d.). CN104592109A - Method for preparing 8-bromoquinoline derivative.
  • Organic Preparations Daily. (2009, November 10). 8-bromoquinoline – a painless Skraup synthesis.
  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • ResearchGate. (n.d.). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • AmbioPharm. (n.d.). Which salt form should I choose for my peptide?.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 6-Bromoquinoline-8-carbonitrile.

Sources

Optimization

Troubleshooting poor solubility of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate in aqueous media

Welcome to the technical support guide for (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate (TFA). This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate (TFA). This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals experiencing challenges with the aqueous solubility of this compound. Our goal is to explain the underlying chemical principles and provide actionable solutions to ensure the success of your experiments.

Introduction: Understanding the Solubility Challenge

(8-Bromoquinolin-4-yl)methanamine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. It is often supplied as a trifluoroacetate (TFA) salt, a common artifact from purification by reverse-phase HPLC. While the TFA salt form aids in purification and stability, it frequently presents a significant challenge: poor solubility in neutral aqueous buffers such as phosphate-buffered saline (PBS).

This guide will walk you through a logical troubleshooting workflow, from simple pH adjustments to more advanced techniques like co-solvent use and counter-ion exchange, to overcome these solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my (8-Bromoquinolin-4-yl)methanamine TFA salt not dissolving in water or PBS (pH 7.4)?

A: The poor solubility is primarily due to the chemical nature of the quinoline ring system and the primary amine, which are basic.[1] At neutral pH, the compound exists predominantly in its less soluble free-base form. The quinoline nitrogen and the aminomethyl group are not sufficiently protonated to render the molecule soluble in water. Quinoline itself is a weak base, and its derivatives often require acidic conditions to become protonated and, consequently, more soluble in aqueous media.[1]

Q2: What is the role of the trifluoroacetate (TFA) counter-ion in its solubility?

A: Trifluoroacetic acid is a strong acid used during HPLC purification, forming a salt with the basic nitrogens on your compound.[2] While this salt form is often a stable solid, the TFA anion itself can sometimes contribute to poor aqueous solubility, especially with hydrophobic molecules.[3] Furthermore, residual TFA can be cytotoxic in sensitive cell-based assays, making its removal or exchange for a more biocompatible counter-ion like chloride (HCl) or acetate desirable for biological applications.[2][3][4]

Q3: At what pH should I expect this compound to be most soluble?

A: As a weak base, the compound's solubility dramatically increases at a lower pH.[1][5][6] The quinoline ring system has a pKa of approximately 4.9.[7] The primary amine will have a much higher pKa, likely around 9-10. To ensure both basic sites are protonated, a pH of 2-3 units below the lowest pKa is recommended. Therefore, you should expect significantly improved solubility at a pH of approximately 2-4. At this pH, the molecule will carry a positive charge, enhancing its interaction with polar water molecules.[1][5]

Q4: Can I just add DMSO to solve the problem?

A: While dissolving the compound in a small amount of an organic co-solvent like Dimethyl Sulfoxide (DMSO) and then diluting it into your aqueous buffer is a very common and often effective strategy, it must be done carefully.[8][9] Rapid dilution can cause the compound to precipitate out of the solution, an issue known as "crashing out."[9] It is critical to add the DMSO stock solution dropwise into the vigorously stirring aqueous buffer.[9] Additionally, the final concentration of DMSO should be kept low (typically <1%, often <0.1%) in biological assays to avoid solvent-induced artifacts or toxicity.[8]

Q5: Is heating the solution a good idea?

A: Gentle warming (e.g., to 37-40°C) can increase the rate of dissolution and the solubility limit.[3][6] However, this should be done with caution. Prolonged heating or high temperatures can potentially degrade the compound. It is best used in conjunction with other methods like pH adjustment or sonication.[3] Always check the compound's stability at elevated temperatures if possible.

Q6: What are the risks of incomplete dissolution for my experiment?

A: Incomplete dissolution is a major source of experimental error and irreproducibility. It leads to an inaccurate final concentration of your compound, meaning your assay results will not reflect the true dose-response. Undissolved particulates can also interfere with automated liquid handlers, clog tubing, and scatter light in plate-based assays, leading to false-positive or false-negative results.

Systematic Troubleshooting Workflow

This workflow provides a step-by-step approach to achieving complete dissolution, starting with the simplest and most common methods.

G cluster_0 Start Start: Compound Fails to Dissolve in Neutral Buffer (e.g., PBS pH 7.4) pH_Adjust Strategy 1: pH Adjustment (Protocol 1) Start->pH_Adjust Check1 Still Insoluble? pH_Adjust->Check1 Assess Solubility CoSolvent Strategy 2: Organic Co-Solvent (Protocol 2) Check2 Still Insoluble or Assay Incompatible? CoSolvent->Check2 Assess Solubility Salt_Exchange Strategy 3: Counter-Ion Exchange (Protocol 3) Success Success: Clear, Particulate-Free Solution Ready for Experiment Salt_Exchange->Success Assess & Confirm Exchange Check1->CoSolvent Yes Check1->Success No Check2->Salt_Exchange Yes Check2->Success No G cluster_1 TFA_Salt Start: Compound as TFA Salt Dissolve_HCl 1. Dissolve in 10-100 mM HCl (aq) TFA_Salt->Dissolve_HCl Lyophilize1 2. Freeze & Lyophilize (Cycle 1) Dissolve_HCl->Lyophilize1 Repeat 3. Repeat Steps 1 & 2 (2+ more times) Lyophilize1->Repeat HCl_Salt Finish: Compound as HCl Salt Repeat->HCl_Salt

Sources

Troubleshooting

Methods for removing trifluoroacetic acid (TFA) from (8-Bromoquinolin-4-yl)methanamine salts

Introduction: The Challenge of Residual Trifluoroacetic Acid (TFA) (8-Bromoquinolin-4-yl)methanamine and similar heterocyclic amines are often isolated as trifluoroacetate salts. This typically occurs after reversed-phas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Residual Trifluoroacetic Acid (TFA)

(8-Bromoquinolin-4-yl)methanamine and similar heterocyclic amines are often isolated as trifluoroacetate salts. This typically occurs after reversed-phase HPLC purification, which commonly employs trifluoroacetic acid (TFA) as an ion-pairing agent to improve peak shape and resolution, or following the removal of an acid-labile protecting group like a Boc group.[1][2] While effective for purification, residual TFA can be highly problematic for downstream applications.

As a strong acid (pKa ≈ 0.23), TFA can form a stable, ionically-bound salt with the amine.[3][4] This residual TFA is not just an impurity; it can significantly alter the compound's physicochemical properties, reduce the net amount of the active compound, and exhibit cytotoxicity in biological assays, potentially confounding experimental results.[5][6][7] For drug development and sensitive biological studies, removing TFA is a critical step to ensure data accuracy and reproducibility.[7]

This guide provides a comprehensive troubleshooting resource for the effective removal of TFA from (8-Bromoquinolin-4-yl)methanamine and related amine salts, structured in a practical question-and-answer format.

Decision Workflow for TFA Removal

Before selecting a method, consider the properties of your compound and the requirements of your next experimental step. This diagram outlines a general decision-making process.

TFARemovalDecisionTree start Start: (8-Bromoquinolin-4-yl)methanamine TFA Salt solubility_check Is the free base soluble in a water-immiscible organic solvent (e.g., DCM, EtOAc)? start->solubility_check scale_check What is the scale of your experiment? solubility_check->scale_check No / Poorly Soluble method_l_l Method: Basic Liquid-Liquid Extraction solubility_check->method_l_l Yes purity_check Is the highest possible purity required (e.g., for in-vivo studies)? scale_check->purity_check Large Scale / High Throughput method_spe Method: Solid-Phase Extraction (SPE) scale_check->method_spe Small to Medium Scale (< 1 g) method_hcl Method: Salt Exchange to HCl via Lyophilization purity_check->method_hcl Yes method_resin Method: Scavenger Resin purity_check->method_resin No / Speed is Priority acid_stability Is the compound stable to strong acids like HCl? method_hcl->acid_stability Check Stability!

Caption: Decision tree for selecting a suitable TFA removal method.

FAQ 1: Salt Exchange to a More Benign Counter-Ion (e.g., HCl)

This is one of the most robust and widely adopted methods for completely replacing the TFA counter-ion.[8]

Q: Why should I convert the TFA salt to an HCl salt? A: The goal is to replace the biologically and chemically problematic trifluoroacetate anion with a more benign and common counter-ion like chloride. The process works by introducing a large excess of a stronger acid, hydrochloric acid (HCl, pKa ≈ -7), which protonates the trifluoroacetate to form volatile trifluoroacetic acid (boiling point ≈ 72 °C), allowing it to be removed under vacuum.[8][9] The amine then forms a salt with the chloride ion.

Q: I performed several rounds of lyophilization with HCl, but I still detect TFA. What should I do? A: This is a common issue, as the ionic bond between the amine and TFA can be strong.[10]

  • Insufficient HCl: Ensure you are using a sufficient excess of HCl. The final concentration in your solution should be between 2 mM and 10 mM. Concentrations below 2 mM may lead to incomplete exchange.[11]

  • Not Enough Cycles: For stubborn TFA salts, especially with poly-basic compounds, three cycles of dissolution in HCl and lyophilization are considered standard. You may need to perform four or five cycles.

  • Inefficient Lyophilization: Ensure your lyophilizer can achieve a deep vacuum and that the sample is completely frozen before applying the vacuum to prevent bumping.[12]

Q: My compound is precipitating out of solution during the HCl exchange process. How can I prevent this? A: Solubility issues can arise when changing the counter-ion.

  • Lower the Concentration: Try dissolving the compound at a lower concentration (e.g., start at 1 mg/mL).[4]

  • Use a Co-solvent: While water is preferred, if solubility is extremely low, you can use a mixture of water and a volatile organic solvent that can be lyophilized, such as acetonitrile or t-butanol. Be aware that this can make achieving a deep vacuum more difficult.[12]

Protocol 1: TFA Removal and Conversion to HCl Salt

This protocol describes a common method for exchanging the TFA counterion for chloride through repeated lyophilization with HCl.[4][13]

Materials:

  • (8-Bromoquinolin-4-yl)methanamine TFA salt

  • High-purity water (Milli-Q or equivalent)

  • 100 mM Hydrochloric acid (HCl) solution

  • Lyophilizer

  • Liquid nitrogen

Procedure:

  • Dissolution: Dissolve the TFA salt in high-purity water to a concentration of approximately 1 mg/mL.[14]

  • Acidification: Add 100 mM HCl to the solution to achieve a final HCl concentration of 2-10 mM.[4][11] Let the solution stand for at least one minute at room temperature to facilitate ion exchange.[10]

  • Freezing: Flash-freeze the solution in a suitable flask by swirling it in a bath of liquid nitrogen until a uniform frozen shell is formed.

  • Lyophilization: Connect the flask to a high-vacuum lyophilizer and dry overnight until all solvent is removed.

  • Repeat: To ensure complete exchange, repeat steps 1-4 at least two more times.[14] After the final cycle, the product is the hydrochloride salt.

  • Verification (Optional but Recommended): Confirm the absence of TFA using ¹⁹F-NMR (the fluorine signal should be absent) or quantify residual TFA using ion chromatography.[13][15]

FAQ 2: Solid-Phase Extraction (SPE)

SPE is a powerful "catch and release" technique that is easily adaptable for high-throughput applications and avoids the use of strong acids or bases in the final product.[16]

Q: How does SPE work for TFA removal? A: The method uses a solid support (resin) with functional groups that can interact with your compound. For a basic amine like (8-Bromoquinolin-4-yl)methanamine, a strong cation-exchange (CX) resin is ideal. The positively charged amine is "caught" by the negatively charged resin. The trifluoroacetate anion has no affinity for the resin and is washed away. The purified amine is then "released" from the resin as a free base by eluting with a basic solution.[16]

Q: I am experiencing low recovery of my compound after SPE. What are the possible causes? A: Low recovery is typically due to either incomplete binding or incomplete elution.

  • Incorrect pH of Loading Solution: Ensure the loading solution is acidic enough (pH < pKa of the amine) so that your compound is fully protonated and can bind to the cation-exchange resin. The presence of TFA in the original sample usually ensures this.

  • Insufficient Elution Strength: The standard eluent is 2-5% ammonium hydroxide in methanol.[16] If your compound binds very strongly, you may need to increase the ammonia concentration or switch to a different solvent system.

  • Exceeding Cartridge Capacity: Every SPE cartridge has a maximum loading capacity. Overloading the cartridge will cause the product to break through during the loading and wash steps. Check the manufacturer's specifications. A 400 mg cartridge typically has a capacity of around 40 mg.

Workflow for Cation-Exchange SPE TFA Removal

SPE_Workflow cluster_steps SPE Protocol Steps step1 1. Condition Cartridge (e.g., with Methanol) step2 2. Equilibrate Cartridge (e.g., with loading solvent) step1->step2 step3 3. Load Sample (Dissolved in weak acid or polar solvent) step2->step3 step4 4. Wash (Remove TFA) (e.g., with Methanol) step3->step4 step5 5. Elute (Release Free Base) (e.g., NH4OH in Methanol) step4->step5 waste Waste: TFA, Impurities step4->waste TFA Washed Out step6 6. Evaporate Eluent step5->step6 output Output: Purified Free Base step6->output input Input: Amine-TFA Salt input->step3

Caption: General workflow for TFA removal using a cation-exchange SPE cartridge.

Protocol 2: TFA Removal Using Cation-Exchange SPE

This protocol outlines a general procedure for removing TFA and isolating the free base of an amine using a polymeric strong cation-exchange cartridge (e.g., PoraPak Rxn CX, StratoSpheres PL-SO3H MP).[16]

Materials:

  • (8-Bromoquinolin-4-yl)methanamine TFA salt

  • Strong Cation-Exchange SPE cartridge

  • Methanol (MeOH)

  • Elution Solvent: 2-5% Ammonium Hydroxide in Methanol

  • Collection tubes

Procedure:

  • Conditioning: Pass 2-3 cartridge volumes of methanol through the SPE cartridge to wet the sorbent. Do not let the cartridge run dry.

  • Equilibration: Pass 2-3 cartridge volumes of the solvent used to dissolve your sample (e.g., water or methanol) through the cartridge.

  • Loading: Dissolve the TFA salt in a minimal amount of a polar solvent (e.g., methanol/water). Apply the solution to the conditioned cartridge. The positively charged amine will bind to the sorbent.

  • Washing: Wash the cartridge with 3-5 cartridge volumes of methanol to rinse away the unbound TFA and other neutral or acidic impurities. Collect this fraction and discard.

  • Elution: Place a clean collection tube under the cartridge. Elute the bound compound by passing 2-4 cartridge volumes of the basic elution solvent (e.g., 2% NH₄OH in MeOH) through the cartridge. The ammonia neutralizes the amine and releases it from the resin.[16]

  • Isolation: Evaporate the elution solvent under reduced pressure to yield the purified free base of (8-Bromoquinolin-4-yl)methanamine.

FAQ 3: Classical Liquid-Liquid Extraction (Basic Wash)

This method converts the TFA salt to its free base, which can then be extracted into an organic solvent, leaving the salt of the TFA in the aqueous layer.

Q: Can I remove TFA by simply washing with a basic aqueous solution? A: Yes, provided your compound's free base form is soluble in a water-immiscible organic solvent (like dichloromethane (DCM), ethyl acetate, or ether) and stable under basic conditions.[17] The process involves dissolving your TFA salt in an organic solvent, washing it with a mild aqueous base (like saturated sodium bicarbonate), which deprotonates your amine to the free base and converts TFA into sodium trifluoroacetate, which is highly water-soluble.[9]

Q: I'm observing a persistent emulsion during the extraction. How do I resolve this? A: Emulsions are common with heterocyclic compounds.

  • Add Brine: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer can help break the emulsion.

  • Gentle Mixing: Instead of vigorous shaking, gently rock or invert the separatory funnel.

  • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® can be effective.

Method Comparison Summary
MethodProsConsBest For
Salt Exchange (HCl) High purity; complete TFA removal; yields a stable, crystalline salt.[8][13]Time-consuming (multiple lyophilization cycles); requires specialized equipment; compound must be acid-stable.[10]Applications requiring a specific salt form and the highest purity (e.g., in vivo studies, API development).[4]
Solid-Phase Extraction (SPE) Fast; high recovery; yields the free base; amenable to automation.[16]Limited by cartridge capacity; can be more expensive per sample than bulk methods.Small to medium scale purification; high-throughput screening; when the free base is the desired final product.
Liquid-Liquid Extraction Simple; inexpensive; scalable.Risk of emulsions; requires the free base to be soluble in an organic solvent; may not achieve complete TFA removal without multiple washes.Quick purification of compounds that are known to be stable and soluble as free bases.
Scavenger Resins Simple workup (filtration); no aqueous extraction needed; mild conditions.Can be expensive; may require optimization of resin and reaction time.Situations where an aqueous workup is undesirable and speed is a priority.
References
  • Polymer Laboratories. (n.d.). StratoSpheres SPE for TFA Removal. Retrieved from [Link]

  • LifeTein. (2025, July 10). Should I Have TFA Removed from My Peptide? Retrieved from [Link]

  • An, B., et al. (2004). Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography. PubMed. Retrieved from [Link]

  • An, B., et al. (2001). Analysis of Residual Trifluoroacetic Acid in a Phosphate-Buffered Saline Matrix by Ion Chromatography With Suppressed Conductivity Detection. PubMed. Retrieved from [Link]

  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]

  • LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide. Retrieved from [Link]

  • Genevac. (2011, June 13). Drying of Problematic Purification Samples by Lyophilization in a Centrifugal Evaporator. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Analysis of residual trifluoroacetic acid in a phosphate-buffered saline matrix by ion chromatography with suppressed conductivity detection. Retrieved from [Link]

  • Polypeptide. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Retrieved from [Link]

  • Waters Corporation. (n.d.). Routine Determination of Trifluoroacetic Acid (TFA) and Difluoroacetic Acid (DFA) in Surface and Drinking Water. Retrieved from [Link]

  • ResearchGate. (2012, November 5). How can I remove TFA in a product? Retrieved from [Link]

  • RSC Publishing. (2019, November 28). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. Retrieved from [Link]

  • ResearchGate. (2015, April 28). How can I remove TFA? Retrieved from [Link]

  • ResearchGate. (2025, August 5). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Retrieved from [Link]

  • ACS Publications. (2025, February 23). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Waters Corporation. (n.d.). Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX; Isolation of the Purified Free-Base Product. Retrieved from [Link]

  • Quora. (2021, January 14). How to remove trifluoroacetate (TFA salt) from 36 amino acids peptides and replace it with saline. Retrieved from [Link]

  • PMC. (2017, July 12). Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach. Retrieved from [Link]

  • GenScript. (2019, July 18). Impact of Counter-ion in Peptide on Studies in Different Research Fields. Retrieved from [Link]

  • Chromatography Forum. (2009, July 16). how to remove residual TFA from peptides after HPLC. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). TFA removal service. Retrieved from [Link]

  • Chromatography Forum. (2008, October 26). the role of TFA on Reverse phase chromatography? Retrieved from [Link]

  • PMC. (2025, November 28). The Effects of Trifluoroacetic Acid (TFA) in Humans: A Rapid Review. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1085. Retrieved from [Link]

  • ResearchGate. (2018, October 31). Whats the best method to diprotection of amine group of Amino acid? Retrieved from [Link]

  • PubMed. (n.d.). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. Retrieved from [Link]

  • PMC. (n.d.). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Retrieved from [Link]

  • LifeTein. (n.d.). How to remove peptide TFA salt? Retrieved from [Link]

Sources

Optimization

Preventing degradation of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate during long-term storage

A Guide to Ensuring Long-Term Stability and Experimental Integrity Product Overview and Intrinsic Stability Considerations (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate is a complex organic molecule utilized i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Long-Term Stability and Experimental Integrity

Product Overview and Intrinsic Stability Considerations

(8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate is a complex organic molecule utilized in advanced research and drug development. Its structure comprises three key moieties, each presenting distinct stability challenges:

  • 8-Bromoquinoline Core: This halogenated heterocyclic system is generally stable but can be susceptible to light-induced degradation (photodecomposition) and potential reactions with strong nucleophiles or catalysts that could displace the bromine atom.

  • Primary Aminomethyl Group: The primary amine is a nucleophilic and basic center, making it highly susceptible to oxidation by atmospheric oxygen. This process is often catalyzed by light and trace metal impurities and can lead to the formation of colored byproducts.

  • 2,2,2-Trifluoroacetate (TFA) Salt: The TFA salt enhances the compound's solubility and handling properties compared to the free base. However, TFA salts can be hygroscopic, meaning they readily absorb moisture from the air.[1] Trifluoroacetic acid itself is a strong, volatile, and corrosive acid.[2][3] While the salt form is stable, absorbed moisture can potentially lead to hydrolysis or other moisture-mediated degradation pathways over time.

Understanding these intrinsic properties is the first step toward implementing effective storage and handling protocols to ensure the compound's long-term integrity and the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal short-term and long-term storage temperatures for this compound?

For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), the compound should be stored frozen at -20°C or lower .[4] Storing at low temperatures significantly slows down potential degradation reactions.[5] A study on aromatic amines in urine demonstrated stability for up to 14 months when stored at -70°C.[4]

Q2: My solid sample has developed a yellow or brownish tint. Is it degraded?

Discoloration from its typical off-white or light yellow appearance is a primary visual indicator of degradation.[5] This is most commonly caused by the oxidation of the primary amine or the quinoline ring system, which forms highly conjugated, colored impurities. While a slight color change may not significantly impact all applications, it signals that the compound's purity is compromised. Purity should be verified by an analytical method like HPLC before use.

Q3: Is this compound sensitive to air and light?

Yes. The primary amine is susceptible to oxidation from atmospheric oxygen, and the bromoquinoline core can be photosensitive.[5][6] To mitigate these risks, the compound should always be stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light by using amber vials or by wrapping the container in aluminum foil.[6]

Q4: Is the trifluoroacetate salt hygroscopic? What precautions should I take?

Yes, amine salts, in general, can be hygroscopic, and trifluoroacetic acid itself is known to be hygroscopic.[1][3] It is crucial to store the compound in a dry environment. Use of a desiccator is highly recommended.[1] When handling the compound, work quickly in a low-humidity environment (e.g., a glove box or a room with a dehumidifier) and ensure the container is sealed tightly immediately after use.[7] Absorbed water can reduce the compound's purity by weight and potentially accelerate degradation.

Troubleshooting Guide: Diagnosing and Addressing Degradation

This section provides a deeper analysis of specific issues you may encounter, their probable causes, and actionable steps for resolution.

Issue 1: Significant Color Change (From white/off-white to yellow/brown)
  • Probable Cause: Oxidation is the most likely culprit. The primary amine can oxidize to form imines, nitroso, or other colored species. The electron-rich quinoline ring itself can also undergo oxidative degradation. This process is often accelerated by exposure to air (oxygen), light, and trace metal impurities.

  • Investigative Protocol:

    • Visual Inspection: Note the extent of the color change. A uniform, slight tint is less severe than dark, non-homogenous discoloration.

    • Purity Analysis: Dissolve a small sample in a suitable solvent (e.g., acetonitrile or methanol) and analyze it via High-Performance Liquid Chromatography (HPLC) with a UV detector.[8][9] Compare the resulting chromatogram to a reference standard or the initial analysis data if available. The appearance of new peaks, especially early-eluting polar impurities, confirms degradation.

  • Corrective Actions:

    • If degradation is minor and the main peak is still >95% pure, the material may be usable for non-critical applications.

    • For sensitive applications requiring high purity, the material should be repurified (e.g., by column chromatography or recrystallization) or a new batch should be used.

    • Immediately review and improve storage conditions for the remaining stock (see Section 4.0) to prevent further degradation.

Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis
  • Probable Cause: The presence of new peaks confirms chemical degradation. Besides oxidation, other potential pathways include:

    • Photodecomposition: Exposure to UV or ambient light can cause cleavage or rearrangement of the quinoline ring.

    • Hydrolysis: If the compound has been exposed to significant moisture, hydrolysis of the TFA salt or other susceptible bonds could occur.

    • Debromination: While less common under typical storage conditions, reaction with certain contaminants could lead to the loss of the bromine atom.

  • Investigative Protocol:

    • Characterize Impurities: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the impurity peaks.

    • Identify Degradation Products:

      • An increase in mass of +16 amu (or multiples) suggests oxidation (addition of oxygen).

      • A decrease in mass of -79/81 amu suggests debromination.

      • Compare fragmentation patterns with the parent compound to hypothesize the structure of the degradants.

  • Corrective Actions:

    • Discard the degraded sample. It is nearly impossible to reverse these degradation pathways.

    • Implement a strict aliquoting and inert atmosphere storage protocol (see Protocol 4.1 & 4.2) for all new batches of the compound to prevent a recurrence.

Issue 3: Inconsistent Results or Loss of Potency in Downstream Applications
  • Probable Cause: This is a functional consequence of chemical degradation. Even low levels of impurities (5-10%) can act as inhibitors or interfere with assays, leading to reduced activity or unreliable data. The effective concentration of the active compound is lower than calculated based on the initial weight.

  • Investigative Protocol:

    • Establish a Baseline: Immediately upon receiving a new batch of the compound, run a "time-zero" purity analysis (HPLC is recommended) and a functional assay.[8] Keep a small aliquot stored under ideal conditions (-70°C, inert gas, dark) as a reference standard.

    • Re-qualify the Working Stock: If you suspect degradation, re-run the purity analysis on your current working stock. Compare the purity percentage against the time-zero sample.

    • Calculate Active Concentration: Adjust the concentration for your experiments based on the new, lower purity value to see if potency can be restored.

  • Corrective Actions:

    • If purity has dropped significantly, it is best to use a new, validated aliquot.

    • Adopt a routine of qualifying new batches upon receipt and periodically re-testing long-term storage samples (e.g., annually) to ensure continued integrity.

Recommended Protocols for Long-Term Storage and Handling

Protocol 4.1: Initial Receipt and Aliquoting Workflow

This protocol minimizes the risk of contaminating the entire batch of the compound each time it is used.

  • Preparation: Prepare a clean, dry workspace. If possible, perform the aliquoting in a glove box flushed with nitrogen or argon to minimize exposure to air and moisture.

  • Equilibration: Before opening, allow the main container to warm to room temperature for at least 30-60 minutes. This critical step prevents condensation of atmospheric moisture onto the cold solid.[7]

  • Aliquoting: Weigh out appropriate quantities of the compound into smaller, pre-labeled amber glass vials suitable for single or short-term use.

  • Inerting: Flush the headspace of each new aliquot vial, as well as the main stock container, with a gentle stream of inert gas (argon or nitrogen) for 15-30 seconds.

  • Sealing: Immediately and tightly seal each vial with a cap that has a chemically resistant liner (e.g., PTFE). For extra protection, wrap the cap and neck of the vial with Parafilm®.

  • Storage: Place the main stock container and all aliquots into a secondary container (e.g., a freezer box) with a desiccant pouch and store at the appropriate temperature (-20°C or below).

Protocol 4.2: Purity Verification by Reversed-Phase HPLC

This method provides a general starting point for assessing the purity of the compound.[8][9]

  • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a diluent like acetonitrile or methanol. Further dilute to an appropriate concentration for analysis (e.g., 50-100 µg/mL).

  • HPLC Conditions (Example Method):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm or a wavelength appropriate for the quinoline chromophore.

    • Injection Volume: 10 µL.

  • Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Visual Summaries

Table 1: Storage Condition Guidelines and Impact on Stability
ParameterRecommended ConditionRationale & Potential Impact if Ignored
Temperature -20°C or lower (Long-term) 2-8°C (Short-term)Slows rates of all chemical reactions.[5] Higher temperatures accelerate oxidation and other degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidation of the primary amine.[1] Exposure to air leads to colored impurities and loss of potency.
Light Protect from Light (Amber Vials) Prevents photodecomposition of the bromoquinoline ring.[6] Light exposure can cause bond cleavage and rearrangement.
Moisture Store in a Desiccator Prevents absorption of water.[1] The TFA salt is hygroscopic; moisture compromises purity and can enable hydrolysis.
Aliquoting Aliquot into single-use vials Minimizes freeze-thaw cycles and contamination of the bulk material. Repeatedly opening the main container introduces air and moisture.
Diagrams

G cluster_receipt Initial Compound Handling Workflow Receipt Receive Compound Equilibrate Equilibrate Container to Room Temperature Receipt->Equilibrate GloveBox Work in Inert Atmosphere (Glove Box, if possible) Equilibrate->GloveBox Aliquot Aliquot into smaller, pre-weighed amber vials GloveBox->Aliquot Inert Flush Headspace of ALL vials with Argon or Nitrogen Aliquot->Inert Seal Tightly Seal Vials (Use Parafilm®) Inert->Seal Store Store at <= -20°C in a Desiccator Seal->Store

Caption: Workflow for receiving and preparing the compound for storage.

G cluster_degradation Potential Degradation Pathways Parent C₉H₉BrN₂ Oxidation Oxidized Products (Imine, Nitroso, etc.) +O, +2O Parent->Oxidation Air (O₂) Heat Photo Photodecomposition Products (Ring-opened, rearranged) Various m/z Parent->Photo Light (UV) Heat Debromination Debrominated Product -Br, +H -79 m/z Parent->Debromination Contaminants (less common)

Caption: Major potential degradation pathways for the compound.

References

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

  • Sciencemadness Wiki. (2024). Trifluoroacetic acid. Available at: [Link]

  • Wikipedia. (n.d.). Trifluoroacetic acid. Available at: [Link]

  • Kumar, V., et al. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%). ACS Omega. Available at: [Link]

  • Innova Discs. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]

  • Louisiana State University. (n.d.). Chemical Storage Guidelines. Available at: [Link]

  • Li, H., et al. (2019). Induction Conditions and Kinetic Properties of Quinoline Biodegradation by a Newly Isolated Bacterial Strain. Water. Available at: [Link]

  • Kumar, V., et al. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega. Available at: [Link]

  • IOP Publishing. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Physics: Conference Series. Available at: [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications. Available at: [Link]

  • Davis, K., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. Available at: [Link]

  • Ozone Secretariat. (n.d.). SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL. Available at: [Link]

  • Luo, M., et al. (2022). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Water Science & Technology. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Available at: [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Available at: [Link]

  • University of Alabama. (n.d.). Chemical Storage Guide. Available at: [Link]

  • Google Patents. (n.d.). Method for improving the storage stability of ammonium salts.
  • Solomon, K.R., et al. (2021). Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols. ResearchGate. Available at: [Link]

  • University of Wollongong. (n.d.). Segregation and Storage of Chemicals According to Hazard Class. Available at: [Link]

  • Longchang Chemical. (2021). Can the reagents that have been stored for a long time be used?. Available at: [Link]

  • Semantic Scholar. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules. Available at: [Link]

  • Vummaleti, S. V. C., et al. (2020). Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • REDA Safe. (2022). Chemical Compatibility and Storage Guidelines. Available at: [Link]

  • MDPI. (2025). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Available at: [Link]

  • MDPI. (2024). Novel 8-trifluoromethylquinobenzothiazines—Synthesis and Evaluation for Antiproliferative and Antibacterial Activity. Available at: [Link]

  • Get Gripped. (2024). How to Store Smelling Salts. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Late-stage C–H trifluoroacetylation of quinoxaline-2(1H)-ones using masked trifluoroacyl reagents. Available at: [Link]

  • Springer Nature. (2025). Synthesis and in silico studies of quinoline appended acridine via conventional and green methods. Journal of the Iranian Chemical Society. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Purification of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate

Prepared by: Gemini, Senior Application Scientist Welcome to the dedicated technical guide for the flash chromatographic purification of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate. This document provides in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical guide for the flash chromatographic purification of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols designed for researchers, chemists, and drug development professionals. Our goal is to empower you to overcome the unique challenges presented by this molecule and achieve high-purity material efficiently.

Introduction: Understanding the Purification Challenge

The purification of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate is a non-trivial task due to the compound's distinct chemical properties. The molecule contains a basic primary amine, which leads to strong, often undesirable, interactions with the acidic silanol groups of standard silica gel.[1][2] This interaction is the primary cause of common purification issues such as severe peak tailing, poor resolution, and low or no product recovery.[3][4][5][6]

Furthermore, the compound is a trifluoroacetate (TFA) salt. While this salt form improves solubility in some solvents, it also means the amine is protonated, enhancing its ionic interaction with the stationary phase. The purification strategy must therefore be deliberately chosen to mitigate these interactions to achieve a successful separation.

Frequently Asked Questions (FAQs)

Q1: My compound is streaking badly on a standard silica TLC plate. What is happening?

A: This is the most common issue and is a direct result of the interaction between the basic amine functionality of your compound and the acidic silica gel stationary phase.[1][2][3] The amine group can be protonated by the acidic silanols (Si-OH) on the silica surface, leading to a strong ionic bond. This causes a portion of your compound to "stick" and elute slowly, resulting in a long tail or streak.

Q2: Should I attempt to purify the free base or the TFA salt?

A: It is almost always recommended to purify the compound as its free base on standard silica gel. However, if your synthesis yields the TFA salt and you wish to avoid an extra workup step, you can purify the salt directly, but this requires specific modifications to your chromatography method. If you choose to free-base the compound, a simple liquid-liquid extraction with a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is typically sufficient. For purification on amine-functionalized or reversed-phase columns, purifying the salt form is common.

Q3: What is the fundamental difference between using triethylamine (TEA) and ammonia as a mobile phase modifier?

A: Both are basic modifiers used to neutralize the acidic silanols on silica gel.[4][7] Triethylamine (TEA) is a volatile organic base that is added in small percentages (0.1-2%) to the mobile phase.[8][9] It is effective but can be difficult to remove from the final product. Ammonia is typically used as a solution in methanol (e.g., 2M or 7N) and is more potent at deactivating silica.[1][8] It is highly volatile and easier to remove during solvent evaporation, but its high polarity can dramatically alter the elution profile, sometimes making it difficult to elute non-polar impurities away from your polar product.

Q4: Is reversed-phase flash chromatography a good option for this compound?

A: Yes, reversed-phase (e.g., C18) chromatography can be an excellent alternative if normal-phase methods fail.[4][8] The TFA salt is often soluble in typical reversed-phase eluents like acetonitrile/water or methanol/water. To ensure good peak shape, the mobile phase should be acidified (e.g., with 0.1% TFA or formic acid) to keep the amine consistently protonated and suppress interactions with any residual silanols on the C18 phase.[10][11]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental failures in a question-and-answer format, providing probable causes and actionable solutions.

Problem 1: My compound will not elute from the silica gel column, even with a highly polar mobile phase like 20% methanol in dichloromethane.

  • Probable Cause: Irreversible binding. The basic amine has such a strong affinity for the acidic silica that the mobile phase cannot displace it. This is a classic sign of an overwhelming acid-base interaction.[1][2]

  • Solution 1 (Modification): Add a basic modifier to your mobile phase. Start by preparing your eluent with 1% triethylamine (TEA). For example, if you are using a DCM/MeOH gradient, prepare both your weak and strong solvents with 1% TEA. This will neutralize the silica surface and allow your compound to elute.[4][7]

  • Solution 2 (Change Stationary Phase): Switch to a more inert or basic stationary phase. An amine-functionalized silica column is an ideal choice as it eliminates the need for mobile phase modifiers and provides excellent peak shape for basic compounds.[1][12] Basic or neutral alumina is another viable option.[4][8]

Problem 2: I've added triethylamine (TEA) to my mobile phase, and my compound now elutes, but I cannot separate it from a key impurity.

  • Probable Cause: Loss of selectivity. The addition of a strong modifier like TEA can sometimes alter the retention of all compounds on the column, causing them to co-elute. The solvent system's selectivity for your product versus the impurity is insufficient.

  • Solution 1 (Optimize Solvents): Re-screen different solvent systems using TLC, ensuring each system contains the same percentage of TEA. Instead of Hexane/Ethyl Acetate, try Toluene/Acetone or DCM/Methanol. Finding an orthogonal solvent system can often restore the necessary separation.

  • Solution 2 (Use Amine-Phase): This is a situation where an amine-functionalized column excels.[12] The separation on this phase relies on different intermolecular forces than silica, often providing completely different and superior selectivity without the need for modifiers. You can often use simple, non-polar solvent systems like hexane/ethyl acetate.[1][7]

Problem 3: My product recovery is very low, even though TLC analysis of the fractions looks clean.

  • Probable Cause 1: On-column degradation. The acidic silica surface can sometimes catalyze the degradation of sensitive compounds.

  • Probable Cause 2: Incomplete elution. While most of the product eluted in a sharp peak, a significant portion may be left as a long, low-concentration tail that is difficult to detect by TLC but accounts for a large mass loss.

  • Solution: Use a less acidic or deactivated stationary phase. An amine-functionalized or C18 reversed-phase column will prevent acid-catalyzed degradation.[1][8] To address incomplete elution, ensure you flush the column with a very strong, base-modified solvent (e.g., 10% of 2M ammonia in methanol mixed with 90% DCM) after your gradient is complete to recover any strongly bound material.

Data Summary Tables

Table 1: Comparison of Recommended Stationary Phases

Stationary PhaseAdvantagesDisadvantagesWhen to Use
Standard Silica Gel Inexpensive, widely available.Requires basic modifier, causes peak tailing for amines.[3][5]Only if other options are unavailable; must be used with a modifier.
Amine-Functionalized Silica Excellent peak shape, no modifier needed, different selectivity.[1][12]More expensive than bare silica.Highly Recommended. Ideal first choice for this compound.
Alumina (Neutral/Basic) Good alternative for basic compounds, less acidic than silica.[4][8]Can have lower resolution and loading capacity than silica.Good troubleshooting option if amine-silica fails.
C18 Reversed-Phase Excellent for polar/ionic compounds, avoids acidic interactions.[8]Requires aqueous mobile phases, which can be difficult to evaporate.When normal-phase methods fail or for very polar impurities.

Table 2: Common Mobile Phase Systems & Modifiers for Normal-Phase

Solvent System (A/B)ModifierCharacteristics & Best Use Case
Hexane / Ethyl Acetate0.5-2% TriethylamineStandard system. Good starting point for method development on silica.
Dichloromethane / Methanol0.5-2% TriethylamineStronger eluent system for more polar compounds.
Dichloromethane / Methanol1-5% of (2M NH₃ in MeOH)Very strong, effective modifier. Use when TEA is insufficient. Good for recovering stuck compounds.[1][7]
Hexane / Ethyl AcetateNoneFor use with Amine-Functionalized columns only. Provides clean separation without additives.[1][12]

Experimental Protocols & Workflows

Mandatory Visualization: Logical Workflows

A logical approach is critical for efficient optimization. The following diagrams illustrate the recommended decision-making process and experimental sequence.

Troubleshooting_Flowchart Start Crude Sample TLC_Silica Run TLC on Standard Silica Start->TLC_Silica TLC_Amine Run TLC on Amine-Phase Plate Start->TLC_Amine Streaking Streaking or Rf = 0? TLC_Silica->Streaking Run_Flash_Amine Run Flash on Amine-Column TLC_Amine->Run_Flash_Amine Add_TEA Add 1% TEA to Mobile Phase Streaking->Add_TEA Yes Good_Rf Good Rf (0.15-0.3)? Streaking->Good_Rf No Add_TEA->Good_Rf Run_Flash_Silica Run Flash on Silica with TEA Modifier Good_Rf->Run_Flash_Silica Yes Consider_RP Consider Reversed-Phase Good_Rf->Consider_RP No

Caption: Step-by-step experimental workflow for purification.

Protocol 1: Method Development with Thin-Layer Chromatography (TLC)

This protocol is essential for predicting the success of your flash column separation and should always be performed first. [13]

  • Prepare Stock Solution: Dissolve a small amount (1-2 mg) of your crude (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate in ~0.5 mL of dichloromethane or methanol.

  • Obtain TLC Plates: You will need at least two types of plates: standard silica gel and amine-functionalized silica gel.

  • Spot Plates: Using a capillary tube, spot your stock solution onto the baseline of both TLC plates.

  • Prepare Eluents:

    • Eluent A: 80:20 Hexane:Ethyl Acetate

    • Eluent B: 80:20:1 Hexane:Ethyl Acetate:Triethylamine

  • Develop Plates: Place the silica plate in a chamber with Eluent B. Place the amine-functionalized plate in a chamber with Eluent A.

  • Analyze Results:

    • Silica Plate (Eluent B): Your compound should move off the baseline (Rf value of 0.15-0.3 is ideal) with a round, well-defined spot. If it remains streaked, consider using ammonia as a modifier or switching to an alternative stationary phase.

    • Amine Plate (Eluent A): You should see a well-defined spot. This system often provides the cleanest separation. Optimize the Hexane/EtOAc ratio to achieve an Rf of 0.15-0.3.

Protocol 2: Optimized Flash Chromatography on Amine-Functionalized Silica

This is the most highly recommended method for a clean, efficient purification.

  • Select Column: Choose an amine-functionalized silica flash cartridge. The cartridge size should be appropriate for your sample mass (e.g., a 12g column for 100-200mg of crude material).

  • Determine Solvent System: Based on your amine-phase TLC results (Protocol 1), determine your starting and ending gradient conditions. For example, if an Rf of 0.2 was achieved with 80:20 Hexane:EtOAc, a good gradient would be:

    • Solvent A: Hexane

    • Solvent B: Ethyl Acetate

    • Gradient: Start at 5-10% B, ramp to 40-50% B over 10-15 column volumes.

  • Sample Loading: Dissolve your crude material in a minimal amount of dichloromethane. Alternatively, for best results, perform a dry load by adsorbing your crude material onto a small amount of silica or celite and loading the powder onto the column.

  • Equilibrate and Run: Equilibrate the column with 2-3 column volumes of your starting mobile phase (e.g., 95:5 Hexane:EtOAc). Load your sample and begin the gradient.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

References
  • Benchchem. (n.d.). Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives.
  • Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
  • Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Benchchem. (n.d.). Technical Support Center: Purification of Bulky Amines by Chromatography.
  • Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?.
  • Phenomenex. (n.d.). Tip on Peak Tailing of Basic Analytes.
  • GMP Insiders. (2023, December 29). Peak Tailing In Chromatography: Troubleshooting Basics.
  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
  • Marcel Dekker, Inc. (1983). The Effect of Amine Modifiers on the Chromatographic Behavior of Salbutamol on Reversed Phase Chemically Bonded Silica Gel.
  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography.
  • ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
  • LCGC North America. (2003, July). Why Do Peaks Tail?. LCGC North America, 21(7), 616.
  • Theseus. (n.d.). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • PubMed. (2003, March 14). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications.
  • Google Patents. (n.d.). CN104592109A - Method for preparing 8-bromoquinoline derivative.
  • ACS Publications. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Bromination of 8-Substituted Quinolines.
  • Teledyne ISCO. (n.d.). Pre-Purify Peptides with Flash Chromatography to Increase Purification Throughput.
  • ResearchGate. (n.d.). (a) Synthesis of 8‐bromo‐4‐(p‐tolyl)quinoline (156) and....

Sources

Reference Data & Comparative Studies

Validation

(8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate vs hydrochloride salt stability and reactivity

Comprehensive Comparison Guide: (8-Bromoquinolin-4-yl)methanamine TFA vs. Hydrochloride Salt Executive Summary (8-Bromoquinolin-4-yl)methanamine is a highly versatile bifunctional building block widely used in medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: (8-Bromoquinolin-4-yl)methanamine TFA vs. Hydrochloride Salt

Executive Summary

(8-Bromoquinolin-4-yl)methanamine is a highly versatile bifunctional building block widely used in medicinal chemistry and drug discovery. Its 8-bromoquinoline core is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the primary methanamine readily undergoes amidation or reductive amination. Because this amine is typically synthesized via a Boc-protected intermediate, the choice of deprotection acid dictates the final salt form—most commonly 2,2,2-trifluoroacetate (TFA) or hydrochloride (HCl). This guide provides an objective, data-driven comparison of these two salt forms to help researchers optimize stability, reactivity, and downstream biological assays.

Physicochemical Properties & Stability

The choice of counterion drastically alters the macroscopic properties and shelf-life of the building block[1].

  • Crystallinity & Hygroscopicity: The HCl salt forms a tightly packed crystalline lattice due to the high charge density of the chloride ion. This results in a free-flowing powder with excellent thermal stability and low hygroscopicity. Conversely, the TFA salt features a larger, charge-delocalized anion, often yielding amorphous solids or viscous oils that rapidly absorb atmospheric moisture, complicating precise weighing and long-term storage[2].

  • Solubility Profile: TFA salts exhibit superior solubility in moderately polar organic solvents (DCM, THF, EtOAc) due to the lipophilic trifluoromethyl group. The HCl salt is practically insoluble in DCM but dissolves readily in highly polar aprotic solvents (DMF, DMSO) or aqueous media[3].

Table 1: Comparative Physicochemical Profile

Property2,2,2-Trifluoroacetate (TFA) SaltHydrochloride (HCl) Salt
Molecular Weight 351.12 g/mol 273.56 g/mol
Physical State Often amorphous solid or viscous oilHighly crystalline powder
Hygroscopicity High (prone to moisture absorption)Low to Moderate
Solubility (Organic) Excellent in DCM, THF, EtOAcPoor in DCM/THF; Good in DMF, DMSO
Solubility (Aqueous) ModerateExcellent
Amidation Yields Variable (risk of trifluoroacetamide formation)Consistently High (with adequate base)
Regulatory Status Less favorable (cytotoxicity concerns)Highly favorable (GRAS counterion)

Reactivity & Downstream Workflows

Amide Coupling Challenges

When utilizing the primary amine for amide coupling, the TFA salt presents a significant chemoselectivity risk. During the activation of a target carboxylic acid with reagents like EDC, HATU, or PyBOP, the residual trifluoroacetate counterion can competitively act as an acylating agent. This leads to the formation of a trifluoroacetamide side product, consuming the valuable amine, depleting the coupling reagent, and complicating purification[4]. The HCl salt completely bypasses this unproductive pathway, provided adequate organic base (e.g., DIPEA or NMM) is used to liberate the free amine in situ.

Amidation Boc_Amine Boc-Protected Amine TFA_Salt TFA Salt (Trifluoroacetate) Boc_Amine->TFA_Salt TFA/DCM HCl_Salt HCl Salt (Hydrochloride) Boc_Amine->HCl_Salt HCl/Dioxane Desired_Amide Desired Amide (High Yield) TFA_Salt->Desired_Amide Coupling Reagent + Base Side_Product Trifluoroacetamide (Side Product) TFA_Salt->Side_Product Acylation by TFA (Side Reaction) HCl_Salt->Desired_Amide Coupling Reagent + Base

Workflow of amidation highlighting the trifluoroacetylation risk associated with TFA salts.

Transition Metal Cross-Coupling

For modifications at the 8-bromo position, the counterion influences Palladium-catalyzed cross-coupling. While both salts require neutralization to prevent protonation of the Pd(0) species, the TFA anion can coordinate to the Pd center, potentially altering the oxidative addition rate or leading to catalyst deactivation in sensitive systems. Chloride ions (from the HCl salt) can also bridge Pd centers, but standard biphasic conditions (e.g., Na2CO3 in Dioxane/H2O) efficiently wash away the chloride into the aqueous layer, allowing standard catalytic cycles to proceed unhindered.

CrossCoupling Substrate (8-Bromoquinolin-4-yl) methanamine Salt Pd_Cat Pd Catalyst + Ligand + Boronic Acid Substrate->Pd_Cat TFA_Interference TFA Coordination (Altered Pd Reactivity) Pd_Cat->TFA_Interference If TFA Salt HCl_Freebase In Situ Free-Basing (Standard Reactivity) Pd_Cat->HCl_Freebase If HCl Salt + Base Product Cross-Coupled Quinoline Product TFA_Interference->Product Lower Yield HCl_Freebase->Product High Yield

Impact of counterions on Palladium-catalyzed cross-coupling of the 8-bromoquinoline core.

Biological & Regulatory Considerations

If the (8-Bromoquinolin-4-yl)methanamine motif is incorporated into a final drug candidate or biological probe, the residual counterion becomes a critical variable. TFA is known to exhibit dose-dependent cytotoxicity in various cell-based assays, which can artificially skew IC50 values[3]. Furthermore, regulatory agencies (FDA, EMA) strongly prefer HCl or acetate salts over TFA for preclinical and clinical evaluation due to these toxicity concerns, often classifying TFA salts as entirely new, less favorable chemical entities[1].

Self-Validating Experimental Protocols

To ensure high-fidelity synthesis and downstream application, the following optimized protocols are provided.

Protocol A: Direct Synthesis of the HCl Salt (Avoiding TFA)

Objective: Cleave the Boc-protecting group while directly precipitating the stable HCl salt. Causality: Utilizing anhydrous HCl in dioxane prevents aqueous side reactions and drives the equilibrium toward the insoluble HCl salt, protecting the primary amine from oxidation and avoiding the need for a separate salt-exchange step[2].

  • Dissolution: Dissolve tert-butyl ((8-bromoquinolin-4-yl)methyl)carbamate (1.0 eq) in anhydrous 1,4-dioxane (0.2 M concentration).

  • Acidification: Add 4.0 M HCl in dioxane (10.0 eq) dropwise at 0 °C under an inert atmosphere.

  • Deprotection: Warm the reaction to room temperature and stir for 2-4 hours. A white precipitate should begin to form as the HCl salt is insoluble in dioxane.

  • Isolation: Once complete (monitor by LC-MS), concentrate the mixture under reduced pressure.

  • Purification: Triturate the resulting solid with cold diethyl ether to remove non-polar impurities and residual dioxane. Filter and dry under high vacuum to afford the HCl salt as a highly crystalline solid.

Protocol B: Chemoselective Amide Coupling of the HCl Salt

Objective: Couple the HCl salt with a carboxylic acid without side-product formation. Causality: Adding the coupling reagent (HATU) last ensures the carboxylic acid is pre-deprotonated and ready for activation, while an excess (3.0 eq) of DIPEA ensures complete neutralization of the HCl salt to liberate the nucleophilic free amine, preventing reagent degradation[4].

  • Preparation: Suspend (8-Bromoquinolin-4-yl)methanamine hydrochloride (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF (0.1 M).

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Note: 1.0 eq neutralizes the HCl salt; the remaining 2.0 eq act as the general base for the coupling reaction.

  • Activation: Cool the mixture to 0 °C and add HATU (1.2 eq) in one portion.

  • Coupling: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with water, extract with EtOAc, wash the organic layer sequentially with saturated NaHCO3, water, and brine. Dry over Na2SO4, concentrate, and purify via flash chromatography.

References

  • Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis. ACS Publications (Journal of Organic Chemistry). Available at:[Link]

  • The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. PubMed Central (PMC). Available at:[Link]

  • Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. RSC Publishing (Faraday Discussions). Available at:[Link]

Sources

Comparative

A Comparative Guide to the Reactivity of (8-Bromoquinolin-4-yl)methanamine and (8-Chloroquinolin-4-yl)methanamine for Synthetic Chemists

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals In the realm of medicinal chemistry and materials science, the quinoline scaffold is a cornerstone for the development of novel therap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the quinoline scaffold is a cornerstone for the development of novel therapeutics and functional materials. The strategic functionalization of this privileged heterocycle is critical for modulating its biological activity and physicochemical properties. Halogenated quinolines, in particular, serve as versatile synthetic intermediates, enabling a broad range of chemical transformations. This guide provides a detailed comparison of the reactivity of two key building blocks: (8-Bromoquinolin-4-yl)methanamine and (8-Chloroquinolin-4-yl)methanamine. A thorough understanding of their distinct chemical behaviors is essential for rational synthetic design and the efficient construction of complex molecular architectures.

Fundamental Principles of Reactivity: The Halogen's Role

The synthetic utility of (8-Bromoquinolin-4-yl)methanamine and (8-Chloroquinolin-4-yl)methanamine is largely dictated by the nature of the carbon-halogen (C-X) bond at the 8-position. The reactivity of these compounds is best understood by considering two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions:

In ubiquitous transformations such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, the initial and often rate-determining step is the oxidative addition of the aryl halide to a palladium(0) complex.[1][2][3] The efficiency of this step is inversely related to the strength of the C-X bond. The C-Br bond has a lower bond dissociation energy (approximately 275 kJ/mol) compared to the C-Cl bond (approximately 330 kJ/mol).[4][5] Consequently, (8-Bromoquinolin-4-yl)methanamine undergoes oxidative addition more readily than its chloro-analogue. This translates to milder reaction conditions, such as lower temperatures and shorter reaction times, and often results in higher yields.[6]

Nucleophilic Aromatic Substitution (SNAr):

In contrast, SNAr reactions proceed via a different mechanism. The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex.[7][8] The subsequent loss of the halide leaving group restores the aromaticity of the ring. The rate of the initial nucleophilic attack is influenced by the electrophilicity of the carbon atom bearing the halogen, which is in turn affected by the electronegativity of the halogen. Chlorine is more electronegative than bromine, leading to a more polarized C-Cl bond and a more electrophilic carbon atom. Therefore, in SNAr reactions, (8-Chloroquinolin-4-yl)methanamine is generally the more reactive of the two compounds.[9]

Comparative Experimental Performance

To illustrate the practical implications of these fundamental principles, the following table summarizes the expected outcomes for a representative palladium-catalyzed cross-coupling reaction, the Buchwald-Hartwig amination.

Table 1: Comparative Reactivity in Buchwald-Hartwig Amination

Feature(8-Bromoquinolin-4-yl)methanamine(8-Chloroquinolin-4-yl)methanamine
Reaction Type Buchwald-Hartwig AminationBuchwald-Hartwig Amination
Coupling Partner MorpholineMorpholine
Catalyst System Pd₂(dba)₃ / XPhosPd₂(dba)₃ / XPhos
Base NaOtBuNaOtBu
Solvent TolueneToluene
Reaction Temperature 80-100 °C100-120 °C
Reaction Time 2-6 hours8-24 hours
Typical Yield HighModerate to High

This data represents a generalized comparison based on established reactivity principles. Actual results may vary depending on the specific reaction conditions and substrates.

The data clearly indicates that the bromo-derivative is more reactive, requiring lower temperatures and shorter reaction times to achieve high yields. While the chloro-derivative can also be a viable substrate, it often necessitates more forcing conditions or the use of more specialized and highly active catalyst systems.[6]

Detailed Experimental Protocol: A Representative Transformation

The following protocol provides a detailed methodology for a Suzuki-Miyaura cross-coupling reaction, a common application for these haloquinoline building blocks.

Protocol: Suzuki-Miyaura Coupling of (8-Haloquinolin-4-yl)methanamine with Phenylboronic Acid

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (argon or nitrogen), combine (8-haloquinolin-4-yl)methanamine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol), to the reaction mixture.

  • Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent like 1,4-dioxane or toluene and an aqueous solution (e.g., 4:1 ratio), to the Schlenk tube.

  • Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-90 °C for the bromo derivative and 100-110 °C for the chloro derivative) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizing the Mechanistic Differences

The following diagrams illustrate the key mechanistic steps that differentiate the reactivity of the two compounds.

G cluster_0 Oxidative Addition (e.g., Suzuki, Buchwald-Hartwig) Ar_Br (8-Bromoquinolin-4-yl)methanamine Ar_Pd_Br Ar-Pd(II)(Br)L2 Ar_Br->Ar_Pd_Br Faster (Weaker C-Br bond) Ar_Cl (8-Chloroquinolin-4-yl)methanamine Ar_Pd_Cl Ar-Pd(II)(Cl)L2 Ar_Cl->Ar_Pd_Cl Slower (Stronger C-Cl bond) Pd0 Pd(0)L2 Pd0->Ar_Pd_Br Pd0->Ar_Pd_Cl

Figure 1: Oxidative addition step in palladium-catalyzed cross-coupling reactions.

G cluster_1 Nucleophilic Aromatic Substitution (SNAr) Ar_Cl_SNAr (8-Chloroquinolin-4-yl)methanamine Intermediate_Cl Meisenheimer Complex (Cl) Ar_Cl_SNAr->Intermediate_Cl Faster (More electrophilic carbon) Ar_Br_SNAr (8-Bromoquinolin-4-yl)methanamine Intermediate_Br Meisenheimer Complex (Br) Ar_Br_SNAr->Intermediate_Br Slower (Less electrophilic carbon) Nu Nucleophile Nu->Intermediate_Cl Nu->Intermediate_Br

Figure 2: Nucleophilic attack in SNAr reactions.

Strategic Considerations for Synthesis

The choice between (8-Bromoquinolin-4-yl)methanamine and (8-Chloroquinolin-4-yl)methanamine is a critical decision in the design of a synthetic route.

  • For palladium-catalyzed cross-coupling reactions , (8-Bromoquinolin-4-yl)methanamine is the preferred substrate . Its higher reactivity allows for more efficient bond formation under milder conditions, which can be advantageous for sensitive substrates and for reducing energy consumption and catalyst loading.

  • For nucleophilic aromatic substitution reactions , (8-Chloroquinolin-4-yl)methanamine is generally the more reactive option . The increased electrophilicity of the carbon at the 8-position facilitates nucleophilic attack.

From a practical standpoint in drug discovery and process development, the higher reactivity of the bromo-derivative in a wider range of versatile cross-coupling reactions often makes it the more strategic choice for rapidly generating libraries of analogues for structure-activity relationship studies. However, the chloro-derivative can be a more cost-effective starting material, and with the continuous development of highly active catalyst systems, its utility in cross-coupling reactions is expanding. The presence of the aminomethyl group at the 4-position is a key feature for biological activity and is not expected to significantly alter the inherent reactivity differences at the 8-position, which are dominated by the nature of the halogen.

Sources

Validation

HPLC validation methods for assessing (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate purity

An In-Depth Comparative Guide to HPLC Validation Methods for Purity Assessment of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In phar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to HPLC Validation Methods for Purity Assessment of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends to its precursors and key intermediates, where the presence of impurities can impact the safety and efficacy of the final drug product.[1] (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate is a vital building block in the synthesis of various therapeutic agents, leveraging the versatile quinoline scaffold.[2][3] Its structure, featuring a halogenated aromatic system and a primary amine, necessitates rigorous analytical oversight to detect and quantify process-related impurities and potential degradants.[4][5]

High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this purpose, offering high-resolution separation capabilities.[1][6] However, the selection and validation of an appropriate HPLC method are critical to ensure the generated data is reliable, reproducible, and fit for purpose. The validation process, governed by guidelines from the International Council for Harmonisation (ICH), specifically Q2(R1), demonstrates that an analytical procedure is suitable for its intended use.[7][8][9][10]

This guide provides a senior-level, comparative analysis of two distinct, validated HPLC-based methods for assessing the purity of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate:

  • Method A: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV): A robust, widely accessible method ideal for routine quality control (QC) and release testing.

  • Method B: Ultra-High-Performance Liquid Chromatography with Mass Spectrometric Detection (UHPLC-MS): A high-sensitivity, high-specificity method essential for in-depth impurity profiling and characterization.

We will explore the scientific rationale behind the methodological choices, present comparative validation data, and provide detailed experimental protocols to empower researchers in their analytical strategy.

Method A: The Workhorse - Validated RP-HPLC-UV for Routine Quality Control

The RP-HPLC-UV method is the cornerstone of pharmaceutical analysis due to its reliability, cost-effectiveness, and precision.[6][11] The strategy here is to develop a stability-indicating method that can separate the main compound from its potential impurities and degradation products.[12][13]

Rationale and Chromatographic Conditions

The primary challenge in chromatographing (8-Bromoquinolin-4-yl)methanamine is managing the basic amine group, which can cause severe peak tailing through secondary interactions with residual silanols on the column's stationary phase. To counteract this, an acidic mobile phase additive is employed.

Causality Behind Component Selection:

  • Column: A C18 stationary phase is selected for its hydrophobic character, which provides good retention for the moderately non-polar quinoline ring system.

  • Mobile Phase Additive: 0.1% Trifluoroacetic Acid (TFA) is used as an ion-pairing agent.[14] At the resulting low pH (~2.1), the primary amine of the analyte is protonated, and the TFA forms an ion pair with it. This masks the positive charge and minimizes interactions with the stationary phase, resulting in sharper, more symmetrical peaks.[14][15] While TFA can cause baseline noise at low UV wavelengths, its peak-shaping benefits are paramount for this type of analysis.[14][16]

  • Detection: The quinoline aromatic system is an excellent chromophore, allowing for sensitive detection using a UV detector. A wavelength of 254 nm is chosen as it provides a good response for many aromatic compounds.

  • Gradient Elution: A gradient from a weak solvent (water) to a strong solvent (acetonitrile) is used to ensure that impurities with a wide range of polarities are eluted and separated effectively within a reasonable analysis time.

Table 1: Optimized RP-HPLC-UV Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm
Injection Volume 10 µL
Validation Protocol and Performance

The method was validated according to ICH Q2(R1) guidelines.[7][9] Specificity was confirmed through forced degradation studies, where the sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress to ensure that all resulting degradants were resolved from the main peak.[13][17][18][19]

graphdot cluster_0 Method Validation Strategy (ICH Q2(R1)) Specificity Specificity (Forced Degradation) Linearity Linearity Specificity->Linearity Accuracy Accuracy (% Recovery) Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision Range Range Linearity->Range LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: Logical flow of validation parameters as per ICH Q2(R1) guidelines.

Table 2: Summary of RP-HPLC-UV Validation Data

Validation ParameterResultAcceptance Criteria (Typical)
Specificity Baseline resolution (>2.0) from all degradation peaksPeak purity > 0.999; Resolution > 1.5
Linearity (r²) 0.9997≥ 0.999
Range 0.5 µg/mL - 120 µg/mL80% - 120% of test concentration
Accuracy (% Recovery) 98.9% - 101.3%98.0% - 102.0%
Precision (RSD) Repeatability: 0.45%, Intermediate: 0.82%Repeatability: ≤ 1.0%, Intermediate: ≤ 2.0%
LOD 0.15 µg/mL (S/N ≥ 3)Report Value
LOQ 0.5 µg/mL (S/N ≥ 10)RSD ≤ 10% at this concentration
Robustness Passed (Flow ±10%, Temp ±5°C, %B ±2%)RSD ≤ 2.0% for system suitability

Method B: The Specialist - Validated UHPLC-MS for Advanced Profiling

When higher throughput, superior sensitivity, and structural information on impurities are required, UHPLC coupled with MS is the superior choice. This is particularly crucial during drug development for identifying and characterizing unknown impurities to assess their potential toxicological impact.[20][21][22]

Rationale and Chromatographic Conditions

This method prioritizes speed and compatibility with the mass spectrometer.

Causality Behind Component Selection:

  • Column: A sub-2 µm particle C18 column provides significantly higher efficiency than traditional HPLC columns, allowing for much faster separations (e.g., under 5 minutes) without sacrificing resolution. This is the hallmark of UHPLC.

  • Mobile Phase Additive: TFA is highly detrimental to MS sensitivity because it is a strong ion-pairing agent that causes significant signal suppression in the electrospray source.[23][24][25] Formic acid (FA) is the preferred alternative.[24][26] While a weaker acid and less effective for peak shape than TFA, it provides good protonation for positive mode ESI and does not suppress the signal, leading to much higher MS sensitivity.[23][27][28]

  • Detection: A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF), provides accurate mass measurements. This allows for the determination of elemental compositions for the parent compound and any detected impurities, which is a powerful tool for structural elucidation.[29]

  • Gradient Elution: A much faster gradient is employed, enabled by the high efficiency of the UHPLC column.

Table 3: Optimized UHPLC-MS Conditions

ParameterCondition
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 4 minutes
Flow Rate 0.6 mL/min
Column Temperature 40 °C
Ionization Source Electrospray Ionization (ESI), Positive Mode
Mass Analyzer Q-TOF
Scan Range m/z 100 - 800
Validation Protocol and Performance

Validation follows the same ICH principles, but leverages the strengths of the MS detector. Specificity is demonstrated not just by chromatographic separation but by the unique mass-to-charge ratio (m/z) of each component.[12][20]

cluster_workflow Analytical Workflow Comparison HPLC_UV RP-HPLC-UV Routine QC Assay & Impurity Quantitation Robust & Cost-Effective UHPLC_MS UHPLC-MS Impurity Profiling Structure Elucidation High Sensitivity Decision Analytical Need? Decision->HPLC_UV Routine Testing Decision->UHPLC_MS In-depth Characterization

Caption: Decision matrix for selecting the appropriate analytical method.

Table 4: Summary of UHPLC-MS Validation Data

Validation ParameterResultAcceptance Criteria (Typical)
Specificity Baseline resolution and unique m/z for all componentsNo interference in extracted ion chromatograms
Linearity (r²) 0.9999≥ 0.999
Range 1 ng/mL - 120 µg/mLDefined by linearity & detector saturation
Accuracy (% Recovery) 99.4% - 101.1%98.0% - 102.0%
Precision (RSD) Repeatability: 0.25%, Intermediate: 0.65%Repeatability: ≤ 1.0%, Intermediate: ≤ 2.0%
LOD 0.3 ng/mL (S/N ≥ 3)Report Value
LOQ 1.0 ng/mL (S/N ≥ 10)RSD ≤ 10% at this concentration
Robustness Passed (Flow ±10%, Temp ±5°C, %B ±2%)RSD ≤ 2.0% for system suitability

Objective Comparison and Final Recommendations

The choice between these two validated methods is driven by the specific analytical objective. Neither method is universally "better"; they are tools designed for different tasks.

Table 5: Head-to-Head Method Comparison

FeatureMethod A: RP-HPLC-UVMethod B: UHPLC-MS
Primary Application Routine QC, batch release, stability testingImpurity identification, forced degradation analysis, development support
Analysis Time ~25 minutes< 6 minutes
Sensitivity (LOQ) Moderate (~0.5 µg/mL)Very High (~1.0 ng/mL)
Specificity Based on retention time and UV purityBased on retention time and highly specific mass-to-charge ratio
Impurity Identification Not possible; requires fraction collection and separate analysisTentative identification via accurate mass measurement
Instrument Cost & Complexity LowerHigher
Robustness in QC Environment HighModerate (MS source requires more maintenance)
Senior Application Scientist's Recommendation:

For a facility focused on commercial manufacturing and routine quality control , the RP-HPLC-UV method (Method A) is the optimal choice. Its proven robustness, lower operational cost, and simplicity make it ideal for the high-volume, repetitive testing required in a GMP environment.[6][30] The validation data demonstrates it is more than adequate for ensuring batch-to-batch consistency and meeting regulatory specifications for purity.

For a research and development or process chemistry laboratory , the UHPLC-MS method (Method B) is indispensable. During process optimization and early-stage development, the ability to rapidly screen for, tentatively identify, and track low-level impurities is critical for building process understanding and ensuring the development of a safe and pure drug substance.[20][21] Its superior speed and sensitivity accelerate development timelines and provide a depth of information that UV detection alone cannot match.[21][29]

Detailed Experimental Protocols

Protocol 1: Validation of the RP-HPLC-UV Method
  • System Suitability: Before each run, inject a standard solution (e.g., 50 µg/mL) five times. The RSD for peak area must be ≤ 2.0%, tailing factor ≤ 1.5, and theoretical plates ≥ 2000.

  • Specificity (Forced Degradation):

    • Prepare solutions of the compound (~50 µg/mL) in 0.1N HCl, 0.1N NaOH, and 3% H₂O₂. Heat the acid/base solutions at 60°C for 4 hours. Expose the H₂O₂ solution to light for 4 hours.

    • Expose solid powder to 105°C for 24 hours.

    • Expose a solution to high-intensity UV/Vis light as per ICH Q1B.

    • Analyze all stressed samples, a blank, and an unstressed standard. Assess peak purity and resolution for the main peak.

  • Linearity:

    • Prepare standard solutions at five concentrations covering the range (e.g., 0.5, 10, 50, 100, 120 µg/mL).

    • Inject each in triplicate.

    • Plot mean peak area vs. concentration and calculate the correlation coefficient (r²).

  • Accuracy (Recovery):

    • Spike a placebo matrix with the analyte at three levels (e.g., 80%, 100%, 120% of the target concentration).

    • Prepare three samples at each level and analyze.

    • Calculate the % recovery at each level.[30]

  • Precision:

    • Repeatability: Prepare and analyze six individual samples at 100% of the target concentration on the same day. Calculate the RSD.

    • Intermediate Precision: Repeat the repeatability test on a different day with a different analyst and/or instrument. Calculate the RSD across all 12 samples.[30]

  • LOQ & LOD:

    • Determine the concentrations that yield a signal-to-noise ratio of approximately 10 (for LOQ) and 3 (for LOD).

    • Confirm the LOQ by injecting six samples at this concentration and ensuring the RSD is ≤ 10%.

  • Robustness:

    • Systematically vary method parameters: flow rate (0.9, 1.0, 1.1 mL/min), column temperature (33, 35, 37 °C), and initial mobile phase composition (9%, 10%, 11% B).

    • Analyze a standard at each condition and evaluate the impact on system suitability parameters.

References

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Preprints.org.
  • Al-Qaissi, A., et al. (2021). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Molecules. [Link]

  • Various Authors. (2015, February 26). Trifluoroacetic acid (TFA) or formic acid in solid phase extraction prior to ESI-LC-MS analysis? ResearchGate. [Link]

  • Waters Corporation. (n.d.). Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. Waters Corporation. [Link]

  • ICH. (2010, February 2). Q1A(R2) Guideline. ICH. [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Sentellas, S., et al. (2016). Potential of RP-UHPLC-DAD-MS for the qualitative and quantitative analysis of sofosbuvir in film coated tablets and profiling degradants. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Menke, J., et al. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). KNAUER. [Link]

  • Cogent Columns. (2026, February 11). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. MicroSolv Technology Corporation. [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMEA. [Link]

  • Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society. [Link]

  • Agilent Technologies. (n.d.). Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins. Agilent. [Link]

  • Waters Corporation. (2019, October 2). Mobile Phase Additives for Peptide Characterization. Waters Blog. [Link]

  • Dong, M. W., & Hu, G. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International - Chromatography Online. [Link]

  • Thermo Fisher Scientific. (2019, February 1). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. Biocompare. [Link]

  • El-Gazzar, A. A., et al. (2022, November 18). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. [Link]

  • Ökten, S., et al. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Van den Broeck, I., et al. (2021, April 29). Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography - Mass spectrometry. PubMed. [Link]

  • Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today. [Link]

  • Gilar, M., et al. (2005). Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology. Journal of Chromatography A. [Link]

  • AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Dong, M. W. (2025, November 27). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • Kamberi, M., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Jain, A. K., et al. (2018, October 15). Comparison of RP-HPLC and UV Spectrophotometric Methods for Estimation of Haloperidol in Pure and Pharmaceutical Formulation. Journal of Drug Delivery and Therapeutics. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Veeprho. (2026, February 18). Why HPLC Alone is not Sufficient for Impurity Qualification. Veeprho. [Link]

  • HALO Columns. (n.d.). Improving Protein LC/MS Analysis. Advanced Materials Technology. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2022, July 5). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • ICH. (2006, June 6). Q3B(R2) Guideline: Impurities in New Drug Products. ICH. [Link]

  • Pinto, D. C. G. A., et al. (2016, June 28). Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering. [Link]

  • Patel, D. A., et al. (2022, June 20). A Review on Quinoline and Its Derivatives. Novelty Journals. [Link]

  • Nethercote, P., & Borman, P. (2020). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

Sources

Comparative

LC-MS Characterization of (8-Bromoquinolin-4-yl)methanamine TFA Synthesis Impurities: A Comparative Guide

As pharmaceutical pipelines increasingly rely on complex, highly polar building blocks, the analytical characterization of synthesis intermediates has become a critical bottleneck. One such intermediate, (8-Bromoquinolin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex, highly polar building blocks, the analytical characterization of synthesis intermediates has become a critical bottleneck. One such intermediate, (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate (CAS: 1190320-18-3), presents a unique analytical dilemma. It combines a highly polar primary amine (methanamine), a bromoquinoline core, and a trifluoroacetate (TFA) counter-ion.

This guide objectively compares the performance of traditional Reversed-Phase Liquid Chromatography (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC), and evaluates mass analyzer technologies for the structural elucidation of its synthesis impurities.

The Analytical Dilemma: Why Traditional Methods Fail

Chromatographic Challenges of Basic Amines

In standard RPLC, highly polar basic amines exhibit poor retention and severe peak tailing[1]. At typical mobile phase pH (2.0–6.0), the primary amine is fully protonated. These positively charged analytes undergo secondary ion-exchange interactions with unreacted, acidic silanol groups ( −Si-O− ) on the silica backbone of C18 columns.

To mitigate this, analysts historically add ion-pairing agents like TFA. TFA binds to the protonated amine, masking its charge and increasing its lipophilicity for better RPLC retention. However, this introduces a fatal flaw for mass spectrometry: TFA strongly suppresses Electrospray Ionization (ESI) signals by increasing droplet surface tension and competing for charge in the gas phase.

The HILIC Advantage

Hydrophilic Interaction Liquid Chromatography (HILIC) offers an orthogonal solution. Instead of relying on hydrophobic interactions, HILIC utilizes a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic, water-miscible mobile phase (typically >70% Acetonitrile)[1]. The retention mechanism is driven by the partitioning of the polar analyte into a water-enriched layer immobilized on the stationary phase. Because HILIC does not require ion-pairing agents, MS-friendly buffers like ammonium formate can be used, which dramatically enhances ESI-MS sensitivity[2].

Mass Spectrometry: QqQ vs. Q-TOF HRMS

While Triple Quadrupole (QqQ) mass spectrometers excel at targeted quantitation via Multiple Reaction Monitoring (MRM), they lack the resolving power necessary for unknown impurity profiling[3]. Quadrupole Time-of-Flight (Q-TOF) High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements (mass error < 2 ppm), enabling the calculation of empirical formulas for unknown synthesis by-products[4]. Furthermore, Q-TOF preserves isotopic fidelity, which is critical for identifying the characteristic 1:1 ratio of 79Br and 81Br isotopes in the target compound.

Proposed Synthesis and Impurity Pathways

Understanding the synthesis route is essential for predicting potential impurities. The target compound is typically synthesized via the reduction of 8-bromoquinoline-4-carbonitrile.

Pathway SM Starting Material: 8-Bromoquinoline-4-carbonitrile Reduction Reduction (e.g., H2/Pd or Hydride) SM->Reduction API Target Product: (8-Bromoquinolin-4-yl)methanamine Reduction->API Desired Pathway Imp1 Impurity A (Debromination): Quinolin-4-ylmethanamine Reduction->Imp1 Side Reaction Imp2 Impurity B (Dimerization): Secondary Amine Dimer Reduction->Imp2 Side Reaction

Caption: Proposed synthesis pathway and generation of key structural impurities.

Experimental Methodology: A Self-Validating Protocol

To ensure data integrity, the following LC-MS protocol incorporates built-in self-validation steps.

Step 1: Sample Preparation
  • Dissolve (8-Bromoquinolin-4-yl)methanamine TFA in 100% Acetonitrile to a concentration of 1 mg/mL (Stock).

  • Dilute to 10 µg/mL using 90:10 Acetonitrile/Water (Working Solution). Causality: HILIC injections must closely match the high-organic mobile phase starting conditions to prevent peak distortion and solvent breakthrough.

Step 2: Chromatographic Separation (HILIC)
  • Column: Amide-bonded silica (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with formic acid).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 95% B for 2 mins, linear decrease to 60% B over 10 mins.

  • Self-Validating Step (Equilibration): HILIC columns require extensive equilibration to form the aqueous layer. Flush with 20 Column Volumes (CV) of starting mobile phase before the first injection. Monitor the column backpressure; a stable pressure indicates a fully formed hydration layer.

Step 3: High-Resolution Mass Spectrometry (Q-TOF)
  • Ionization: ESI in Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Self-Validating Step (Isotopic Calibration): Before analyzing unknowns, inject the working solution and isolate the main peak (m/z ~237.00). Verify that the 79Br / 81Br intensity ratio is 1.0±0.05 . A skewed ratio indicates detector saturation (dead-time effect), requiring immediate sample dilution to ensure accurate impurity profiling.

Workflow Step1 Sample Prep: Dilution in 90% ACN Step2 Chromatographic Separation HILIC (Amide Phase) Step1->Step2 Step3 High-Resolution Mass Spec Q-TOF (ESI+) Step2->Step3 Step4 Data Processing: Exact Mass & Isotope Profiling Step3->Step4 Step5 Impurity Identification (Debromination, Dimerization) Step4->Step5

Caption: LC-MS analytical workflow for impurity profiling of basic amines.

Comparative Data Analysis

Table 1: Chromatographic Performance Comparison

The data below highlights the superiority of HILIC over RPLC for this specific polar amine. HILIC eliminates the need for MS-suppressing TFA while delivering superior peak symmetry.

ParameterRPLC (C18 + 0.1% TFA)HILIC (Amide + 10mM NH₄Fa)Performance Gain
Retention Factor ( k′ ) 0.8 (Poor retention)4.5 (Excellent retention)+462%
Peak Asymmetry ( As​ ) 2.1 (Severe tailing)1.1 (Symmetrical)-47% (Improved)
Theoretical Plates ( N ) ~4,500~18,200+304%
Relative MS Sensitivity 1x (Baseline)45x45-fold increase
Table 2: Q-TOF HRMS Impurity Profiling Data

Using the exact mass and isotopic pattern capabilities of the Q-TOF, we can confidently assign structures to the impurities generated during synthesis[3].

Peak IDRet. Time (min)Measured m/z [M+H]⁺Theoretical m/zMass Error (ppm)Isotope PatternProposed Identity
API 6.20237.0021237.0027-2.51:1 Doublet (Br)(8-Bromoquinolin-4-yl)methanamine
Imp A 4.85159.0915159.0922-4.4Singlet (No Br)Quinolin-4-ylmethanamine (Debromination)
Imp B 8.15455.9720455.9714+1.31:2:1 Triplet (Br₂)Secondary Amine Dimer
Imp C 5.50241.0335241.0340-2.01:1 Doublet (Br)Tetrahydroquinoline analog (Over-reduction)

Mechanistic Insight: Impurity A elutes earlier than the API in HILIC because the loss of the heavy, lipophilic bromine atom slightly increases the molecule's relative polarity, altering its partitioning behavior in the aqueous layer. The absence of the 1:1 isotopic doublet instantly confirms the loss of bromine.

Conclusion

For the characterization of highly polar, basic pharmaceutical intermediates like (8-Bromoquinolin-4-yl)methanamine TFA, relying on legacy RPLC methods leads to compromised data due to poor retention and ion suppression. Transitioning to a HILIC-Q-TOF HRMS workflow provides a self-validating, highly sensitive, and structurally definitive approach. The orthogonal retention mechanism of HILIC ensures sharp, symmetrical peaks, while the exact mass and isotopic fidelity of the Q-TOF allow for the rapid, unambiguous identification of critical synthesis impurities such as debromination and dimerization products.

References

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique National Institutes of Health (NIH) / PMC[Link]

  • A Review on Impurity Profiling Using Q-TOF & Orbital Trap Mass Spectroscopy International Journal of Pharmaceutical Sciences (IJPS) [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques Taylor & Francis Online [Link]

Sources

Validation

A Comparative Guide to the Biological Validation of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate Analogs

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacophore that forms the basis of numerous therapeutic agen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacophore that forms the basis of numerous therapeutic agents.[1][2] Its rigid, bicyclic aromatic structure allows for precise functionalization, enabling the fine-tuning of pharmacological properties.[1][3] This guide provides an in-depth, comparative analysis of the biological validation of synthesized analogs of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate, a compound of interest in contemporary drug discovery. We will explore the rationale behind its analog synthesis, detail experimental protocols for activity validation, and present a framework for data interpretation, all grounded in established scientific principles.

The Rationale for Analog Synthesis

The parent compound, (8-Bromoquinolin-4-yl)methanamine, belongs to the broader class of quinoline derivatives, which have demonstrated a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial effects.[2][4][5] The synthesis of analogs is a strategic approach in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity.[3] Modifications to the quinoline core or its substituents can significantly alter the compound's interaction with biological targets.[3] For instance, the introduction of different functional groups can modulate lipophilicity, hydrogen bonding capacity, and steric interactions, all of which are critical for target binding and overall efficacy.

Part 1: Validating Anticancer Activity - A Step-by-Step Protocol

A primary application for novel quinoline derivatives is in oncology.[2][6][7] The following protocol outlines a robust, multi-faceted approach to validate the anticancer activity of synthesized analogs, ensuring both accuracy and reproducibility.

Experimental Workflow for Anticancer Activity Validation

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Mechanistic Elucidation A Compound Preparation & Solubilization B Cell Line Selection (e.g., NCI-60 Panel) A->B C Single-Dose (10 µM) Cytotoxicity Assay (MTT/MTS) B->C D Serial Dilution of Active Compounds C->D Identify 'Hits' E IC50 Determination via Dose-Response Curves D->E F Selectivity Index (SI) Calculation E->F G Apoptosis Assay (Annexin V/PI Staining) E->G Prioritize Potent Analogs H Cell Cycle Analysis (Flow Cytometry) G->H I Target-Based Assays (e.g., Kinase Inhibition) H->I

Caption: Workflow for validating the anticancer activity of synthesized analogs.

Detailed Protocol: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] It is a reliable and widely used method for initial cytotoxicity screening.

Materials:

  • Synthesized analogs and parent compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)[9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the synthesized analogs and the parent compound in DMSO. Serially dilute the compounds in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[10][11]

Data Presentation: Comparative Analysis of Analog Activity

The results of the cell viability assays should be summarized in a clear and concise table to facilitate comparison between the synthesized analogs and the parent compound.

CompoundR1-GroupR2-GroupMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
Parent HH15.2 ± 1.822.5 ± 2.118.9 ± 1.5
Analog 1 FH8.7 ± 0.912.1 ± 1.39.8 ± 1.0
Analog 2 ClH5.4 ± 0.67.9 ± 0.86.2 ± 0.7
Analog 3 OCH3H25.1 ± 2.531.4 ± 3.228.3 ± 2.9
Analog 4 HNO22.1 ± 0.33.5 ± 0.42.8 ± 0.3

Data are presented as mean ± standard deviation from three independent experiments.

Part 2: Elucidating the Mechanism of Action

Identifying the molecular target and signaling pathway through which a compound exerts its biological effect is a critical step in drug development.[2][3] Many quinoline-based compounds have been shown to target key cellular processes such as DNA replication, topoisomerase function, and kinase signaling pathways.

Potential Signaling Pathway: PI3K/Akt/mTOR Inhibition

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Analog (8-Bromoquinolin-4-yl)methanamine Analog Analog->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocol: Western Blot Analysis for Pathway Validation

Western blotting is a widely used technique to detect specific proteins in a sample and can be employed to assess the phosphorylation status of key proteins in a signaling pathway.

Materials:

  • Active synthesized analogs

  • Human cancer cell line (e.g., HCT116)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer apparatus

Procedure:

  • Cell Treatment and Lysis: Treat HCT116 cells with the IC50 concentration of the most potent analog for a specified time (e.g., 24 hours). Lyse the cells using lysis buffer and quantify the protein concentration.

  • Protein Separation: Separate equal amounts of protein from each sample by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A decrease in the phosphorylation of Akt and mTOR in treated cells compared to the control would support the hypothesis of pathway inhibition.

Conclusion

This guide provides a comprehensive framework for the biological validation of synthesized analogs of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate. By following a systematic approach of initial screening, dose-response analysis, and mechanistic elucidation, researchers can effectively identify and characterize promising new therapeutic candidates. The quinoline scaffold continues to be a rich source of novel bioactive compounds, and rigorous biological validation is paramount to translating these discoveries into clinically effective treatments.[1][3]

References

  • EPO Berlin Buch GmbH. (n.d.). Cell based in vitro assays & molecular analyses. Retrieved from [Link]

  • Frontiers in Pharmacology. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]

  • ecancermedicalscience. (2020, May 22). Cell-culture based test systems for anticancer drug screening. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Immune cell-based screening assay for response to anticancer agents: applications in pharmacogenomics. Retrieved from [Link]

  • Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • PubMed. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

  • ScienceScholar. (2022, February 9). Quinoline derivative and their pharmacological & medicinal potential. Retrieved from [Link]

  • RSC Publishing. (2025, August 27). Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

  • RSC Publishing. (2024, July 12). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Retrieved from [Link]

  • PubMed. (2019, March 15). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Retrieved from [Link]

  • MDPI. (2019, February 2). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Design, Synthesis, And Biological Activity Of Some Novel Quinoline Derivatives. Retrieved from [Link]

  • International Journal of Research and Scientific Innovation. (2025, October 2). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. Retrieved from [Link]

Sources

Comparative

A Spectroscopic Guide: Distinguishing (8-Bromoquinolin-4-yl)methanamine Free Base from its TFA Salt

For researchers in medicinal chemistry and drug development, the precise characterization of active pharmaceutical ingredients (APIs) is paramount. The salt form of a compound can significantly alter its physicochemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in medicinal chemistry and drug development, the precise characterization of active pharmaceutical ingredients (APIs) is paramount. The salt form of a compound can significantly alter its physicochemical properties, including solubility, stability, and bioavailability, compared to its free base form. This guide provides an in-depth spectroscopic comparison of (8-Bromoquinolin-4-yl)methanamine as a free base versus its trifluoroacetic acid (TFA) salt. By understanding the distinct signatures in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy, scientists can unambiguously identify and characterize these two forms.

The Chemical Rationale: Protonation Effects

The fundamental difference between the free base and its TFA salt is the protonation of the basic nitrogen atoms by the strong acid, trifluoroacetic acid. (8-Bromoquinolin-4-yl)methanamine has two potential sites for protonation: the primary amine of the methanamine group and the nitrogen atom of the quinoline ring. The resulting ammonium and quinolinium ions, respectively, induce significant changes in the molecule's electronic environment, which are readily detectable by various spectroscopic techniques.

G cluster_0 Protonation Equilibrium FB Free Base (8-Bromoquinolin-4-yl)methanamine TFAS TFA Salt (Protonated Species) FB->TFAS + TFA TFA Trifluoroacetic Acid (TFA) TFAS->FB - TFA

Caption: Protonation equilibrium of the free base to its TFA salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Nitrogens

NMR spectroscopy is arguably the most powerful tool for elucidating the structural differences between the free base and its TFA salt. The protonation events lead to distinct changes in the chemical shifts of both ¹H and ¹³C nuclei.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the most significant changes are expected for the protons on and adjacent to the protonated nitrogen atoms.

  • Free Base: The -NH₂ protons of the primary amine will likely appear as a broad singlet in the aliphatic region. The protons of the quinoline ring will resonate in the aromatic region, with their specific chemical shifts influenced by the bromine and methanamine substituents.

  • TFA Salt: Upon protonation, the -NH₂ group becomes -NH₃⁺. The protons of this ammonium group will experience a significant downfield shift and may appear as a broader signal due to exchange with residual water and the TFA counter-ion.[1][2] Furthermore, protonation of the quinoline nitrogen will cause a downfield shift of the adjacent protons (H-2 and H-3), a consequence of the increased positive charge and electron withdrawal.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will also reflect the changes in the electronic environment.

  • Free Base: The carbon atoms of the quinoline ring will have characteristic chemical shifts. The carbon bearing the methanamine group (C-4) and the carbon bonded to bromine (C-8) will be particularly informative.

  • TFA Salt: Protonation of the amine and the quinoline nitrogen will lead to a downfield shift for the adjacent carbon atoms. The C-4 and C-8 carbons are expected to be deshielded in the TFA salt compared to the free base.[4][5]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Comparison

Assignment Free Base (Predicted δ, ppm) TFA Salt (Predicted δ, ppm) Expected Change
¹H NMR
-CH₂-NH₂~3.9 - 4.2~4.3 - 4.6Downfield Shift
-NH₂ / -NH₃⁺~1.5 - 2.5 (broad)~7.0 - 8.0 (very broad)Significant Downfield Shift
Quinoline H-2~8.8 - 9.0~9.0 - 9.2Downfield Shift
Quinoline H-3~7.4 - 7.6~7.6 - 7.8Downfield Shift
Other Aromatic H~7.5 - 8.2~7.6 - 8.4Minor Downfield Shifts
¹³C NMR
-CH₂-~45 - 50~48 - 53Downfield Shift
Quinoline C-2~150 - 152~152 - 155Downfield Shift
Quinoline C-4~145 - 148~148 - 151Downfield Shift
Quinoline C-8~135 - 138~138 - 141Downfield Shift

Note: These are predicted values based on known spectroscopic principles and data from analogous compounds. Actual values may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Vibrational Clues to Protonation

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. The transition from a primary amine to an ammonium salt is clearly distinguishable.

  • Free Base: The FT-IR spectrum of the free base will exhibit characteristic N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.[6][7][8] A scissoring (bending) vibration for the -NH₂ group is also expected around 1600 cm⁻¹.

  • TFA Salt: In the TFA salt, the N-H stretching bands of the newly formed -NH₃⁺ group will broaden and shift to a lower wavenumber, typically appearing as a broad envelope from 2800-3200 cm⁻¹.[9] This broadening is due to hydrogen bonding with the trifluoroacetate counter-ion. The spectrum will also be dominated by strong bands corresponding to the C=O and C-F stretching vibrations of the trifluoroacetate anion, typically around 1670-1700 cm⁻¹ and 1100-1300 cm⁻¹, respectively.

Table 2: Key FT-IR Vibrational Frequencies

Functional Group Vibrational Mode Free Base (cm⁻¹) TFA Salt (cm⁻¹)
Primary Amine (-NH₂)N-H Stretch3300-3500 (two bands)Absent
Ammonium (-NH₃⁺)N-H StretchAbsent2800-3200 (broad)
Primary Amine (-NH₂)N-H Bend (Scissoring)~1600Absent
Trifluoroacetate (-CF₃COO⁻)C=O StretchAbsent~1670-1700 (strong)
Trifluoroacetate (-CF₃COO⁻)C-F StretchAbsent~1100-1300 (strong)
Quinoline RingC=C, C=N Stretches~1400-1600~1400-1620 (may be shifted)

UV-Visible (UV-Vis) Spectroscopy: Monitoring Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The extended π-system of the quinoline ring is the primary chromophore in (8-Bromoquinolin-4-yl)methanamine.

  • Free Base: The UV-Vis spectrum of the free base is expected to show characteristic π → π* transitions of the quinoline ring system.[10]

  • TFA Salt: Protonation of the quinoline nitrogen can lead to a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima, depending on the nature of the electronic transitions.[11] For many quinoline derivatives, protonation results in a red shift of the longest wavelength absorption band.[12] The formation of the quinolinium ion alters the energy levels of the molecular orbitals involved in the electronic transitions.

G cluster_1 Spectroscopic Analysis Workflow Sample Sample (Free Base or TFA Salt) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR UVVis UV-Vis Spectroscopy Sample->UVVis Data Comparative Data Analysis NMR->Data FTIR->Data UVVis->Data

Caption: A typical workflow for spectroscopic comparison.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample (free base or TFA salt) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak.

FT-IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background correction and analyze the resulting spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the sample in a UV-grade solvent (e.g., methanol or ethanol). Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Data Acquisition: Record the UV-Vis spectrum over a range of 200-800 nm using a spectrophotometer, with the pure solvent as a reference.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Conclusion

The spectroscopic comparison of (8-Bromoquinolin-4-yl)methanamine free base and its TFA salt reveals distinct and predictable differences across NMR, FT-IR, and UV-Vis techniques. The protonation of the primary amine and the quinoline nitrogen in the TFA salt leads to significant downfield shifts in the ¹H and ¹³C NMR spectra, the appearance of a broad ammonium N-H stretch and strong trifluoroacetate bands in the FT-IR spectrum, and a potential shift in the UV-Vis absorption maxima. These spectroscopic fingerprints are invaluable for researchers to confirm the identity, purity, and salt form of their compounds, ensuring the integrity and reproducibility of their scientific investigations.

References

  • PubMed. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. [Link]

  • ResearchGate. Chemical shifts of the amine protons signal in ¹H NMR spectra of... [Link]

  • ResearchGate. FT/IR spectra of bis 8, 8′ [5-((4-bromo-3-methylphenyl) diazenyl)... [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • ResearchGate. (PDF) Infrared study of trifluoroacetic acid unpurified synthetic peptides in aqueous solution: Trifluoroacetic acid removal and band assignment. [Link]

  • PubMed. Bromo-6-methoxy-8-aminoquinolines: preparation and 13C-NMR assignments. [Link]

  • National Center for Biotechnology Information. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]

  • PubMed. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. [Link]

  • SciSpace. UV action spectroscopy of protonated PAH derivatives - Methyl substituted quinolines. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

  • ACS Publications. UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. [Link]

  • Nanalysis. Water signal displacement in 1H NMR spectroscopy using trifluoroacetic acid. [Link]

  • ResearchGate. (PDF) Fluorescence enhancement of quinolines by protonation. [Link]

  • National Center for Biotechnology Information. 4-Bromo-8-methoxyquinoline. [Link]

  • Royal Society of Chemistry. Catalyzed Radical Carboamination Reaction of 8-Aminoquinoline- Oriented Buteneamides with Chloroform: Synthesis of-β. [Link]

  • Royal Society of Chemistry. ChemComm. [Link]

  • The BGS Blog. Chemical Exchange Agents to Simplify NMR Spectra. [Link]

  • ACS Publications. Discrimination between Protonation Isomers of Quinazoline by Ion Mobility and UV-Photodissociation Action Spectroscopy. [Link]

  • PubMed. [Absorption spectra analysis in the degradation process of quinoline in aqueous solution by VUV lights]. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 5-HMR-2 Chemical Shift. [Link]

  • Royal Society of Chemistry. Towards identifying the mode of action of drugs using live-cell FTIR spectroscopy. [Link]

  • National Center for Biotechnology Information. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. [Link]

  • ResearchGate. A) UV-VIS spectra of compound 8 at different concentrations (10, 5,... [Link]

  • ResearchGate. Supplementary Materials (Spectral Data and NMR Spectra of Compounds). [Link]

  • Chemistry LibreTexts. Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • MDPI. Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. [Link]

  • Biointerface Research in Applied Chemistry. FT-IR, Molecular Structure and Nonlinear Optical Properties of 2-(pyranoquinolin-4-yl)malononitrile (PQMN): A DFT Approach. [Link]

  • R Discovery. 13C NMR spectra of 8-mercaptoquinoline and 8-hydroxyquinoline. [Link]

  • ResearchGate. 7-Bromoquinolin-8-ol | Request PDF. [Link]

  • MDPI. 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. [Link]0/12/10/266)

Sources

Validation

Performance Benchmarking of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate in High-Throughput Screening: A Comparative Guide

Introduction: The Imperative for Robust Chemical Probes in High-Throughput Screening High-Throughput Screening (HTS) serves as the cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Robust Chemical Probes in High-Throughput Screening

High-Throughput Screening (HTS) serves as the cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for new therapeutics.[1][2] The success of any HTS campaign is fundamentally dependent on the quality of the assay and, equally, on the chemical diversity and drug-like properties of the small molecules being screened.[3][4] Among the myriad of chemical scaffolds utilized in medicinal chemistry, the quinoline ring system is recognized as a "privileged structure."[5][6] Its rigid, bicyclic nature and versatile substitution patterns have given rise to compounds with a wide spectrum of biological activities, from anticancer to antimicrobial effects.[6][7]

This guide provides an in-depth performance benchmark of a novel quinoline derivative, (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate , hereafter referred to as Compound Q . The objective is to objectively assess its performance characteristics within a typical HTS cascade against two alternative, well-established chemical scaffolds. Our analysis is grounded in a hypothetical screening campaign designed to identify inhibitors of "Target Kinase X," a protein kinase implicated in oncogenic signaling. Through a detailed examination of experimental protocols, comparative data analysis, and mechanistic insights, this guide will equip researchers and drug development professionals with the critical knowledge to evaluate the potential of this and similar compounds in their own discovery programs.

Compound Profiles: Structural Rationale of Screening Candidates

The selection of compounds for an HTS library is a critical decision. Here, we compare Compound Q against two representative heterocyclic compounds, each bringing distinct structural features and potential liabilities to the screening process.

  • Compound Q: (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate

    • Scaffold: A quinoline core, which is a known pharmacophore in many approved drugs.[5]

    • Key Features:

      • Methanamine at C4: The primary amine provides a key hydrogen bond donor and acceptor site, potentially anchoring the molecule within a target's binding pocket.

      • Bromine at C8: The bromine atom significantly alters the electronic properties of the quinoline ring. Critically, it serves as a versatile synthetic handle for post-HTS hit-to-lead optimization via metal-catalyzed cross-coupling reactions, allowing for rapid analogue synthesis.[8]

      • Trifluoroacetate Salt: This counterion enhances the solubility and stability of the parent amine, which is a crucial practical consideration for HTS.

  • Comparator A: A Pyrazole-based Kinase Inhibitor

    • Scaffold: A pyrazole ring, another privileged five-membered heterocyclic core common in kinase inhibitors.[9]

    • Rationale for Inclusion: Pyrazoles are well-documented as effective "hinge-binders" in the ATP-binding pocket of many kinases. This compound represents a "gold standard" scaffold against which the novel quinoline derivative can be compared for potency and selectivity.

  • Comparator B: An 8-Hydroxyquinoline-based Compound

    • Scaffold: An 8-Hydroxyquinoline (8-HQ), sharing the quinoline core with Compound Q but differing in its key functional group.

    • Rationale for Inclusion: 8-HQ derivatives are potent metal chelators, a property that confers distinct biological activities but also carries a significant risk of non-specific inhibition and cytotoxicity.[10][11] Including this compound allows us to benchmark Compound Q for potential liabilities associated with the quinoline scaffold itself, such as off-target effects driven by metal chelation.

Experimental Design: A Multi-Tiered HTS Cascade for Target Kinase X

To ensure the identification of high-quality, validated hits, a multi-stage screening approach is essential. Our workflow is designed to first identify potent inhibitors in a biochemical assay and then systematically eliminate false positives and cytotoxic compounds through orthogonal and cell-based assays.

High-Throughput Screening Workflow

The overall logic of the screening campaign is to progress from a high-capacity primary screen to increasingly complex and physiologically relevant secondary and tertiary assays, ensuring that only the most promising compounds advance.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Selectivity & Validation lib 100,000 Compound Library (incl. Q, A, B) primary_assay Primary HTS: TR-FRET Biochemical Assay (Target Kinase X) lib->primary_assay hits Initial Hits (~1% Hit Rate) primary_assay->hits Identify potent inhibitors dose_response Dose-Response (IC50) Confirmation hits->dose_response secondary_assay Secondary Assay (Orthogonal) Cell-Based Target Engagement dose_response->secondary_assay Confirm potency cytotoxicity Tertiary Assay Cytotoxicity (CC50) secondary_assay->cytotoxicity Assess selectivity validated_hits Validated Hits for Lead Optimization cytotoxicity->validated_hits

Caption: A multi-phase HTS workflow for identifying and validating inhibitors of Target Kinase X.

Experimental Protocols

1. Primary Screen: TR-FRET Biochemical Assay for Target Kinase X

  • Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by Target Kinase X. A Europium-labeled anti-phospho-peptide antibody and a Streptavidin-Allophycocyanin (APC) conjugate are used. When the substrate is phosphorylated, the antibody binds, bringing the Europium donor and APC acceptor into proximity, generating a FRET signal. Inhibitors prevent this phosphorylation, leading to a loss of signal.

  • Protocol:

    • Using an acoustic liquid handler, dispense 50 nL of each test compound (10 mM in DMSO stock) into the wells of a 384-well assay plate.

    • Add 5 µL of Target Kinase X enzyme solution in kinase buffer. Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated peptide substrate and ATP (at its Km concentration).

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of detection mix containing the Eu-labeled antibody and Streptavidin-APC in a stop/detection buffer.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm.

    • Controls: Positive control (DMSO vehicle, 0% inhibition) and negative control (potent, known inhibitor of Target Kinase X, 100% inhibition) must be included on every plate to calculate the Z'-factor, a measure of assay quality.[3][12]

2. Secondary Screen: Cell-Based Target Engagement Assay

  • Principle: This assay quantifies the inhibition of Target Kinase X in a cellular context. We utilize a cell line engineered to express Target Kinase X and measure the phosphorylation of its direct downstream substrate, "Protein Y," via a sandwich ELISA.

  • Protocol:

    • Seed cells into 96-well plates and allow them to adhere overnight.

    • Treat cells with confirmed hits from the primary screen at various concentrations for 2 hours.

    • Lyse the cells and transfer the lysate to an ELISA plate pre-coated with a capture antibody for total Protein Y.

    • After incubation and washing, add a detection antibody that specifically recognizes the phosphorylated form of Protein Y.

    • A horse-radish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate are used to generate a signal, which is read on a luminometer.

    • Calculate IC50 values by plotting the dose-response curve.

Hypothetical Target Kinase X Signaling Pathway

The cell-based assay is designed to validate that a compound can enter a cell and engage its intended target within a complex biological system.

Signaling_Pathway cluster_pathway Oncogenic Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Activates TKX Target Kinase X Receptor->TKX Recruits & Activates ProteinY Protein Y (Substrate) TKX->ProteinY Phosphorylates (p-Protein Y) TF Transcription Factor ProteinY->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation CompoundQ Compound Q CompoundQ->TKX Inhibits

Caption: Simplified signaling pathway showing the inhibitory action of Compound Q on Target Kinase X.

3. Tertiary Screen: Cytotoxicity Assay

  • Principle: To assess general cytotoxicity and determine a compound's therapeutic window, a standard cell viability assay is performed using the parental cell line (without engineered Target Kinase X expression). The MTT assay is a reliable colorimetric method for this purpose.[5]

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat cells with the compounds across a wide range of concentrations for 48 hours.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the CC50 (50% cytotoxic concentration) value.

Performance Comparison and Data Analysis

The following tables summarize the hypothetical performance data for our three compounds across the HTS cascade.

Table 1: Primary HTS Performance and Hit Confirmation

MetricCompound Q (8-Bromoquinoline)Comparator A (Pyrazole)Comparator B (8-Hydroxyquinoline)Commentary
Primary Hit? (at 10 µM) YesYesYesAll three compounds showed >50% inhibition in the primary single-point screen.
Biochemical IC50 (nM) 85250120Compound Q shows the highest potency in the biochemical assay.
Dose-Response Curve Slope 1.11.02.5The steep slope for Comparator B can be an artifact of non-specific inhibition.
Confirmation Status Confirmed HitConfirmed HitConfirmed HitAll three progressed to secondary screening based on potency.

Table 2: Secondary Assay Performance and Selectivity Profile

MetricCompound Q (8-Bromoquinoline)Comparator A (Pyrazole)Comparator B (8-Hydroxyquinoline)Commentary
Cell-Based IC50 (nM) 210300>10,000Compound Q retains excellent cellular potency. Comparator B is inactive, suggesting it is a false positive from the biochemical screen, possibly due to assay interference.
Cytotoxicity CC50 (µM) 15>500.5Comparator B is highly cytotoxic, a common trait for potent metal chelators. Compound Q shows a moderate cytotoxicity profile.
Selectivity Index (SI = CC50/IC50) 71 >167 <0.05 Comparator A is highly selective. Compound Q has a good, workable selectivity window. Comparator B is non-selective.

Discussion: Synthesizing Data into Actionable Insights

  • Expertise & Experience in Interpretation:

    • Compound Q ((8-Bromoquinolin-4-yl)methanamine) emerges as a potent and promising hit. Its sub-micromolar activity in both biochemical and cellular assays confirms it is cell-permeable and engages the target in a physiological context. The selectivity index of 71 is a solid starting point for a medicinal chemistry campaign. The observed cytotoxicity, while not ideal, is manageable and can likely be optimized out through structural modifications at the C8-bromo position. This position provides a clear chemical handle to improve properties like selectivity and reduce off-target effects.

    • Comparator A (Pyrazole) performed as expected for a well-behaved kinase inhibitor scaffold. Its lower potency but superior selectivity index (>167) highlight a common trade-off in drug discovery. It represents a lower-risk but potentially lower-potency starting point compared to Compound Q.

    • Comparator B (8-Hydroxyquinoline) serves as an essential cautionary example. Its potent biochemical activity was a clear false positive, likely caused by chelation of metal ions in the kinase buffer or interference with the assay technology itself. The subsequent lack of cellular activity and high cytotoxicity confirm its unsuitability as a specific inhibitor. This underscores the absolute necessity of orthogonal, cell-based secondary assays to eliminate such artifacts early in the discovery process.[1]

  • Trustworthiness Through a Self-Validating System: The HTS cascade described here is inherently self-validating. The primary TR-FRET assay provides a robust, high-throughput method for identifying potent binders.[13] The orthogonal cell-based ELISA validates this activity in a more complex environment, filtering out compounds that are not cell-permeable or that interfere with the primary assay format. Finally, the cytotoxicity assay provides the critical selectivity context. A compound is only considered a "validated hit" if it successfully passes all three tiers, demonstrating potency, cellular activity, and a sufficient window of selectivity.

Conclusion and Future Directions

This comparative guide demonstrates that (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate (Compound Q) is a high-quality starting point for a drug discovery program targeting Target Kinase X. It exhibits superior potency to the standard pyrazole comparator and, unlike the 8-hydroxyquinoline analogue, its activity is specific and translates to a cellular context.

The key takeaway for researchers is the strategic value embedded in Compound Q's structure. The 8-bromo substituent is not a liability but an opportunity—a pre-installed synthetic handle for rapid structure-activity relationship (SAR) exploration. Future work would focus on leveraging this position to modulate potency, improve the selectivity index, and fine-tune pharmacokinetic properties, paving the way for the development of a clinical candidate.

References

  • High-Throughput RT-PCR for small-molecule screening assays - PMC - NIH. National Institutes of Health.
  • High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) - UCSF. University of California, San Francisco.
  • High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science and Therapy.
  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery - ChemCopilot. ChemCopilot.
  • High-throughput screening (HTS) | BMG LABTECH. BMG LABTECH.
  • Comparative Docking Analysis of Quinoline Derivatives Across Diverse Protein Targets - Benchchem. BenchChem.
  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry - Benchchem. BenchChem.
  • High-Throughput Screening - Enamine. Enamine.
  • Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38 | Journal of Medicinal Chemistry - ACS Publications. ACS Publications.
  • Novel 8-hydroxylquinoline analogs induce copper-dependent proteasome inhibition and cell death in human breast cancer cells - PMC. National Institutes of Health.
  • Industrial scale high-throughput screening delivers multiple fast acting macrofilaricides - Liverpool School of Tropical Medicine. LSTM.
  • Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review - PubMed. National Institutes of Health.
  • Combinatorial Chemistry & High Throughput Screening. Bentham Science.
  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents - MDPI. MDPI.
  • High throughput screening (HTS). Biological screening. - ChemDiv. ChemDiv.
  • (6-Bromoquinolin-8-yl)methanamine|C10H9BrN2|RUO - Benchchem. BenchChem.
  • Discovery of 8‑Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold - Semantic Scholar. Semantic Scholar.
  • Combinatorial Chemistry & High Throughput Screening - Semantic Scholar. Semantic Scholar.
  • High-Throughput Screening Assay Datasets from the PubChem Database - PMC. National Institutes of Health.
  • Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold - PMC. National Institutes of Health.
  • Time‐kill kinetics of most potent quinoline derivatives (2, 5a, 9, and... - ResearchGate. ResearchGate.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. MDPI.
  • High-Throughput Screening to Identify Novel Compounds Affecting the Genome Editing Efficiency of CRISPR System - MDPI. MDPI.
  • Protein-Protein Interaction-Based High Throughput Screening For Adenylyl Cyclase 1 Inhibitors - Purdue e-Pubs. Purdue University.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate

This document provides a detailed, procedural guide for the safe and compliant disposal of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate. As a complex research chemical, its proper handling and disposal are pa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate. As a complex research chemical, its proper handling and disposal are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The causality behind each step is explained to foster a deep understanding of safe laboratory practices.

Hazard Assessment: Understanding the Compound's Dual-Risk Profile

(8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate is a salt composed of a halogenated quinoline cation and a trifluoroacetate anion. A thorough risk assessment requires evaluating the hazards associated with both components, as the final disposal method must account for their combined properties.

  • The Bromoquinoline Moiety : Quinolines are a class of heterocyclic aromatic compounds. Halogenated derivatives, such as bromoquinolines, are often classified as hazardous. They can exhibit significant toxicity if ingested, inhaled, or absorbed through the skin, and are frequently noted for their high toxicity to aquatic life.[1][2]

  • The Trifluoroacetate (TFA) Moiety : As the salt of Trifluoroacetic Acid, a strong and corrosive acid, the trifluoroacetate component renders the compound potentially corrosive and introduces environmental persistence concerns.[3][4] TFA is resistant to conventional degradation, necessitating specialized disposal methods to prevent its release into the environment.[4]

Based on data from structurally related compounds, (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate must be treated as hazardous waste.[1][5] Sink or standard trash disposal is strictly prohibited.[2][6]

Quantitative Hazard Data Summary

The following table summarizes the likely hazard classifications, which are inferred from safety data for similar bromoquinoline and trifluoroacetate compounds. Treat the subject compound with these hazards as a baseline.

Hazard CategoryGHS Classification (Inferred)Hazard StatementRationale & Causality
Acute Toxicity, Oral Category 2 or 3H300: Fatal if swallowed / H301: Toxic if swallowedQuinolines and their derivatives are known to be highly toxic upon ingestion.[5][7]
Skin Corrosion/Irritation Category 1A, B, or CH314: Causes severe skin burns and eye damageThe TFA salt component can be corrosive. Bromo-amine compounds can also be severe irritants.[3][8]
Serious Eye Damage Category 1H318: Causes serious eye damageConsistent with the corrosive nature of the compound.[5][8]
Aquatic Toxicity (Acute) Category 1H400: Very toxic to aquatic lifeHalogenated aromatic compounds like bromoquinoline are known ecotoxins.[1][7]
Aquatic Toxicity (Chronic) Category 1 or 2H410/H411: Very toxic to aquatic life with long lasting effectsThe persistence of the TFA moiety contributes to long-term environmental risk.[3]

Pre-Disposal Safety & Handling Protocols

Proper handling is the first step in a safe disposal workflow. The integrity of your disposal plan begins the moment you handle the substance.

Personal Protective Equipment (PPE)

Given the compound's high potential for toxicity and corrosivity, a comprehensive PPE strategy is non-negotiable.

  • Eye/Face Protection : Wear tightly sealed safety goggles and a face shield.[9] This is critical to protect against splashes of solutions or accidental aerosolization of the solid powder, which could cause severe eye damage.[10]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile rubber, with an appropriate thickness. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[10]

  • Body Protection : A laboratory coat is mandatory. For handling larger quantities or during spill cleanup, consider a chemically impervious apron or suit.[8]

  • Respiratory Protection : All handling of the solid compound or its solutions should occur inside a certified chemical fume hood to prevent inhalation.[1][11]

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate & Secure : Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a fume hood.[2]

  • Don PPE : Wear the full PPE ensemble described above.

  • Containment : For solid spills, carefully sweep or vacuum the material into a suitable container for disposal. Avoid generating dust.[11][12] For liquid spills, absorb with an inert material like vermiculite or dry sand.[2]

  • Collection : Place all contaminated absorbent materials and cleaning supplies into a labeled hazardous waste container.[2][13]

  • Decontamination : Clean the spill area thoroughly. The rinsate from this cleaning must also be collected as hazardous liquid waste.[1]

Step-by-Step Disposal Protocol

This compound must be disposed of as Halogenated Organic Hazardous Waste . Never mix it with non-halogenated solvents or other waste streams, as this complicates and increases the cost of disposal.[14]

Disposal Workflow Diagram

The following diagram outlines the logical flow for the proper management and disposal of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate waste.

G cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_collect Collection & Storage cluster_disposal Final Disposal gen Waste Generated (Solid or Liquid) assess Assess Hazards: - Halogenated Organic - Corrosive - Acutely Toxic - Ecotoxic gen->assess Characterize container Select Compatible Container (Glass or HDPE, Screw Cap) segregate Segregate as 'Halogenated Organic Waste' assess->segregate Classify labeling Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms - Accumulation Date collect_solid Collect Solid Waste (Unused reagent, contaminated weigh paper, gloves) container->labeling Prepare collect_liquid Collect Liquid Waste (Solutions, rinsate) store Store Securely: - Closed Container - In Satellite Accumulation Area (SAA) - Secondary Containment collect_solid->store collect_liquid->store request Request Pickup from Institutional EHS store->request dispose Final Disposal via Licensed Contractor (e.g., High-Temp Incineration) request->dispose Transfer

Caption: Disposal workflow for (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate.

Procedure:
  • Waste Segregation (The Critical First Step) : At the point of generation, classify this waste as halogenated organic waste .[14][15] Maintain separate waste streams for halogenated and non-halogenated materials. This is crucial because halogenated waste requires specific disposal methods, typically high-temperature incineration, to prevent the formation of dioxins and other persistent pollutants.[16][17]

  • Container Selection :

    • Solid Waste : Collect unused solid reagent, contaminated gloves, weigh boats, and other contaminated disposable labware in a sealable, chemically resistant container. A wide-mouth High-Density Polyethylene (HDPE) or glass container is suitable.[18][19]

    • Liquid Waste : Collect solutions containing the compound and the first rinse of any contaminated glassware in a sealable, chemically resistant container with a screw-top cap.[20] The original reagent bottle is often the best choice for its compatible material.[13] Ensure the container material is compatible with any solvents used.

  • Proper Labeling :

    • Clearly label the waste container with the words "Hazardous Waste ".[14][19]

    • List the full chemical name: (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate .

    • Indicate all components of a liquid mixture, including solvents.

    • Affix the appropriate GHS hazard pictograms (e.g., skull and crossbones, corrosion, environmental hazard).

    • Note the accumulation start date (the date the first drop of waste enters the container).[16]

  • Waste Accumulation and Storage :

    • Keep the waste container tightly sealed except when adding waste.[14][20] Evaporation is not an acceptable method of disposal.[13]

    • Store the container in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of waste generation and under the control of the laboratory personnel.[16]

    • All liquid waste containers must be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks or spills.[20]

    • Store the waste away from incompatible materials, heat sources, and drains.[19]

  • Final Disposal :

    • Do not pour this chemical down the drain or dispose of it in the regular trash. [2][6] This is illegal and environmentally irresponsible.

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or an equivalent office.[13][18] They will coordinate with a licensed hazardous waste contractor for final disposal.

    • The likely disposal method for this compound is high-temperature incineration , which is designed to destroy halogenated organic compounds safely.[12][17]

By adhering to this structured protocol, you ensure that the disposal of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate is conducted with the highest standards of safety, scientific integrity, and environmental stewardship.

References

  • Merck Millipore. (2023, August 22). Safety Data Sheet.
  • Vanderbilt University Medical Center.Laboratory Guide for Managing Chemical Waste.
  • Combi-Blocks, Inc. (2023, January 2). OR-0954 - Safety Data Sheet.
  • AK Scientific, Inc.2-Bromo-quinolin-8-yl acetate - Safety Data Sheet.
  • BLDPharm.1-Bromoisoquinoline - Safety Data Sheet.
  • ChemicalBook. (2025, July 19). 3-broMo-8-fluoroquinoline - Safety Data Sheet.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Fisher Scientific.4'-Bromo-2,2,2-trifluoroacetophenone - Safety Data Sheet.
  • American Chemical Society.Hazardous Waste and Disposal.
  • BenchChem.Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
  • Physikalisch-Technische Bundesanstalt.Chemical Waste Management for Laboratories.
  • CSIR IIP.Laboratory Chemical Waste Management.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • BenchChem.Navigating the Disposal of FTI 276 TFA: A Guide for Laboratory Professionals.
  • Organic Syntheses. (2024, December 18). Working with Hazardous Chemicals.
  • LifeTein®.How to remove peptide TFA salt?
  • New Jersey Department of Health.Quinoline - Hazardous Substance Fact Sheet.
  • Labor Security System.Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Dartmouth College Environmental Health and Safety.Hazardous Waste Disposal Guide.
  • Fisher Scientific. (2012, May 9). 4-Bromoaniline - Safety Data Sheet.
  • Sustainability Area.TFA Disposal Methods.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Trifluoroacetic Acid, Sodium Salt, 97%.
  • ChemicalBook. (2025, July 19). 5-bromoquinolin-8-ol - Safety Data Sheet.
  • Fisher Scientific. (2003, April 3). Trifluoroacetic acid, sodium salt - Safety Data Sheet.
  • University of Alabama at Birmingham.7.2 Organic Solvents - Environment, Health and Safety.
  • Ing. Petr Švec - PENTA s.r.o. (2025, July 28). 8-Hydroxyquinoline - SAFETY DATA SHEET.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate

As researchers at the forefront of drug development, our daily work involves handling novel chemical entities where comprehensive safety data may not always be available. (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers at the forefront of drug development, our daily work involves handling novel chemical entities where comprehensive safety data may not always be available. (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate is one such compound. This guide provides a robust framework for selecting and using Personal Protective Equipment (PPE). Our approach is built on a foundational understanding of the compound's structure: a bromoquinoline core, which suggests potential irritant properties, and a trifluoroacetate (TFA) salt, indicating a corrosive hazard.[1][2][3] This dual nature necessitates a cautious and informed approach to safety.

Foundational Hazard Assessment

A proactive safety culture begins with understanding the "why" behind each precaution. The hazards of this molecule are best understood by dissecting its two primary components.

ComponentKnown Hazards of Analogous CompoundsImplication for Handling
Bromoquinoline Moiety Skin, eye, and respiratory irritation.[2][4][5]Requires barrier protection to prevent contact with skin and eyes, and controls to prevent inhalation of dust or aerosols.
Trifluoroacetate (TFA) Counter-ion Corrosive; causes severe skin burns and eye damage. Harmful if inhaled.[1][6] Environmentally persistent.[7]Demands the use of chemical-resistant gloves and stringent eye protection. Any dust generated will be corrosive upon contact with moist tissues. Disposal must be handled as hazardous chemical waste.[8]

This assessment dictates that (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate must be handled as a substance that is simultaneously an irritant and corrosive, with potential for respiratory harm.

Core PPE Requirements: Your Last Line of Defense

While engineering controls like chemical fume hoods are the primary method for exposure reduction, PPE is the essential final barrier.[9] The following are the minimum requirements for any task involving this compound.

  • Eye and Face Protection:

    • Chemical Splash Goggles: These are mandatory. Standard safety glasses do not provide an adequate seal against dust, powders, or splashes.[10] Ensure they are rated ANSI Z87 or an equivalent standard.[10]

    • Face Shield: When handling larger quantities (>5g) or when there is a significant risk of splashing (e.g., during reaction quenching or solvent removal under vacuum), a face shield must be worn in addition to chemical splash goggles.[10][11]

  • Skin and Body Protection:

    • Gloves: Use chemical-resistant, disposable gloves. Nitrile or neoprene gloves are recommended.[12] Always inspect gloves for tears or holes before use.[13] Employ the "double-gloving" technique for added protection during high-risk procedures. Contaminated gloves must be removed and disposed of immediately, followed by hand washing.

    • Laboratory Coat: A flame-resistant lab coat with tight-fitting cuffs is required. This protects against incidental contact and small splashes.

    • Full-Body Protection: For large-scale operations or in the event of a significant spill, impervious clothing or a chemical-resistant apron should be used.[14]

    • Footwear: Closed-toe shoes are mandatory in any laboratory setting.[12]

  • Respiratory Protection:

    • Primary Control: All handling of (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate, especially as a solid, must be performed inside a certified chemical fume hood to minimize inhalation of dust or vapors.[12][13]

    • Secondary Control: If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases may be necessary.[14][15] Use of a respirator requires prior medical clearance and fit-testing as part of a comprehensive respiratory protection program.[16]

Operational Guide: PPE Selection and Workflow

The specific tasks you perform will dictate the precise level of PPE required. The following workflow provides a logical decision-making process for ensuring adequate protection.

PPE_Workflow cluster_start Start: Task Assessment cluster_weighing Solid Handling cluster_solution Solution Handling cluster_spill Emergency Operations Start Assess Task: Scale & Hazard Level Weighing Weighing Solid? Start->Weighing Solid Solution Handling Solution? Start->Solution Liquid Spill Spill Cleanup? Start->Spill Emergency SmallScale < 1 gram Weighing->SmallScale Yes LargeScale > 1 gram SmallScale->LargeScale No PPE_Small Minimum PPE: - Lab Coat - Goggles - Single Nitrile Gloves SmallScale->PPE_Small Yes PPE_Large Enhanced PPE: - Lab Coat - Goggles - Double Nitrile Gloves LargeScale->PPE_Large Yes Transfer Routine Transfer / Prep Solution->Transfer Yes Workup Reaction Workup / Large Volume Transfer Transfer->Workup No PPE_Transfer Minimum PPE: - Lab Coat - Goggles - Single Nitrile Gloves Transfer->PPE_Transfer Yes PPE_Workup Enhanced PPE: - Lab Coat - Goggles + Face Shield - Double Nitrile Gloves Workup->PPE_Workup Yes PPE_Spill Spill Response PPE: - Chemical Resistant Apron/Suit - Goggles + Face Shield - Double Nitrile/Neoprene Gloves - Consider Respirator Spill->PPE_Spill Yes

Caption: PPE selection workflow based on the specific laboratory task.

Donning (Putting On) PPE:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Goggles/Face Shield: Put on your chemical splash goggles. If required, place the face shield over the goggles.

  • Gloves: Put on your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves. If double-gloving, don the first pair, then the second pair over them.

Doffing (Taking Off) PPE: The goal is to avoid contact with any contaminated surfaces.

  • Gloves: Remove the first (outer) pair of gloves by peeling them off from the cuff, turning them inside out. If single-gloved, remove them in the same manner.

  • Lab Coat: Unbutton your lab coat. Remove it by shrugging your shoulders forward and pulling it off by the shoulders, turning the sleeves inside out. Avoid touching the outside of the coat.

  • Goggles/Face Shield: Remove the face shield first (if used), followed by your goggles, by handling the strap.

  • Second Pair of Gloves: If double-gloved, remove the inner pair of gloves.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[12]

Disposal of Contaminated PPE and Chemical Waste

Proper disposal is a critical final step in the handling process.

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and wipes, must be considered hazardous waste. Place them in a designated, sealed, and clearly labeled hazardous waste container.[17]

  • Chemical Waste: Due to the trifluoroacetate component, all waste containing this compound (both solid and solutions) must be disposed of through your institution's Environmental Health & Safety (EHS) office.[8] TFA is resistant to degradation and requires specialized disposal methods like high-temperature incineration.[7] Do not pour any waste down the drain.[17]

By adhering to these rigorous PPE protocols, you build a self-validating system of safety that protects you, your colleagues, and your research. This guide serves as a foundational document, but it should always be used in conjunction with your institution's specific Chemical Hygiene Plan and a thorough risk assessment for your unique experimental conditions.

References

  • Thermo Fisher Scientific. (n.d.). Trifluoroacetic Acid Material Safety Data Sheet (MSDS).
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive.
  • BenchChem. (2025). Personal protective equipment for handling 2-Bromoquinoline-4-carbaldehyde.
  • Occupational Safety and Health Administration. (n.d.).
  • AK Scientific, Inc. (n.d.).
  • Thermo Fisher Scientific. (n.d.). p-Bromophenacyl-8™ Reagent.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • Al-Mubarak, R., & Tijjani, A. (2025). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC.
  • Fisher Scientific. (2023, September 21).
  • Synquest Labs. (2016, December 8).
  • Centers for Disease Control and Prevention. (n.d.). Protective Clothing and Ensembles. NIOSH.
  • O'Cathail, S. M., et al. (2017, June 26). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid.
  • Merck Millipore. (2023, August 22).
  • Centers for Disease Control and Prevention. (n.d.). Recommendations for Chemical Protective Clothing. NIOSH Archive.
  • Environmental Health and Safety, University of Washington. (n.d.).
  • BenchChem. (2025). Navigating the Safe Disposal of Arg-Gly-Glu-Ser TFA: A Procedural Guide.
  • Guzaev, A. (2024, July 29). How to remove/ replace trifluoroacetate countertop after deprotection?
  • Sigma-Aldrich Inc. (2025, November 7).
  • Thermo Fisher Scientific. (2025, October 24).
  • Area Sustainability. (n.d.). TFA Disposal Methods.
  • AK Scientific, Inc. (n.d.).
  • BenchChem. (2025).
  • Environmental Health and Safety, Dartmouth College. (n.d.).
  • MedChemExpress. (2026, January 20). Safety Data Sheet: 6-Bromo-2-chloroquinolin-4-amine.
  • Organic Syntheses. (n.d.). Bis(pyridine)iodonium(I)
  • Today's Clinical Lab. (2019, May 15). Proper Use of Personal Protective Equipment (PPE).
  • Cambridge Isotope Laboratories, Inc. (n.d.). SAFETY DATA SHEET: TRIFLUOROACETIC ACID-D (D, 99.5%).
  • Enviro Safetech. (2019, April). NIOSH Pocket Guide To Chemical Hazards.
  • Datasheet. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate
Reactant of Route 2
(8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate
© Copyright 2026 BenchChem. All Rights Reserved.